4-Dodecanone
Description
The exact mass of the compound 4-Dodecanone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 158519. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Dodecanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Dodecanone including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
dodecan-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O/c1-3-5-6-7-8-9-11-12(13)10-4-2/h3-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVQSOIZWTINZLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=O)CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40210287 | |
| Record name | Dodecan-4-one | |
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Molecular Weight |
184.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless to yellow liquid; [Alfa Aesar MSDS] | |
| Record name | 4-Dodecanone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11097 | |
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CAS No. |
6137-26-4 | |
| Record name | 4-Dodecanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6137-26-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Dodecan-4-one | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Dodecanone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158519 | |
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| Record name | Dodecan-4-one | |
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| Record name | Dodecan-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.561 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Dodecanone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DC43HC978D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Foundational & Exploratory
4-Dodecanone CAS number and properties
An In-depth Technical Guide to 4-Dodecanone for Scientific Professionals
As a long-chain aliphatic ketone, 4-dodecanone (also known as octyl propyl ketone) serves as a valuable chemical intermediate and research compound. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, spectroscopic signature, synthesis, and safety protocols, tailored for researchers and professionals in drug development and chemical synthesis.
Chemical Identity and Nomenclature
4-Dodecanone is an acyclic ketone with a twelve-carbon backbone. The carbonyl group is located at the fourth carbon position, resulting in an asymmetrical structure with a propyl group and an octyl group attached to the carbonyl carbon.
Its fundamental identifiers are crucial for unambiguous sourcing and regulatory compliance:
-
IUPAC Name : Dodecan-4-one[]
-
Common Synonyms : Octyl propyl ketone, Propyl octyl ketone, n-Octyl n-propyl ketone[1][3][4][7]
Physicochemical Properties
The physical and chemical properties of 4-dodecanone dictate its behavior in various experimental and industrial settings, influencing solvent choice, reaction conditions, and purification methods.
| Property | Value | Source(s) |
| Appearance | Colorless to yellow liquid | [8] |
| Melting Point | 11.5 °C | [9] |
| Boiling Point | 65 °C @ 0.25 mmHg 243-244 °C @ 760 mmHg (estimated) | [2][9] [1] |
| Density | 0.830 g/cm³ @ 20 °C | [2][10] |
| Refractive Index | 1.4310 | [2][9] |
| Flash Point | 76.8 °C (170.0 °F) (Tag Closed Cup, estimated) | [1] |
| Water Solubility | 13.99 mg/L @ 25 °C (estimated) | [1] |
| LogP (Octanol/Water) | 4.106 - 4.6 (estimated) | [1][9] |
| Vapor Pressure | 0.031 mmHg @ 25 °C (estimated) | [1] |
These properties, particularly its high boiling point and low water solubility, are characteristic of a long-chain ketone. Its lipophilicity, indicated by the high LogP value, makes it soluble in common organic solvents like alcohols and ethers[11].
Spectroscopic Profile: The Molecular Fingerprint
Spectroscopic analysis is essential for the structural confirmation and purity assessment of 4-dodecanone. The key features in Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) are outlined below.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) of 4-dodecanone provides a distinct fragmentation pattern that confirms its structure. The molecular ion peak ([M]⁺) is observed at m/z = 184.[4] Key fragmentation pathways for aliphatic ketones like 4-dodecanone include alpha-cleavage and the McLafferty rearrangement.
-
Alpha-Cleavage : This involves the cleavage of bonds adjacent to the carbonyl group. For 4-dodecanone, this results in the loss of a propyl radical (C₃H₇•) or an octyl radical (C₈H₁₇•), leading to acylium ions at m/z = 141 and m/z = 71, respectively.
-
McLafferty Rearrangement : This is a characteristic fragmentation for ketones with a gamma-hydrogen. In 4-dodecanone, this can occur on the longer octyl chain, involving the transfer of a hydrogen atom to the carbonyl oxygen, followed by the elimination of a neutral alkene (propene in this case), resulting in a characteristic peak.
Caption: Key EI-MS fragmentation pathways for 4-dodecanone.
Infrared (IR) Spectroscopy
The IR spectrum of 4-dodecanone is dominated by two key features that confirm its identity as a saturated aliphatic ketone.[5]
-
C=O Stretch : A strong, sharp absorption band appears in the range of 1715-1725 cm⁻¹ . This is the most prominent peak and is highly characteristic of the carbonyl group in an aliphatic ketone.
-
C-H Stretch : Strong absorption bands are observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹ ), corresponding to the stretching vibrations of the sp³-hybridized C-H bonds in the propyl and octyl alkyl chains. The absence of significant peaks above 3000 cm⁻¹ confirms the lack of C=C or C≡C bonds.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provides a detailed map of the carbon-hydrogen framework.[13]
-
¹H NMR : The spectrum will show several distinct signals corresponding to the different proton environments in the octyl and propyl chains. The protons alpha to the carbonyl group (on C3 and C5) will appear as triplets deshielded to approximately 2.4 ppm . The terminal methyl groups of the two chains will appear as triplets at approximately 0.9 ppm . The numerous methylene (-CH₂-) groups will produce overlapping multiplets between 1.2-1.6 ppm .
-
¹³C NMR : The most deshielded signal will be that of the carbonyl carbon (C4), appearing far downfield at >200 ppm . The carbons alpha to the carbonyl (C3 and C5) will be found around 40-45 ppm , while the other aliphatic carbons will populate the 14-32 ppm region.
Synthesis and Manufacturing
4-Dodecanone can be synthesized through several established organic chemistry routes. A common laboratory-scale method is the oxidation of the corresponding secondary alcohol, 4-dodecanol.[11] Another viable route involves the acylation of an organometallic reagent.
Example Protocol: Oxidation of 4-Dodecanol
This protocol describes a general procedure for the oxidation of 4-dodecanol to 4-dodecanone using a chromium-based oxidant like Pyridinium chlorochromate (PCC). This method is chosen for its high efficiency and mild reaction conditions, which minimize over-oxidation.
Step 1: Reagent Preparation
-
Dissolve 4-dodecanol in a suitable anhydrous solvent (e.g., dichloromethane, CH₂Cl₂) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Prepare a slurry of Pyridinium chlorochromate (PCC) (approx. 1.5 equivalents) in the same solvent.
Step 2: Oxidation Reaction
-
Slowly add the PCC slurry to the alcohol solution at room temperature with vigorous stirring. The reaction is exothermic.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until all the starting alcohol has been consumed.
Step 3: Work-up and Purification
-
Once the reaction is complete, dilute the mixture with diethyl ether and filter it through a pad of silica gel or Florisil to remove the chromium byproducts.
-
Wash the filter cake thoroughly with additional ether.
-
Combine the organic filtrates and remove the solvent under reduced pressure using a rotary evaporator.
Step 4: Final Purification
-
The resulting crude oil can be purified by vacuum distillation to yield pure 4-dodecanone.[2]
Caption: Workflow for the synthesis of 4-dodecanone via oxidation.
Applications in Research and Industry
4-Dodecanone's primary utility lies in its role as a building block and intermediate in organic synthesis.
-
Chemical Intermediate : Its carbonyl group and adjacent alpha-hydrogens are reactive sites for various transformations, including aldol condensations, Wittig reactions, and reductive aminations, enabling the synthesis of more complex molecules.
-
Solvent : Due to its chemical nature, it can be used as a solvent for certain non-polar compounds and reactions[11].
-
Fragrance and Flavor Industry : Aliphatic ketones are sometimes used in the formulation of fragrances and flavors, although specific usage levels for 4-dodecanone are not widely documented for this purpose[1][11].
-
Research Chemical : It is widely available from chemical suppliers for use in academic and industrial research laboratories[1][3][].
Safety, Handling, and Toxicology
Under normal laboratory conditions, 4-dodecanone is considered relatively safe, but standard chemical handling precautions must be observed.[11]
-
Personal Protective Equipment (PPE) : Always wear safety glasses, chemical-resistant gloves (e.g., nitrile rubber), and a lab coat.[10]
-
Ventilation : Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[10][11]
-
First Aid :
-
Storage : Keep the container tightly closed in a dry, cool, and well-ventilated place, away from sources of ignition.[10]
-
Toxicological Profile : Specific toxicological data is limited. However, it is not classified as hazardous under GHS in some databases.[1] It is considered immiscible in water, and persistence or bioaccumulation in the environment is unlikely.[10]
Always consult the most current Safety Data Sheet (SDS) from the supplier before use.[10]
References
- (Current time information in Bristol, GB). Google. Retrieved January 14, 2026.
-
The Good Scents Company. (n.d.). 4-dodecanone. Retrieved from [Link]
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ChemSynthesis. (n.d.). 4-dodecanone. Retrieved from [Link]
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LookChem. (n.d.). 4-Dodecanone. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 4-Dodecanone - Mass Spectrum. In NIST Chemistry WebBook. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 4-Dodecanone. In PubChem. Retrieved from [Link]
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ChemBK. (2024). 4-DODECANONE. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of 4-Dodecanone (CAS 6137-26-4). Retrieved from [Link]
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Alfa Aesar. (2025). 4-Dodecanone - SAFETY DATA SHEET. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). 4-Dodecanone - IR Spectrum. In NIST Chemistry WebBook. Retrieved from [Link]
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Global Substance Registration System. (n.d.). 4-DODECANONE. Retrieved from [Link]
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Organic Syntheses Procedure. (n.d.). cyclodecanone. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). NIST / TRC Web Thermo Tables. Retrieved from [Link]
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Chemistry Steps. (n.d.). Identifying Unknown from IR, NMR, and Mass Spectrometry. Retrieved from [Link]
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ResearchGate. (2019). NMR, mass spectroscopy, IR - finding compound structure?. Retrieved from [Link]
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OpenBU. (n.d.). High throughput quantitative analysis of four commonly encountered drug metabolites in synthetic urine via biocompatible-solid p. Retrieved from [Link]
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An In-Depth Technical Guide to 4-Dodecanone (C₁₂H₂₄O) for Scientific Applications
Abstract and Scope
This technical guide provides a comprehensive overview of 4-Dodecanone (CAS No: 6137-26-4), an aliphatic ketone of significant interest in various scientific and industrial domains. Intended for researchers, chemists, and professionals in drug development, this document details the molecule's core physicochemical properties, validated synthesis and analytical protocols, and key applications. The narrative emphasizes the rationale behind methodological choices, ensuring a deep understanding of the causality in its handling and application. All data and protocols are substantiated with references to authoritative sources to ensure scientific integrity.
Core Molecular Profile
A precise understanding of a molecule's fundamental properties is the bedrock of its effective application in research and development. 4-Dodecanone, also known as propyl octyl ketone, is a 12-carbon aliphatic ketone whose utility is defined by its molecular structure and resulting physicochemical characteristics.
Identifiers and Nomenclature
Correctly identifying a chemical entity across different databases and publications is critical for accurate data retrieval. The following table consolidates the key identifiers for 4-Dodecanone.
| Identifier | Value | Source(s) |
| IUPAC Name | dodecan-4-one | [1][] |
| CAS Number | 6137-26-4 | [3][4][5][6] |
| Molecular Formula | C₁₂H₂₄O | [1][3][4][5][6] |
| Synonyms | Dodecan-4-one, Octyl propyl ketone, n-Octyl n-propyl ketone | [1][3][4][7][8] |
| InChI Key | AVQSOIZWTINZLU-UHFFFAOYSA-N | [][4][5] |
| Canonical SMILES | CCCCCCCCC(=O)CCC | [3][6][9] |
| EC Number | 228-116-9 | [3][6] |
Fundamental and Physicochemical Properties
The physical behavior of 4-Dodecanone in various systems is dictated by the properties summarized below. Its high molecular weight and long alkyl chain render it non-polar and lipophilic, as indicated by its high LogP value and insolubility in water.[7]
| Property | Value | Source(s) |
| Molecular Weight | 184.32 g/mol | [1][][3][10] |
| Exact Mass | 184.182715 Da | [1][3] |
| Appearance | Colorless to yellow liquid | [1][7] |
| Density | 0.83 g/cm³ | [][3][6] |
| Boiling Point | 65 °C at 0.25 mmHg | [][3][6] |
| Melting Point | 11.5 °C | [3] |
| Flash Point | 65 °C / 0.25 mm | [3] |
| Refractive Index | 1.4310 | [3][6] |
| LogP (Octanol/Water) | 4.1 - 4.6 | [3][8] |
| Solubility | Insoluble in water; Soluble in alcohols and ethers.[7] | [7] |
| Vapor Pressure | 1.62E-08 mmHg at 25°C | [3] |
Synthesis and Purification
The synthesis of 4-Dodecanone is most commonly achieved through the oxidation of the corresponding secondary alcohol, 4-dodecanol. This approach is favored due to the high efficiency and selectivity of modern oxidizing agents in converting secondary alcohols to ketones without over-oxidation.
Mechanistic Rationale
The conversion of a secondary alcohol to a ketone involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the carbon atom bearing the hydroxyl group. Reagents like pyridinium chlorochromate (PCC) or conditions used in Swern or Dess-Martin oxidations are specifically designed to perform this transformation under mild conditions, preventing cleavage of the carbon skeleton which can occur with harsher oxidants. The choice of a specific method often depends on substrate tolerance, scale, and desired purity profile.
Experimental Protocol: Synthesis of 4-Dodecanone via Oxidation
This protocol describes a representative lab-scale synthesis. It is designed as a self-validating system, incorporating in-process checks (TLC) and a robust purification step.
Materials:
-
4-dodecanol
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (DCM), anhydrous
-
Silica gel
-
Hexane, Ethyl Acetate (for chromatography)
-
Sodium bicarbonate (sat. aq. solution)
-
Magnesium sulfate, anhydrous
Procedure:
-
Reaction Setup: In a dry, nitrogen-flushed round-bottom flask, dissolve 4-dodecanol (1 equivalent) in anhydrous DCM.
-
Addition of Oxidant: Add PCC (1.5 equivalents) to the solution in portions at room temperature. The reaction is exothermic and the mixture will turn dark brown.
-
Reaction Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate eluent system. The disappearance of the 4-dodecanol spot and the appearance of a new, less polar spot (4-Dodecanone) indicates reaction completion (typically 2-4 hours).
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter it through a plug of silica gel to remove the chromium salts. Wash the silica plug thoroughly with additional diethyl ether.
-
Extraction: Combine the organic filtrates and wash sequentially with saturated sodium bicarbonate solution and brine. This step removes acidic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil using flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., 100% hexane to 98:2 hexane:ethyl acetate).
-
Final Validation: Collect the fractions containing the pure product (as determined by TLC) and concentrate to yield 4-Dodecanone as a colorless oil. Confirm identity and purity using the analytical methods described in Section 4.0.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis and purification of 4-Dodecanone.
Analytical Characterization
Robust analytical characterization is non-negotiable for ensuring the identity, purity, and stability of a chemical compound for use in research and drug development. A multi-technique approach provides orthogonal validation.
Rationale for Analytical Techniques
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the cornerstone technique for volatile compounds like 4-Dodecanone. GC separates the compound from impurities based on boiling point and polarity, while MS provides a definitive molecular weight and a fragmentation pattern that acts as a chemical "fingerprint," allowing for unambiguous identification.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the precise molecular structure.[12] By analyzing the chemical shifts, integration, and coupling patterns, one can confirm the connectivity of all atoms in the molecule, ensuring no isomeric impurities are present.
-
Infrared (IR) Spectroscopy: IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. For 4-Dodecanone, a strong, sharp absorbance peak around 1715 cm⁻¹ is characteristic of the C=O (ketone) stretch, confirming its identity.[4][13]
Protocol: GC-MS Analysis for Purity and Identity
Instrument and Conditions:
-
GC Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.0 mL/min.
-
Oven Program: Initial temperature 60°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
Injector: Splitless mode, 250°C.
-
MS Detector: Electron Ionization (EI) at 70 eV, mass range 40-400 amu.
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of 4-Dodecanone in high-purity DCM.
-
Injection: Inject 1 µL of the sample into the GC-MS system.
-
Data Acquisition: Acquire data throughout the GC run.
-
Data Analysis:
-
Identity Confirmation: The mass spectrum of the major peak should show the molecular ion (M⁺) at m/z 184. The fragmentation pattern should be compared against a known reference spectrum from a database like NIST.[4]
-
Purity Assessment: Integrate the total ion chromatogram (TIC). The area of the 4-Dodecanone peak divided by the total area of all peaks gives the percent purity. For high-stakes applications, purity should exceed 98-99%.
-
Analytical Workflow Diagram
Caption: Standard analytical workflow for the characterization of 4-Dodecanone.
Applications in Research and Development
While 4-Dodecanone has applications as a solvent and in the fragrance industry, its primary value to researchers lies in its role as a versatile synthetic intermediate.[7][14]
-
Synthetic Intermediate in Drug Discovery: The ketone functional group is a highly versatile handle for a multitude of chemical transformations. It can undergo nucleophilic addition, reductive amination, Wittig reactions, and enolate chemistry. This allows for the C12 lipophilic tail of 4-Dodecanone to be incorporated into larger, more complex molecules with potential biological activity. Its lipophilicity can be exploited to improve the membrane permeability of drug candidates.
-
Chemical Probe Development: As a building block, it can be used to synthesize chemical probes or labeled compounds for studying biological systems.
-
Material Science: Aliphatic ketones can serve as precursors for polymers or as components in specialty chemical formulations.
Safety, Handling, and Storage
Adherence to proper safety protocols is essential when working with any chemical.
-
Hazard Identification: 4-Dodecanone is a combustible liquid.[15] While not classified as acutely toxic, direct contact should be avoided.[16][17] May cause skin and eye irritation.[17] Inhalation of vapors should be minimized.
-
Recommended Handling Procedures:
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from oxidizing agents.[16]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not release into the environment.[16][19]
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4-Dodecanone - LookChem. LookChem. [Link]
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4-Dodecanone - NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
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4-Dodecanone - NIST Chemistry WebBook (Mass Spectrum). National Institute of Standards and Technology. [Link]
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4-DODECANONE - ChemBK. ChemBK. [Link]
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4-Dodecanone | C12H24O | CID 80226 - PubChem. National Institutes of Health. [Link]
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Chemical Properties of 4-Dodecanone (CAS 6137-26-4) - Cheméo. Cheméo. [Link]
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4-Dodecanone - Safety Data Sheet. Alfa Aesar. [Link]
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4-dodecanone octyl propyl ketone - The Good Scents Company. The Good Scents Company. [Link]
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4-Dodecanone (IR Spectrum) - NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
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4-dodecanone (C12H24O) - PubChemLite. PubChemLite. [Link]
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4-DODECANONE - Global Substance Registration System. FDA. [Link]
-
Analytical Methods - Toxicological Profile for 1,4-Dioxane - NCBI Bookshelf. National Institutes of Health. [Link]
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4-Dodecanone physical and chemical properties
An In-Depth Technical Guide to 4-Dodecanone: Properties, Analysis, and Applications
Introduction
4-Dodecanone (CAS No. 6137-26-4), also known as octyl propyl ketone, is a saturated aliphatic ketone with the molecular formula C₁₂H₂₄O.[1][2][3] As a 12-carbon chain ketone, it possesses distinct physical and chemical characteristics that make it a compound of interest in various scientific and industrial domains. Its utility spans from being an intermediate in fine chemical synthesis to applications in the fragrance industry.[4] This guide provides a comprehensive overview of 4-Dodecanone, focusing on its core physical and chemical properties, detailed analytical protocols for its characterization, and essential safety guidelines, tailored for researchers, chemists, and professionals in drug development.
Physicochemical Properties
4-Dodecanone is a colorless to yellow liquid at room temperature.[5] Its long alkyl chain renders it hydrophobic, with very low solubility in water but good solubility in organic solvents like alcohols and ethers.[4][6] The key physical and chemical identifiers and properties are summarized below.
Table 1: Core Physical and Chemical Properties of 4-Dodecanone
| Property | Value | Source(s) |
| Identifiers | ||
| CAS Number | 6137-26-4 | [2][6] |
| Molecular Formula | C₁₂H₂₄O | [1][3] |
| Synonyms | n-Octyl n-propyl ketone, Dodecan-4-one | [1][3][4] |
| Physical Properties | ||
| Molecular Weight | 184.32 g/mol | [1][5] |
| Appearance | Colorless to yellow liquid | [5] |
| Melting Point | 11.5 °C | [4][7] |
| Boiling Point | 243-244 °C (at 760 mmHg, est.) 65 °C (at 0.25 mmHg) | [6][8] |
| Density | ~0.83 g/cm³ | [4][7][8] |
| Refractive Index | ~1.4310 | [4][7][8] |
| Flash Point | 76.8 °C (est.) | [6] |
| Water Solubility | 13.99 mg/L at 25 °C (est.) | [6] |
| logP (Octanol/Water) | ~4.1 - 4.6 | [5][6][7] |
| Thermodynamic Properties | ||
| Enthalpy of Vaporization (ΔvapH°) | 49.05 kJ/mol (Joback Calculated) | [9] |
| Enthalpy of Fusion (ΔfusH°) | 28.43 kJ/mol (Joback Calculated) | [9] |
Chemical Reactivity and Spectroscopic Profile
The chemical behavior of 4-Dodecanone is dominated by the carbonyl (C=O) functional group. It undergoes typical ketone reactions, such as nucleophilic addition, α-hydrogen reactions (enolization), and reduction to the corresponding secondary alcohol (4-dodecanol). The elucidation of its structure is fundamentally reliant on a combination of spectroscopic techniques.
Spectroscopic Analysis Workflow
A definitive identification of 4-Dodecanone requires a multi-faceted analytical approach. The interplay between Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) provides a self-validating system for structural confirmation.
Caption: Workflow for the spectroscopic identification of 4-Dodecanone.
-
Infrared (IR) Spectroscopy : The IR spectrum of 4-Dodecanone is characterized by a prominent, sharp absorption peak around 1715 cm⁻¹, indicative of the C=O stretching vibration of an aliphatic ketone. Additional peaks in the 2850-2960 cm⁻¹ region correspond to C-H stretching of the alkane chains.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum provides a detailed map of the hydrogen environments. Key signals include triplets corresponding to the terminal methyl groups (CH₃) of the propyl and octyl chains, and complex multiplets for the various methylene groups (CH₂). The methylene groups adjacent to the carbonyl (α-protons) are deshielded and appear as triplets around 2.4 ppm.
-
¹³C NMR : The carbon NMR spectrum will show a distinct peak for the carbonyl carbon significantly downfield (around 211 ppm). The remaining 11 carbon signals will appear in the upfield region, corresponding to the alkyl chains.
-
-
Mass Spectrometry (MS) : Under electron ionization (EI), the mass spectrum of 4-Dodecanone displays a molecular ion peak (M⁺) at an m/z of 184, confirming its molecular weight.[3] Characteristic fragmentation patterns arise from alpha-cleavage (cleavage of the C-C bond adjacent to the carbonyl group) and McLafferty rearrangement, leading to significant fragment ions that can be used to deduce the positions of the alkyl chains.
Experimental Protocols
Protocol 1: Representative Synthesis via Oxidation of 4-Dodecanol
This protocol describes a general method for synthesizing a ketone from its corresponding secondary alcohol, which is a common route for preparing compounds like 4-Dodecanone.[4] The use of pyridinium chlorochromate (PCC) is a standard laboratory procedure for this transformation.
Objective: To synthesize 4-Dodecanone by oxidizing 4-dodecanol.
Materials:
-
4-dodecanol
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (DCM)
-
Silica gel
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
Setup: In a fume hood, add 1.5 equivalents of PCC to a round-bottom flask containing anhydrous DCM. Stir the resulting suspension.
-
Reaction: Dissolve 1.0 equivalent of 4-dodecanol in a minimal amount of anhydrous DCM and add it dropwise to the stirring PCC suspension.
-
Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 1-2 hours). The mixture will turn into a dark, tarry substance.
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether. Pass the entire mixture through a short plug of silica gel to filter out the chromium byproducts, washing thoroughly with additional diethyl ether.
-
Purification: Collect the filtrate and concentrate it using a rotary evaporator. The resulting crude oil contains 4-Dodecanone.
-
Isolation: Purify the crude product via flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield pure 4-Dodecanone.
-
Characterization: Confirm the identity and purity of the product using the spectroscopic methods outlined above (IR, NMR, MS).
Protocol 2: Sample Preparation for Spectroscopic Analysis
Objective: To prepare a sample of 4-Dodecanone for IR, NMR, and MS analysis.
Materials:
-
Pure 4-Dodecanone sample
-
Deuterated chloroform (CDCl₃) for NMR
-
High-purity methanol or dichloromethane for MS
-
NMR tube, vials, micropipettes
Procedure:
-
IR Spectroscopy (Neat Sample):
-
Place one drop of neat (undiluted) 4-Dodecanone directly onto the crystal of an ATR-FTIR spectrometer.
-
Acquire the spectrum.
-
Clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.
-
-
NMR Spectroscopy:
-
Accurately weigh approximately 10-20 mg of 4-Dodecanone into a small vial.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution into a clean, dry NMR tube.
-
Cap the tube and place it in the NMR spectrometer to acquire ¹H and ¹³C spectra.
-
-
Mass Spectrometry (EI-MS):
-
Prepare a dilute solution of the 4-Dodecanone sample (e.g., ~1 mg/mL) in a volatile organic solvent like methanol or dichloromethane.
-
Inject a small volume of the solution into the mass spectrometer, typically via a direct injection port or a GC-MS system.
-
Acquire the mass spectrum in electron ionization (EI) mode.
-
Safety, Handling, and Storage
While 4-Dodecanone is generally considered safe under normal laboratory conditions, standard chemical safety practices are paramount.[4]
-
Handling: Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, nitrile gloves, and a lab coat.[11] Avoid contact with skin and eyes.[4] Ensure adequate ventilation to prevent inhalation of vapors.[4]
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of water.[11]
-
Eye Contact: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[11]
-
Ingestion: Do not induce vomiting. Clean the mouth with water and drink plenty of water afterward. Seek medical attention if symptoms occur.[11]
-
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[11] Store away from heat, sparks, open flames, and strong oxidizing agents.[12][13]
Applications in Research and Development
4-Dodecanone serves as a versatile building block and solvent in various fields:
-
Organic Synthesis: It is used as an intermediate or starting material for synthesizing more complex molecules. The ketone functionality allows for a wide range of chemical transformations.[4]
-
Fragrance and Flavor Industry: Due to its oily and somewhat fruity aroma, it finds application in the formulation of perfumes and fragrances.[4]
-
Solvent Properties: Its chemical nature makes it a useful non-polar solvent in specific applications.[4]
As a research chemical, it is often utilized in studies exploring ketone chemistry, developing new synthetic methodologies, and as a standard for analytical techniques like gas chromatography.[6]
References
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The Good Scents Company. (n.d.). 4-dodecanone. Retrieved from [Link]
-
LookChem. (n.d.). 4-Dodecanone. Retrieved from [Link]
-
ChemBK. (2024). 4-DODECANONE. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 4-Dodecanone. PubChem Compound Database. Retrieved from [Link]
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ChemSynthesis. (n.d.). 4-dodecanone. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 4-Dodecanone (CAS 6137-26-4). Retrieved from [Link]
- Alfa Aesar. (2025). 4-Dodecanone - SAFETY DATA SHEET.
-
National Institute of Standards and Technology. (n.d.). 4-Dodecanone. NIST Chemistry WebBook. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). 4-Dodecanone Data. NIST Chemistry WebBook. Retrieved from [Link]
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CAS. (n.d.). 4-Dodecanone. CAS Common Chemistry. Retrieved from [Link]
- ChemPoint.com. (2020). Safety data sheet n-Dodecane 95%.
- TCI America. (n.d.). Material Safety Data Sheet for 3-Dodecanone.
- Fisher Scientific. (2010). SAFETY DATA SHEET - Dodecane.
- Merck. (2025). SAFETY DATA SHEET - Dodecane.
-
Cheméo. (2026). 4-Dodecanone PDF Datasheet. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Decanone. PubChem Compound Database. Retrieved from [Link]
-
FooDB. (2010). Showing Compound 2-Dodecanone (FDB003012). Retrieved from [Link]
-
Wikipedia. (n.d.). Dodecane. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). IR Spectrum for 4-Dodecanone. NIST Chemistry WebBook. Retrieved from [Link]
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An In-depth Technical Guide to the Spectral Analysis of 4-Dodecanone
Abstract
This technical guide provides a comprehensive analysis of the spectral data for 4-dodecanone (CAS No. 6137-26-4), a 12-carbon aliphatic ketone. Aimed at researchers, scientists, and professionals in drug development, this document delves into the principles and interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data specific to this molecule. By elucidating the correlation between molecular structure and spectral output, this guide serves as a practical reference for the identification, characterization, and quality control of 4-dodecanone and related long-chain ketones.
Introduction to 4-Dodecanone
4-Dodecanone, also known as propyl octyl ketone, is an organic compound with the chemical formula C₁₂H₂₄O.[1][2] It belongs to the ketone family, characterized by a carbonyl group (C=O) positioned on the fourth carbon of a twelve-carbon chain. This structure imparts specific chemical and physical properties, such as a characteristic oily aroma and solubility in organic solvents.[3] In research and industry, 4-dodecanone can be utilized as a solvent, a chemical intermediate in organic synthesis, and in the formulation of fragrances.[3] Accurate structural confirmation and purity assessment are paramount, for which spectroscopic methods are indispensable.
Chemical Properties of 4-Dodecanone:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₂₄O | PubChem[4] |
| Molecular Weight | 184.32 g/mol | PubChem[4] |
| CAS Number | 6137-26-4 | ChemSynthesis[5] |
| Density | 0.830 g/mL | ChemSynthesis[5] |
| Boiling Point | 65 °C at 0.25 mmHg | ChemSynthesis[5] |
| IUPAC Name | Dodecan-4-one | PubChem[4] |
Below is a diagram illustrating the chemical structure of 4-dodecanone.
Caption: Chemical structure of 4-Dodecanone.
Principles of Spectroscopic Analysis for Ketones
The analytical techniques of NMR, IR, and MS provide distinct yet complementary information about a molecule's structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy probes the magnetic properties of atomic nuclei (typically ¹H and ¹³C). The chemical environment of each nucleus dictates its resonance frequency (chemical shift), providing a detailed map of the carbon-hydrogen framework. For ketones, protons on carbons adjacent to the carbonyl group (α-protons) are characteristically deshielded, appearing at a downfield chemical shift.[6] Similarly, the carbonyl carbon exhibits a highly deshielded signal in the ¹³C NMR spectrum, typically appearing between 190-220 ppm.[6][7]
-
Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of molecular bonds. Specific functional groups absorb infrared radiation at characteristic frequencies. The most prominent feature in the IR spectrum of a ketone is a strong, sharp absorption band corresponding to the C=O bond stretch, which typically appears in the range of 1700-1750 cm⁻¹. For saturated aliphatic ketones like 4-dodecanone, this peak is expected around 1715 cm⁻¹.[8][9]
-
Mass Spectrometry (MS): MS is a destructive technique that ionizes a molecule and separates the resulting ions based on their mass-to-charge (m/z) ratio. It provides the molecular weight of the compound and reveals structural information through the analysis of fragmentation patterns. Ketones undergo characteristic fragmentation pathways, most notably α-cleavage (cleavage of the bond adjacent to the carbonyl group) and the McLafferty rearrangement.[7][9]
Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.
3.1 NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 10-20 mg of 4-dodecanone in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
-
Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
For ¹H NMR , acquire data using a standard pulse sequence. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16-64 scans are sufficient.
-
For ¹³C NMR , use a proton-decoupled pulse sequence to simplify the spectrum. A longer relaxation delay (5-10 seconds) and a larger number of scans (1024 or more) are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) signal. Phase the resulting spectrum and perform baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.
3.2 IR Spectroscopy Protocol
-
Sample Preparation: As 4-dodecanone is a liquid at room temperature, the simplest method is to acquire the spectrum of the neat liquid.
-
Method (Attenuated Total Reflectance - ATR):
-
Place a small drop of the neat liquid sample directly onto the ATR crystal (e.g., diamond or zinc selenide).
-
Ensure the crystal is clean before and after the measurement using an appropriate solvent (e.g., isopropanol).
-
-
Data Acquisition: Collect the spectrum, typically over a range of 4000 to 400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Data Processing: Perform a background subtraction using a spectrum of the empty, clean ATR crystal.
3.3 Mass Spectrometry Protocol (Electron Ionization)
-
Sample Introduction: Introduce a dilute solution of 4-dodecanone in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer, typically via a Gas Chromatography (GC-MS) system for separation and purification.
-
Ionization: Use a standard Electron Ionization (EI) source, typically operating at 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the compound, for example, m/z 35 to 250.
-
Detection: Detect the ions using an electron multiplier or similar detector. The resulting data is plotted as relative intensity versus m/z.
Spectral Data Analysis of 4-Dodecanone
4.1 ¹H NMR Spectroscopy The ¹H NMR spectrum of 4-dodecanone is characterized by signals corresponding to the chemically distinct protons in the molecule. The electronegativity of the carbonyl oxygen deshields adjacent protons, shifting their signals downfield.
-
Structure and Proton Labeling: CH₃(a)-CH₂(b)-CH₂(c)-C(=O)-CH₂(d)-CH₂(e)-CH₂(f)-CH₂(g)-CH₂(h)-CH₂(i)-CH₂(j)-CH₃(k)
-
Predicted ¹H NMR Data:
Proton Label Chemical Shift (δ, ppm) Multiplicity Integration Rationale d ~2.40 Triplet (t) 2H α-protons to the carbonyl on the octyl side, deshielded. c ~2.38 Triplet (t) 2H α-protons to the carbonyl on the propyl side, deshielded. e ~1.55 Quintet 2H β-protons on the octyl side. b ~1.53 Sextet 2H β-protons on the propyl side. f, g, h, i, j ~1.28 Multiplet (broad) 10H Methylene protons of the long alkyl chain, overlapping signals. a ~0.91 Triplet (t) 3H Terminal methyl group of the propyl chain. | k | ~0.88 | Triplet (t) | 3H | Terminal methyl group of the octyl chain. |
4.2 ¹³C NMR Spectroscopy The proton-decoupled ¹³C NMR spectrum shows a distinct signal for each unique carbon atom. The most diagnostic signal is that of the carbonyl carbon.
-
Structure and Carbon Labeling: C(1)-C(2)-C(3)-C(4, =O)-C(5)-C(6)-C(7)-C(8)-C(9)-C(10)-C(11)-C(12)
-
Predicted ¹³C NMR Data:
Carbon Label Chemical Shift (δ, ppm) Rationale 4 ~211 Carbonyl carbon, highly deshielded.[6] 5 ~42.8 α-carbon on the octyl side. 3 ~42.5 α-carbon on the propyl side. 6 ~31.8 β-carbon on the octyl side. 2 ~29.5 β-carbon on the propyl side. 7, 8, 9, 10 ~29.2 - 29.4 Carbons in the middle of the octyl chain. 11 ~22.6 Carbon adjacent to the terminal methyl of the octyl chain. 1 ~17.8 Terminal methyl of the propyl chain. | 12 | ~14.1 | Terminal methyl of the octyl chain. |
4.3 Infrared (IR) Spectroscopy The IR spectrum provides clear evidence for the presence of the key functional groups.
-
Key IR Absorptions:
Wavenumber (cm⁻¹) Intensity Vibration Functional Group ~1715 Strong, Sharp C=O Stretch Ketone Carbonyl 2855-2960 Strong C-H Stretch Alkyl CH₂, CH₃ ~1465 Medium C-H Bend CH₂ Scissoring | ~1375 | Medium | C-H Bend | CH₃ Symmetric Bend |
The most diagnostic peak is the intense C=O stretch around 1715 cm⁻¹, which is characteristic of a saturated aliphatic ketone.[8][9] The NIST WebBook provides a reference gas-phase IR spectrum for 4-dodecanone showing these characteristic features.[10]
4.4 Mass Spectrometry (MS) The EI mass spectrum of 4-dodecanone will show the molecular ion peak (M⁺˙) and characteristic fragment ions resulting from α-cleavage and McLafferty rearrangement.[7]
-
Molecular Ion (M⁺˙): The molecular ion peak is expected at m/z = 184, corresponding to the molecular weight of C₁₂H₂₄O.[1]
-
α-Cleavage: This involves the cleavage of the C-C bond adjacent to the carbonyl group. There are two possible α-cleavage pathways for 4-dodecanone, leading to resonance-stabilized acylium ions.
-
Cleavage of the Propyl Group: Loss of a propyl radical (•C₃H₇) results in an acylium ion at m/z = 141 .
-
Cleavage of the Octyl Group: Loss of an octyl radical (•C₈H₁₇) results in an acylium ion at m/z = 71 . This is often a very prominent peak.
-
Caption: α-Cleavage fragmentation of 4-Dodecanone.
-
McLafferty Rearrangement: This rearrangement involves the transfer of a γ-hydrogen (a hydrogen on the third carbon from the carbonyl group) to the carbonyl oxygen, followed by cleavage of the α-β bond. This is possible from the longer octyl chain.
-
Transfer of a γ-hydrogen from C-7 results in the loss of a neutral alkene (1-heptene, C₇H₁₄, MW=98) and the formation of a charged enol fragment at m/z = 86 .
-
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Navigating the Unseen: A Technical Guide to the Safe Handling and Application of 4-Dodecanone
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding 4-Dodecanone
4-Dodecanone (CAS No. 6137-26-4), also known as octyl propyl ketone, is a long-chain aliphatic ketone.[1][2] With a molecular formula of C12H24O, it presents as a colorless to yellow liquid.[1][3] While its industrial applications include use as a solvent and an intermediate in the manufacturing of various chemical products, its role in research and development, particularly in the synthesis of novel compounds, is of primary interest to the scientific community.[3] This guide provides a comprehensive overview of the safety protocols and handling precautions necessary to mitigate risks and ensure a safe laboratory environment when working with 4-Dodecanone.
Section 1: Physicochemical Characteristics and Hazard Profile
A thorough understanding of the physicochemical properties of 4-Dodecanone is fundamental to a comprehensive risk assessment. While some safety data sheets suggest that at its given concentration, the product contains no substances considered to be hazardous to health, it is crucial to treat all chemicals with a degree of caution, particularly when extensive toxicological data is unavailable.[4]
Table 1: Physicochemical Properties of 4-Dodecanone
| Property | Value | Source(s) |
| Molecular Formula | C12H24O | [1][4] |
| Molecular Weight | 184.32 g/mol | [1] |
| Appearance | Colorless to yellow liquid | [1][3] |
| Odor | Strong oil aroma | [3] |
| Boiling Point | 65 °C @ 0.25 mmHg | [2][5] |
| Melting Point | 11.5 °C | [2] |
| Flash Point | 65 °C / 0.25mm | [2] |
| Density | 0.830 g/mL | [5] |
| Solubility | Insoluble in water; Soluble in organic solvents (alcohols, ethers) | [3] |
| Vapor Pressure | 1.62E-08 mmHg @ 25°C | [2] |
Hazard Identification:
Current safety data sheets indicate that 4-Dodecanone has no identified physical, health, or environmental hazards at the concentrations typically supplied.[4] However, it is important to note the following:
-
Combustibility: While not highly flammable, 4-Dodecanone is a combustible liquid and may form explosive mixtures with air upon intense heating.[6][7]
-
Inhalation: As a volatile organic compound (VOC), it can evaporate easily, and inhalation of vapors should be avoided.[3][4]
-
Skin and Eye Contact: Direct contact may cause irritation.[3][7]
-
Ingestion: Ingestion should be avoided.[4]
-
Lack of Toxicological Data: There is a notable absence of comprehensive data on acute toxicity, skin corrosion/irritation, serious eye damage/irritation, respiratory or skin sensitization, germ cell mutagenicity, and carcinogenicity.[4] This lack of information necessitates a cautious approach to handling.
Section 2: A Proactive Approach to Safety: Risk Assessment and Exposure Control
A systematic risk assessment is paramount before commencing any experimental work with 4-Dodecanone. The following workflow provides a structured approach to identifying and mitigating potential hazards.
Sources
4-Dodecanone structural formula and isomers
An In-depth Technical Guide to 4-Dodecanone: Structure, Isomerism, and Analysis
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4-dodecanone (C₁₂H₂₄O), a long-chain aliphatic ketone. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's structural characteristics, the rich diversity of its isomers, and the analytical methodologies essential for its identification and characterization. The content synthesizes foundational chemical principles with practical, field-proven insights to support advanced research and synthetic applications.
Introduction to 4-Dodecanone
4-Dodecanone, also known as octyl propyl ketone, is a saturated ketone with the molecular formula C₁₂H₂₄O.[1][2][3] As a member of the ketone family, its core chemical feature is a carbonyl group (C=O) bonded within a carbon skeleton. Specifically, in 4-dodecanone, this carbonyl group is located at the fourth carbon position of a twelve-carbon chain. This structure results in a colorless to yellow liquid with a characteristic oily aroma.[4]
While it finds applications as a solvent and an intermediate in the manufacturing of various chemical products, including perfumes and fragrances, its significance for the scientific community lies in its utility as a synthetic building block.[4][5] Its long alkyl chains and reactive carbonyl center make it a valuable precursor for creating more complex molecules, a critical aspect in the early stages of drug discovery and materials science. Understanding its structure and isomeric forms is paramount for controlling synthetic pathways and predicting the properties of derivative compounds.
Structural Formula and Physicochemical Properties
The unambiguous identification of a chemical entity begins with its structural and physical properties. 4-Dodecanone is an acyclic ketone with a straightforward, yet functionally significant, structure.
The IUPAC name for this compound is dodecan-4-one, which precisely describes a twelve-carbon ("dodecan-") saturated chain ("-an-") with a ketone functional group ("-one") located at the fourth carbon atom.[1][2]
Caption: 2D Structural Formula of 4-Dodecanone (dodecan-4-one).
A summary of its key properties is provided below for easy reference.
| Property | Value | Source(s) |
| IUPAC Name | dodecan-4-one | [1][2] |
| Synonyms | Octyl propyl ketone, n-Octyl n-propyl ketone | [1][2][6] |
| Molecular Formula | C₁₂H₂₄O | [1][2][7] |
| Molecular Weight | 184.32 g/mol | [1][] |
| CAS Number | 6137-26-4 | [2][3][7] |
| Appearance | Colorless to yellow liquid | [4] |
| Density | ~0.83 g/cm³ | [6][9] |
| Boiling Point | 65°C at 0.25 mmHg | [9] |
| InChIKey | AVQSOIZWTINZLU-UHFFFAOYSA-N | [1][2][3] |
The Isomeric Landscape of Dodecanone
The molecular formula C₁₂H₂₄O represents not just a single molecule, but a vast collection of isomers. For drug development and synthetic chemistry, recognizing the potential for isomerism is critical, as different isomers can exhibit dramatically different biological activities and physical properties. The isomerism of dodecanone can be categorized into two primary types: constitutional isomerism and stereoisomerism.
Constitutional (Structural) Isomers
Constitutional isomers share the same molecular formula but have different atomic connectivity. For ketones, this manifests mainly as positional and chain isomerism.
-
Positional Isomerism: This arises from the different possible locations of the carbonyl group along the twelve-carbon chain.[10] While 4-dodecanone has the C=O group at the fourth position, other positional isomers include 2-dodecanone and 3-dodecanone, among others. Each positional isomer will exhibit unique spectroscopic signatures and reactivity profiles. For instance, methyl ketones like 2-dodecanone are susceptible to the haloform reaction, a chemical property not shared by 4-dodecanone.
-
Chain Isomerism: This type of isomerism results from different arrangements of the carbon skeleton.[10] The dodecane backbone can be linear or branched in numerous ways. For example, a constitutional isomer could be 11-methylundecan-4-one, which still has 12 carbons but features a branched chain. The number of possible chain isomers is extensive, analogous to the 355 structural isomers of the alkane dodecane.[11]
Caption: Constitutional isomers of dodecanone based on the C₁₂H₂₄O formula.
Stereoisomers
Stereoisomers have the same atomic connectivity but differ in the spatial arrangement of atoms.[12] The most relevant form for ketones is enantiomerism, which occurs in chiral molecules.
-
Chirality: A molecule is chiral if it is non-superimposable on its mirror image.[13] This property typically arises from an asymmetric carbon atom (a chiral center), which is a carbon bonded to four different groups.[14]
4-dodecanone itself is achiral as it does not possess any chiral centers.[15] However, many of its constitutional isomers are chiral. For example, any positional isomer where the carbonyl group creates an asymmetric carbon in a branched chain, or any unsymmetrical branched ketone, can exist as a pair of enantiomers.
Consider the chain isomer 3-methylundecan-2-one . The carbon at the 3-position is bonded to four different groups (a hydrogen, a methyl group, a methylcarbonyl group, and an octyl group), making it a chiral center. Therefore, this isomer exists as two enantiomers (R and S forms).
The synthesis of such chiral ketones often results in a racemic mixture (an equal mix of both enantiomers), which may require specialized chiral separation techniques if a single enantiomer is desired for applications like asymmetric synthesis or pharmaceutical development.[14]
Spectroscopic Analysis and Characterization
Distinguishing 4-dodecanone from its numerous isomers requires a suite of analytical techniques. The unique electronic and atomic environment of each molecule gives rise to a distinct spectroscopic fingerprint.
-
Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum of any aliphatic ketone is a strong, sharp absorption band corresponding to the C=O bond stretch. For 4-dodecanone, this peak is typically observed around 1715-1720 cm⁻¹. The presence of this peak is a definitive indicator of a ketone functional group, while the absence of peaks for hydroxyl (-OH) or C=C double bonds helps confirm its saturated structure.[16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum of 4-dodecanone provides detailed information about the hydrogen environments. Key signals include two triplets at approximately 2.37 ppm, corresponding to the two α-methylene groups (-CH₂-) adjacent to the carbonyl. The terminal methyl groups (-CH₃) of the propyl and octyl chains appear as distinct triplets at lower chemical shifts (around 0.9 ppm).[17]
-
¹³C NMR: The carbon spectrum is equally informative. The carbonyl carbon (C=O) produces a highly characteristic signal far downfield, typically above 200 ppm (around 211 ppm for 4-dodecanone).[17] The positions of the other carbon signals can confirm the linear 12-carbon chain and the C-4 position of the carbonyl group.
-
-
Mass Spectrometry (MS): In electron ionization mass spectrometry (EI-MS), 4-dodecanone undergoes characteristic fragmentation. The molecular ion peak (M⁺) at m/z = 184 is often visible.[2] Key fragmentation pathways include McLafferty rearrangement and alpha-cleavage adjacent to the carbonyl group, leading to prominent fragment ions that can be used to deduce the carbonyl's position.
Table of Key Spectroscopic Data for 4-Dodecanone:
| Technique | Key Feature | Approximate Value / Observation | Source(s) |
| IR | C=O Stretch | 1715-1720 cm⁻¹ | [16] |
| ¹H NMR | α-CH₂ Protons | Triplets at ~2.37 ppm | [17] |
| ¹³C NMR | Carbonyl Carbon (C=O) | ~211 ppm | [17] |
| MS (EI) | Molecular Ion (M⁺) | m/z = 184 | [2] |
Synthesis Protocol: Oxidation of 4-Dodecanol
A reliable method for preparing 4-dodecanone in a laboratory setting is the oxidation of its corresponding secondary alcohol, 4-dodecanol.[4] This protocol outlines a robust and scalable procedure using a ruthenium-catalyzed oxidation, which offers high efficiency under mild conditions.
Causality and Methodological Choices:
-
Choice of Reagent: While classic oxidants like pyridinium chlorochromate (PCC) are effective, they involve hazardous chromium reagents. The chosen system of sodium bromate (NaBrO₃) with a catalytic amount of ruthenium trichloride (RuCl₃) is more environmentally benign and highly efficient.[9] Ruthenium serves as the active catalyst, cycling through oxidation states to facilitate the transfer of oxygen from the bromate to the alcohol.
-
Self-Validation: The protocol incorporates in-process checks (TLC) and terminal characterization (NMR, IR) to validate the reaction's completion and the final product's identity and purity, ensuring a trustworthy and reproducible workflow.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis and purification of 4-dodecanone.
Step-by-Step Methodology
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-dodecanol (1 equivalent) in a biphasic solvent system of dichloromethane (DCM) and water.
-
Catalyst and Oxidant Addition: Add a catalytic amount of ruthenium trichloride (RuCl₃, ~0.5 mol%) and tetrabutylammonium bromide as a phase-transfer catalyst. Add sodium bromate (NaBrO₃, ~1.2 equivalents) portion-wise.
-
Reaction Execution: Stir the mixture vigorously at room temperature (25°C) for approximately 30-60 minutes.[9]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the 4-dodecanol spot and the appearance of the new, less polar 4-dodecanone product spot.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any excess oxidant.
-
Extraction and Wash: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil via flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield pure 4-dodecanone.
-
Final Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and IR spectroscopy, comparing the obtained data with literature values.
Conclusion
4-Dodecanone serves as an exemplary model for understanding the fundamental principles of structure, isomerism, and chemical analysis that are foundational to organic chemistry and its application in drug development. Its straightforward structure belies a complex landscape of constitutional and potential stereoisomers, each with unique chemical identities. For the research scientist, a thorough grasp of these concepts, combined with robust synthetic and analytical protocols, is essential for leveraging such molecules as building blocks in the creation of novel and impactful chemical entities. This guide provides the technical framework and authoritative grounding necessary to confidently work with 4-dodecanone and related aliphatic ketones in a research and development setting.
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An In-depth Technical Guide to the Solubility of 4-Dodecanone in Different Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 4-dodecanone, a long-chain aliphatic ketone. As a molecule with significant industrial and research applications, understanding its behavior in various solvent systems is paramount for process design, formulation development, and quality control. This document delves into the physicochemical properties of 4-dodecanone that govern its solubility, explores the theoretical principles of solubility, presents qualitative and estimated solubility data in a range of common solvents, and provides a detailed, field-proven experimental protocol for the precise determination of its solubility. Furthermore, this guide discusses advanced predictive models that can be leveraged for solubility estimation, offering a holistic resource for researchers, scientists, and drug development professionals.
Introduction: The Significance of 4-Dodecanone Solubility
4-Dodecanone (CH₃(CH₂)₇CO(CH₂)₂CH₃) is a 12-carbon aliphatic ketone that finds application as a solvent, intermediate in chemical synthesis, and as a component in fragrances.[1] Its long, nonpolar alkyl chains and central polar carbonyl group create a distinct solubility profile that dictates its utility in various applications. For instance, in drug development, the solubility of excipients and intermediates like 4-dodecanone is a critical parameter that influences formulation, bioavailability, and manufacturing processes. In chemical synthesis, solvent selection is crucial for reaction kinetics, yield, and purification. A thorough understanding of 4-dodecanone's solubility is, therefore, not merely an academic exercise but a fundamental necessity for its effective and efficient application.
This guide is structured to provide a multi-faceted understanding of 4-dodecanone's solubility, moving from its intrinsic molecular properties to practical experimental determination and theoretical prediction.
Physicochemical Properties of 4-Dodecanone
The solubility of a compound is intrinsically linked to its molecular structure and resulting physicochemical properties. The key properties of 4-dodecanone are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₄O | [2] |
| Molecular Weight | 184.32 g/mol | [2] |
| Appearance | Colorless liquid | [1] |
| Density | 0.830 g/mL | [3] |
| Boiling Point | 243-244 °C at 760 mmHg (est.) | [4] |
| Melting Point | 11.5 °C | |
| logP (Octanol-Water Partition Coefficient) | 4.106 - 4.6 | [4] |
| Water Solubility | 13.99 mg/L at 25 °C (est.) (practically insoluble) | [1][4] |
| Hydrogen Bond Donor Count | 0 | |
| Hydrogen Bond Acceptor Count | 1 |
The high logP value and very low water solubility underscore the predominantly nonpolar, hydrophobic nature of 4-dodecanone.[4] The long hydrocarbon chains dominate its molecular character, while the single carbonyl group provides a site for hydrogen bond acceptance, which plays a role in its interaction with protic solvents.
Theoretical Principles of Solubility
The adage "like dissolves like" is the cornerstone of solubility prediction. This principle is grounded in the intermolecular forces between solute and solvent molecules. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of solute-solvent interactions.
For 4-Dodecanone, the following interactions are key:
-
Van der Waals Forces (London Dispersion Forces): As a molecule with a significant alkyl component, these are the primary intermolecular forces. Nonpolar solvents, which also interact primarily through van der Waals forces, are therefore expected to be good solvents for 4-dodecanone.
-
Dipole-Dipole Interactions: The carbonyl group (C=O) in 4-dodecanone creates a molecular dipole. Polar aprotic solvents, which also possess dipoles, can interact favorably with this part of the molecule.
-
Hydrogen Bonding: 4-Dodecanone can act as a hydrogen bond acceptor at the oxygen atom of the carbonyl group. Protic solvents, such as alcohols, can therefore engage in hydrogen bonding with 4-dodecanone, contributing to its solubility.
The overall solubility in a given solvent is a balance of these interactions. In long-chain ketones like 4-dodecanone, the nonpolar character of the alkyl chains is the dominant factor.[5] Consequently, its solubility in water is extremely low, as the strong hydrogen bonding network of water is not sufficiently compensated by interactions with the large hydrophobic molecule.[5] As the carbon chain length of ketones increases, their solubility in water decreases.[6]
Qualitative and Estimated Solubility of 4-Dodecanone
| Solvent | Solvent Type | Polarity | Expected Solubility of 4-Dodecanone | Rationale |
| Hexane | Nonpolar, Aliphatic | Very Low | High | "Like dissolves like." Both are predominantly nonpolar and interact via van der Waals forces. |
| Toluene | Nonpolar, Aromatic | Low | High | Similar nonpolar character allows for favorable van der Waals interactions. |
| Diethyl Ether | Polar Aprotic | Low | High | The ether can interact with the carbonyl group, and its alkyl groups interact well with the dodecanone's chains. |
| Chloroform | Polar Aprotic | Moderate | High | A good solvent for many organic compounds, it can interact with the dipole of the carbonyl group. |
| Acetone | Polar Aprotic | Moderate | High | As a ketone itself, it is structurally similar and can engage in dipole-dipole interactions. |
| Ethanol | Polar Protic | High | Moderate to High | The alkyl chain of ethanol interacts with the nonpolar part of 4-dodecanone, and the hydroxyl group can hydrogen bond with the carbonyl oxygen. |
| Methanol | Polar Protic | High | Moderate | More polar than ethanol, the shorter alkyl chain has less favorable interaction with the long chains of 4-dodecanone, potentially reducing solubility compared to ethanol. |
| Water | Polar Protic | Very High | Very Low (Practically Insoluble) | The large nonpolar alkyl chains disrupt the strong hydrogen bonding network of water, making dissolution energetically unfavorable.[1][4] |
It is a general principle that ketones are soluble in most common organic solvents.[7]
Advanced Solubility Prediction Models
For more precise, quantitative predictions of solubility, computational models can be employed. These models are invaluable in solvent screening and process optimization, reducing the need for extensive experimental work.
Hansen Solubility Parameters (HSP)
The Hansen Solubility Parameter (HSP) approach dissects the total cohesive energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[8] The principle is that substances with similar HSP values are likely to be miscible. The "Hansen distance" (Ra) between two substances provides a numerical measure of their affinity. A smaller Ra indicates a higher likelihood of solubility.
The HSP for a solvent mixture can be calculated as the volume-weighted average of the individual solvent parameters, making it a powerful tool for designing optimal solvent blends.
COSMO-RS (COnductor-like Screening MOdel for Real Solvents)
COSMO-RS is a quantum chemistry-based method that predicts thermodynamic properties of fluids and solutions from the molecular structure.[9] It calculates the chemical potential of a solute in a solvent based on the interaction of molecular surface polarities.[9] This ab initio approach does not rely on experimental data for parameterization, making it a truly predictive tool for solubility, activity coefficients, and partition coefficients.[10][11]
Experimental Protocol for Determining the Solubility of 4-Dodecanone
The following is a detailed, step-by-step methodology for the experimental determination of 4-dodecanone solubility in a given solvent, based on the widely accepted "shake-flask" method.[12][13]
Materials and Equipment
-
4-Dodecanone (high purity)
-
Solvent of interest (analytical grade)
-
Analytical balance
-
Glass vials with screw caps and PTFE septa
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (0.22 µm, solvent-compatible)
-
Volumetric flasks and pipettes
-
Gas Chromatograph with Flame Ionization Detector (GC-FID) or UV-Vis Spectrophotometer
Experimental Workflow Diagram
Caption: Experimental workflow for solubility determination.
Step-by-Step Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of 4-dodecanone to a series of glass vials. The excess is crucial to ensure that equilibrium with the solid phase is achieved.
-
Accurately add a known volume of the desired solvent to each vial.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary kinetic study can determine the optimal equilibration time.
-
-
Phase Separation:
-
Remove the vials from the shaker and allow them to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.
-
To ensure complete removal of undissolved solute, centrifuge the vials at a moderate speed.
-
-
Sampling and Analysis:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a solvent-compatible filter. This step is critical to prevent the transfer of any solid particles.
-
Accurately dilute the aliquot with the solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted sample using a pre-calibrated Gas Chromatograph with a Flame Ionization Detector (GC-FID) or a UV-Vis Spectrophotometer.[14]
-
GC-FID: This is a highly sensitive and specific method for quantifying volatile organic compounds like 4-dodecanone.[15]
-
UV-Vis Spectroscopy: Ketones exhibit a weak n→π* absorption in the UV region (around 270-300 nm), which can be used for quantification if the concentration is sufficiently high and there are no interfering substances.[16]
-
-
-
Quantification:
-
Prepare a series of standard solutions of 4-dodecanone of known concentrations in the solvent of interest.
-
Generate a calibration curve by plotting the analytical response (e.g., peak area from GC-FID or absorbance from UV-Vis) versus concentration.
-
Determine the concentration of the diluted saturated solution from the calibration curve.
-
Calculate the solubility of 4-dodecanone in the original undiluted solution, taking into account the dilution factor. Express the solubility in appropriate units (e.g., g/100 mL, mol/L).
-
Conclusion
4-Dodecanone, as a long-chain aliphatic ketone, exhibits a solubility profile dominated by its nonpolar character. It is highly soluble in nonpolar and moderately polar organic solvents and practically insoluble in water. While specific quantitative solubility data is sparse in the literature, this guide provides a robust framework for understanding and predicting its behavior. The principles of "like dissolves like," coupled with an understanding of its physicochemical properties, allow for reliable qualitative and estimated solubility assessments. For precise quantitative data, the detailed experimental protocol provided herein offers a validated methodology. Furthermore, the introduction of advanced computational models like Hansen Solubility Parameters and COSMO-RS highlights the modern tools available to researchers for efficient solvent screening and formulation design. This comprehensive guide serves as an essential resource for any scientist or professional working with 4-dodecanone, enabling informed decisions in research, development, and industrial applications.
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An In-depth Technical Guide to the Stability and Storage of 4-Dodecanone
For Researchers, Scientists, and Drug Development Professionals
Foreword: Understanding the Criticality of Stability in Research and Development
Physicochemical Properties of 4-Dodecanone: The Foundation of Stability Assessment
A thorough understanding of the inherent physicochemical properties of 4-Dodecanone is the first step in predicting its stability profile. These characteristics influence its susceptibility to various degradation pathways.
| Property | Value | Source |
| CAS Number | 6137-26-4 | [1][2][3][4][5] |
| Molecular Formula | C₁₂H₂₄O | [1][2][3][4][5] |
| Molecular Weight | 184.32 g/mol | [1][2][3][4] |
| Appearance | Colorless to yellow liquid | [3] |
| Boiling Point | 65 °C at 0.25 mmHg | [2] |
| Melting Point | 11.5 °C | [2] |
| Density | 0.83 g/cm³ | [2] |
| Solubility | Insoluble in water; soluble in organic solvents like alcohols and ethers.[6] | [6] |
Potential Degradation Pathways of 4-Dodecanone: A Mechanistic Exploration
As an aliphatic ketone, 4-Dodecanone is susceptible to several degradation pathways. Understanding these mechanisms is crucial for developing effective storage strategies and for designing meaningful stability studies.
Photodegradation: The Norrish Reactions
Exposure to light, particularly in the UV region, can initiate photochemical reactions in ketones, primarily through Norrish Type I and Type II pathways.[7][8]
-
Norrish Type I Reaction: This involves the homolytic cleavage of the α-carbon-carbonyl bond, leading to the formation of two radical intermediates.[8] For 4-Dodecanone, this would result in a propyl radical and an octanoyl radical. These radicals can then undergo a variety of secondary reactions, including decarbonylation, recombination, and disproportionation, leading to a complex mixture of degradation products.
-
Norrish Type II Reaction: This pathway involves the intramolecular abstraction of a γ-hydrogen atom by the excited carbonyl group, forming a 1,4-biradical.[8] This biradical can then either cleave to form an alkene (1-octene) and a smaller ketone (2-butanone) or cyclize to form a cyclobutanol derivative.
Caption: Photodegradation pathways of 4-Dodecanone.
Oxidation: The Peril of Autoxidation
Aliphatic ketones can undergo autoxidation in the presence of oxygen, a process that is often initiated by light, heat, or the presence of metal ions.[9] The mechanism involves the formation of a hydroperoxide at the α-carbon, which can then decompose to form a variety of smaller carbonyl compounds and carboxylic acids. This process is a radical chain reaction and can be a significant pathway for degradation upon prolonged exposure to air.[9]
Hydrolysis: A Reversible Equilibrium
While ketones are generally considered stable to hydrolysis, they can exist in equilibrium with their geminal diol form in the presence of water.[10] This equilibrium usually lies far to the left, favoring the ketone. However, under acidic or basic conditions, the rate of this hydration can be accelerated.[10][11] For a long-chain, water-insoluble ketone like 4-Dodecanone, significant hydrolytic degradation is unlikely under neutral conditions but should be considered in acidic or basic formulations.
Thermal Decomposition
At elevated temperatures, 4-Dodecanone can undergo thermal decomposition. The primary decomposition pathway for long-chain ketones often involves cleavage of the C-C bonds adjacent to the carbonyl group, leading to the formation of smaller alkanes, alkenes, and carbonyl compounds.[6] The specific products will depend on the decomposition temperature and the presence of any catalysts.
Recommended Storage and Handling Conditions
Based on the potential degradation pathways, the following storage and handling conditions are recommended to maintain the stability and purity of 4-Dodecanone:
| Condition | Recommendation | Rationale |
| Temperature | Store in a cool, dry place.[12] Refrigeration at 2-8 °C is recommended for long-term storage. | To minimize the rate of thermal degradation and autoxidation. |
| Light | Store in an amber or opaque container.[12] | To protect against photodegradation via Norrish reactions.[7][8] |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) and in a tightly sealed container. | To prevent autoxidation by excluding oxygen.[9] |
| Moisture | Protect from moisture. | To minimize the potential for hydrolysis, especially under non-neutral pH conditions.[10] |
| Incompatible Materials | Store away from strong oxidizing agents, strong acids, and strong bases. | To prevent catalyzed degradation reactions. |
Experimental Protocols for Stability Assessment
To rigorously assess the stability of 4-Dodecanone, a well-designed stability study is essential. This typically involves both long-term and accelerated stability testing, as well as forced degradation studies to identify potential degradation products and validate the stability-indicating nature of the analytical method.
Long-Term and Accelerated Stability Study Protocol
This protocol is designed in accordance with ICH Q1A(R2) guidelines.[13][14][15]
Objective: To determine the re-test period for 4-Dodecanone under recommended storage conditions and to evaluate the effect of short-term excursions to higher temperatures.
Materials:
-
At least three primary batches of 4-Dodecanone.
-
Appropriate containers (e.g., amber glass vials with PTFE-lined caps).
-
Stability chambers set to the specified conditions.
Procedure:
-
Initial Analysis (T=0): Perform a complete analysis of all three batches for appearance, assay, and purity.
-
Long-Term Storage: Store samples from each batch at 25 °C ± 2 °C / 60% RH ± 5% RH.
-
Accelerated Storage: Store samples from each batch at 40 °C ± 2 °C / 75% RH ± 5% RH.
-
Testing Frequency:
-
Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: 0, 3, and 6 months.[16]
-
-
Analysis: At each time point, analyze the samples for appearance, assay, and purity using a validated stability-indicating analytical method.
Caption: Workflow for a long-term and accelerated stability study.
Forced Degradation Study Protocol
Objective: To identify potential degradation products of 4-Dodecanone under various stress conditions and to demonstrate the specificity of the analytical method.[2][3][17]
Materials:
-
4-Dodecanone
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
UV lamp and photostability chamber
Procedure:
-
Acid Hydrolysis: Dissolve 4-Dodecanone in a suitable solvent and add 0.1 M HCl. Heat at 60 °C for a specified period (e.g., 24 hours). Neutralize before analysis.
-
Base Hydrolysis: Dissolve 4-Dodecanone in a suitable solvent and add 0.1 M NaOH. Heat at 60 °C for a specified period. Neutralize before analysis.
-
Oxidative Degradation: Dissolve 4-Dodecanone in a suitable solvent and add 3% H₂O₂. Store at room temperature for a specified period.
-
Thermal Degradation: Store solid 4-Dodecanone at an elevated temperature (e.g., 80 °C) for a specified period.
-
Photolytic Degradation: Expose a solution of 4-Dodecanone to UV light (e.g., 254 nm) in a photostability chamber for a specified duration.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using the stability-indicating analytical method to separate and identify degradation products.
Stability-Indicating Analytical Methods
A crucial component of any stability study is a validated analytical method that can accurately quantify the parent compound and separate it from any potential degradation products.
High-Performance Liquid Chromatography (HPLC) Method
A reverse-phase HPLC method with UV detection is a common choice for the analysis of ketones.[18][19][20][21][22]
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water is typically effective.
-
Detection: UV detection at a wavelength where 4-Dodecanone has sufficient absorbance (e.g., 210 nm).
-
Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds, including ketones and their potential degradation products.[23][24][25]
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms).
-
Injection: Split or splitless injection depending on the concentration.
-
Temperature Program: A temperature ramp from a low initial temperature (e.g., 50 °C) to a high final temperature (e.g., 250 °C) is typically used to separate compounds with a range of boiling points.
-
Detection: Mass spectrometry in full scan mode for identification of unknown degradation products and in selected ion monitoring (SIM) mode for quantification.
Conclusion: A Proactive Approach to Ensuring Compound Integrity
The stability of 4-Dodecanone is not a static property but rather a dynamic interplay of its inherent chemical nature and its storage environment. By understanding the mechanisms of degradation—photolysis, oxidation, hydrolysis, and thermal decomposition—researchers can implement proactive strategies to preserve its purity. This guide provides the foundational knowledge and practical protocols to not only store 4-Dodecanone effectively but also to conduct rigorous stability studies that are essential for the integrity of research and the development of safe and effective products. A commitment to these principles of scientific integrity ensures that the starting materials for innovation are of the highest quality.
References
- Albini, A. (2021). Norrish' type I and II reactions and their role in the building of photochemical science.
- Ashfold, M. N. R., et al. (2020). Exploring Norrish type I and type II reactions: an ab initio mechanistic study highlighting singlet-state mediated chemistry. Physical Chemistry Chemical Physics, 22(34), 18936-18947.
- Wikipedia. (2023). Norrish reaction.
- Puttaswamy, et al. (2004). Oxidation of Aliphatic Ketone Semicarbazones by Acid Bromate: A Kinetic and Mechanistic Study. Asian Journal of Chemistry, 16(2), 793-800.
- StabilityStudies.in. (n.d.). How to Perform Long-Term Stability Testing.
- European Medicines Agency. (2023).
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- ResearchGate. (2018). ICHQ1A(R2) Stability Testing of New Drug Substance and Product and ICHQ1C Stability Testing of New Dosage Forms.
- YouTube. (2020). Norrish type I reaction and II reaction.
- International Journal of Science Engineering and Technology. (2014). Comprehensive Review of ICH Stability Guidelines: Q1A to Q1F.
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- National Institutes of Health. (2024). Deacylative Homolysis of Ketone C(sp3)–C(sp2)
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Methodological & Application
Introduction: The Chemical Profile of 4-Dodecanone
An In-Depth Guide to the Synthesis of 4-Dodecanone: Application Notes and Protocols
4-Dodecanone (C₁₂H₂₄O), also known as octyl propyl ketone, is a long-chain aliphatic ketone.[1][2][3] It is a colorless liquid with a characteristic oily aroma, soluble in organic solvents but not in water.[4] Its utility spans various industrial applications, including its use as a solvent and as a chemical intermediate in the synthesis of more complex organic molecules for fragrances and other specialty chemicals.[4] For researchers and professionals in drug development and chemical synthesis, having robust and reproducible methods for its preparation is crucial.
This document provides a detailed guide to two primary, field-proven methods for the synthesis of 4-dodecanone. As a senior application scientist, the focus here is not merely on the procedural steps but on the underlying chemical principles, the rationale for experimental choices, and the validation inherent in each protocol.
Table 1: Physicochemical Properties of 4-Dodecanone
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 6137-26-4 | [1][3][5][6] |
| Molecular Formula | C₁₂H₂₄O | [5][6][7] |
| Molecular Weight | 184.32 g/mol | [5][6][7] |
| Appearance | Colorless Liquid | [4] |
| Melting Point | 11.5 °C | [7] |
| Boiling Point | 88-91 °C at 0.8 Torr | [2] |
| Density | 0.83 g/cm³ | [7] |
| IUPAC Name | Dodecan-4-one |[3][5] |
Method 1: Catalytic Oxidation of 4-Dodecanol
This is arguably the most direct and high-yielding route to 4-dodecanone. The synthesis relies on the selective oxidation of the corresponding secondary alcohol, 4-dodecanol, to a ketone. The choice of oxidizing agent is critical to prevent over-oxidation to carboxylic acids, which would cleave the carbon chain. Modern catalytic systems offer high selectivity and efficiency under mild conditions.
Expertise & Experience: The Rationale Behind the Protocol
The protocol described below employs a phase-transfer catalytic system using ruthenium trichloride (RuCl₃) as the catalyst and sodium bromate (NaBrO₃) as the stoichiometric oxidant.
-
Causality of Reagent Choice :
-
Ruthenium Trichloride (RuCl₃) : A versatile catalyst for oxidation reactions. In its higher oxidation states, ruthenium is a powerful oxidizing agent, but in catalytic amounts, it facilitates the transfer of oxygen from the stoichiometric oxidant to the alcohol.
-
Sodium Bromate (NaBrO₃) : A stable, inexpensive, and effective primary oxidant that regenerates the active ruthenium species, allowing the catalyst to turn over many times.
-
Tetrabutylammonium Bromide (TBAB) : This is a phase-transfer catalyst. Since 4-dodecanol is organic-soluble and sodium bromate is water-soluble, the reaction occurs at the interface of a biphasic system (dichloromethane and water). TBAB facilitates the transfer of the bromate ion into the organic phase, dramatically accelerating the reaction rate.
-
Biphasic System (DCM/H₂O) : Using a two-phase system simplifies the workup, as the water-soluble oxidant and byproducts can be easily separated from the organic-soluble product.
-
Experimental Workflow: Oxidation of 4-Dodecanol
Caption: Workflow for the synthesis of 4-dodecanone via catalytic oxidation.
Protocol: Catalytic Oxidation of 4-Dodecanol
Materials and Reagents:
-
4-Dodecanol (CAS: 10203-32-4)[8]
-
Sodium bromate (NaBrO₃)
-
Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)
-
Tetrabutylammonium bromide (TBAB)
-
Dichloromethane (DCM), reagent grade
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel
Procedure:
-
Reaction Setup : In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine 4-dodecanol (e.g., 10.0 g, 53.7 mmol), dichloromethane (50 mL), and deionized water (50 mL).
-
Addition of Reagents : To the vigorously stirring biphasic mixture, add sodium bromate (9.7 g, 64.4 mmol), tetrabutylammonium bromide (0.87 g, 2.7 mmol), and ruthenium(III) chloride hydrate (0.06 g, ~0.27 mmol).
-
Reaction Execution : Stir the mixture vigorously at room temperature (25 °C) for 30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching and Workup : Upon completion, transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 50 mL of saturated aqueous sodium thiosulfate (to quench any remaining oxidant) and 50 mL of brine.
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification : The resulting crude oil can be purified by vacuum distillation to yield pure 4-dodecanone. A 98% yield has been reported for this method.[7]
Method 2: Synthesis via Grignard Reagent Addition to a Nitrile
This method builds the ketone's carbon skeleton by forming a new carbon-carbon bond. It involves the reaction of an organomagnesium halide (Grignard reagent) with a nitrile. The resulting imine intermediate is then hydrolyzed to the ketone during an acidic workup. This is a classic and reliable method for producing unsymmetrical ketones.[9]
Expertise & Experience: The Rationale Behind the Protocol
To synthesize 4-dodecanone (propyl-C(=O)-octyl), two Grignard/nitrile combinations are possible:
-
Propylmagnesium bromide + Octanenitrile
-
Octylmagnesium bromide + Butyronitrile
We will detail the second route.
-
Causality of Reagent Choice :
-
Grignard Reagents (R-MgX) : These are powerful carbon nucleophiles and strong bases.[10] They readily attack the electrophilic carbon of a nitrile group.[11]
-
Nitriles (R-CN) : The nitrile serves as an electrophilic partner. The key advantage of using a nitrile is that the initial addition of the Grignard reagent forms a stable magnesium salt of an imine. This intermediate is not reactive towards a second equivalent of the Grignard reagent, thus preventing the formation of a tertiary alcohol, a common side reaction when using esters or acid chlorides.[12][13]
-
Anhydrous Conditions : Grignard reagents react readily with water.[11] Therefore, all glassware must be flame-dried, and all solvents must be rigorously anhydrous to ensure the reaction proceeds to completion.
-
Acidic Workup : The addition of aqueous acid serves two purposes: it quenches any unreacted Grignard reagent and hydrolyzes the imine intermediate to the final ketone product.
-
Reaction Mechanism: Grignard Addition to Nitrile
Caption: Mechanism for ketone synthesis via Grignard addition to a nitrile.
Protocol: Grignard Synthesis of 4-Dodecanone
Materials and Reagents:
-
Magnesium turnings
-
1-Bromooctane
-
Butyronitrile (Propanenitrile)
-
Anhydrous diethyl ether or Tetrahydrofuran (THF)
-
Iodine (a single crystal for initiation)
-
Aqueous hydrochloric acid (e.g., 3 M HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Three-neck flask, dropping funnel, reflux condenser, nitrogen/argon line
Procedure:
Part A: Preparation of Octylmagnesium Bromide
-
Setup : Assemble a flame-dried three-neck flask with a dropping funnel, reflux condenser (with a drying tube or nitrogen inlet), and a magnetic stirrer.
-
Initiation : Place magnesium turnings (e.g., 1.5 g, 61.7 mmol) in the flask. Add a small crystal of iodine and gently warm with a heat gun until violet vapors are seen. This helps activate the magnesium surface.
-
Grignard Formation : Add ~5 mL of anhydrous ether to the flask. In the dropping funnel, place a solution of 1-bromooctane (10.0 g, 51.8 mmol) in 40 mL of anhydrous ether.
-
Add a small portion of the bromide solution to the magnesium. The reaction should initiate, evidenced by bubbling and a cloudy appearance. If it doesn't start, gentle warming may be required.
-
Once initiated, add the remaining 1-bromooctane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
Part B: Reaction with Butyronitrile and Workup
-
Nitrile Addition : Cool the Grignard solution to 0 °C in an ice bath. Prepare a solution of butyronitrile (3.58 g, 51.8 mmol) in 20 mL of anhydrous ether and add it dropwise to the cold Grignard reagent with vigorous stirring.
-
Intermediate Formation : After the addition, remove the ice bath and stir the mixture at room temperature for 1-2 hours.
-
Hydrolysis : Cool the reaction mixture again in an ice bath and slowly add 50 mL of 3 M HCl. Stir until the magnesium salts have dissolved.
-
Extraction : Transfer the mixture to a separatory funnel. Separate the ether layer. Extract the aqueous layer with two 25 mL portions of ether.
-
Washing : Combine the organic extracts and wash them sequentially with 50 mL of saturated NaHCO₃ solution and 50 mL of brine.
-
Drying and Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by vacuum distillation to obtain 4-dodecanone.
Summary and Comparison of Methods
Table 2: Comparison of Synthesis Routes for 4-Dodecanone
| Feature | Method 1: Oxidation | Method 2: Grignard Synthesis |
|---|---|---|
| Starting Materials | 4-Dodecanol | 1-Bromooctane, Butyronitrile, Mg |
| Key Transformation | C-O bond oxidation | C-C bond formation |
| Typical Yield | Very High (up to 98%) | Good to High (60-85%) |
| Advantages | Simple, fast, high yield, mild conditions. | Excellent for building carbon skeleton, versatile. |
| Disadvantages | Requires the precursor alcohol. | Requires strictly anhydrous conditions, multi-step process. |
| Ideal For | Situations where 4-dodecanol is readily available. | Building the molecule from smaller, less expensive precursors. |
References
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- Grignard Reaction. Organic Chemistry Portal.
- Applications of Friedel–Crafts reactions in total synthesis of natural products.
- Friedel-Crafts Acyl
- Grignard Reaction, Mechanism, Reagent and Che
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Application Notes & Protocols for the Purification of 4-Dodecanone
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective purification of 4-dodecanone (CAS 6137-26-4). As a long-chain aliphatic ketone, 4-dodecanone serves as a crucial intermediate and building block in various organic syntheses.[1] Achieving high purity is paramount to ensure the integrity of downstream applications, prevent side reactions, and meet stringent quality standards in pharmaceutical development. This guide details three primary purification methodologies: Fractional Vacuum Distillation, Flash Column Chromatography, and Low-Temperature Recrystallization. Each protocol is presented with an emphasis on the underlying scientific principles, step-by-step execution, and expert insights into optimizing separation efficiency.
Introduction: The Imperative for High-Purity 4-Dodecanone
4-Dodecanone, also known as octyl propyl ketone, is a 12-carbon aliphatic ketone characterized as a colorless to pale yellow liquid at room temperature.[2][3] Its utility spans from being a specialty solvent to a precursor in the synthesis of more complex molecules. In the context of pharmaceutical research and drug development, the presence of impurities can have profound consequences, potentially leading to the formation of undesired by-products, altering biological activity, or introducing toxicity.[4]
Common impurities in commercially available or synthetically prepared 4-dodecanone often stem from the manufacturing process, such as the oxidation of 4-dodecanol.[1] These can include:
-
Unreacted Starting Materials: Residual 4-dodecanol.
-
Reaction By-products: Isomeric ketones or over-oxidation products.
-
Catalyst Residues: Traces of metals or reagents used during synthesis.[5]
-
Solvents: Residual solvents from the reaction or initial work-up.
This guide is structured to provide a robust framework for selecting and implementing the most appropriate purification strategy based on the scale of the experiment and the nature of the impurities present.
Physicochemical Properties of 4-Dodecanone
A thorough understanding of the physical and chemical properties of 4-dodecanone is fundamental to designing an effective purification strategy. These properties dictate the choice of technique, solvents, and operating conditions.
| Property | Value | Source(s) |
| CAS Number | 6137-26-4 | [2][6] |
| Molecular Formula | C₁₂H₂₄O | [2][5] |
| Molecular Weight | 184.32 g/mol | [2][] |
| Appearance | Colorless to yellow liquid | [2][3] |
| Melting Point | 11.5 °C | [5] |
| Boiling Point | 65 °C @ 0.25 mmHg | [5][][8][9] |
| 88-91 °C @ 0.8 Torr | [10] | |
| ~243-244 °C @ 760 mmHg (est.) | [9] | |
| Density | 0.83 g/cm³ at 20-25 °C | [5][][10] |
| Refractive Index (n²⁰_D_) | ~1.431 | [5][8] |
| Solubility | Insoluble in water; soluble in organic solvents like alcohols and ethers.[1] | [1][9] |
Table 1: Key physicochemical properties of 4-dodecanone.
The most salient feature for purification is the high boiling point at atmospheric pressure, which necessitates vacuum distillation to prevent thermal decomposition. Its relatively low melting point opens the possibility of low-temperature crystallization techniques.
Methodology 1: Fractional Vacuum Distillation
Principle of Separation: This technique separates components of a liquid mixture based on differences in their boiling points. By reducing the ambient pressure, the boiling points of compounds are significantly lowered, allowing for distillation of high-boiling compounds like 4-dodecanone at moderate temperatures, thereby preventing degradation. It is highly effective for separating 4-dodecanone from non-volatile impurities (e.g., salts, catalyst residues) and from components with a significantly different boiling point.
Application Note:
Fractional vacuum distillation is the method of choice for bulk purification (>5 g) of 4-dodecanone, especially when impurities are non-volatile or have boiling points differing by at least 20-30 °C under the operating vacuum.
Experimental Protocol:
-
Apparatus Assembly:
-
Assemble a fractional distillation apparatus consisting of a round-bottom flask (distilling flask), a fractionating column (e.g., Vigreux or packed column), a condenser, a distillate receiving flask (or a multi-fraction collector like a "cow" or "pig" adapter), and a thermometer or thermocouple.
-
Connect the apparatus to a vacuum pump via a cold trap (e.g., liquid nitrogen or dry ice/acetone) to protect the pump from volatile vapors.
-
Incorporate a manometer or vacuum gauge to accurately monitor the system pressure.
-
-
Procedure:
-
Charge the distilling flask with the crude 4-dodecanone (do not fill more than two-thirds full) and add a few boiling chips or a magnetic stir bar for smooth boiling.
-
Seal the system and slowly evacuate it to the desired pressure (e.g., 0.25 - 1.0 mmHg).
-
Begin heating the distilling flask using a heating mantle.
-
Observe the temperature at the head of the column. Collect any low-boiling initial fractions (forerun) in a separate receiver.
-
When the temperature stabilizes at the boiling point of 4-dodecanone at the operating pressure (e.g., ~65 °C at 0.25 mmHg), switch to a clean receiving flask to collect the main fraction.[5][][8]
-
Monitor the temperature and pressure constantly. A stable temperature plateau indicates the collection of a pure substance.
-
Stop the distillation when the temperature either drops (indicating the desired product is finished distilling) or rises sharply (indicating the start of higher-boiling impurities).
-
Turn off the heat, allow the system to cool completely, and then slowly and carefully re-introduce air to the apparatus before dismantling.
-
-
Purity Verification:
-
Analyze the collected fractions using Gas Chromatography (GC) or by measuring the refractive index. Pure fractions should exhibit a single major peak in the GC chromatogram and a consistent refractive index.
-
Workflow Diagram:
Caption: Workflow for Fractional Vacuum Distillation.
Methodology 2: Flash Column Chromatography
Principle of Separation: This technique relies on the differential partitioning of compounds between a solid stationary phase (typically silica gel) and a liquid mobile phase.[11] Compounds are separated based on their polarity. Less polar compounds travel through the column faster, while more polar compounds are retained longer by the polar silica gel.
Application Note:
Flash chromatography is ideal for high-purity, small-to-medium scale (<10 g) purification. It excels at separating 4-dodecanone from impurities with different polarities, such as the more polar unreacted 4-dodecanol or other polar by-products, which are difficult to remove by distillation alone.
Experimental Protocol:
-
Solvent System Selection:
-
Using Thin-Layer Chromatography (TLC), determine an appropriate mobile phase. A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or diethyl ether) is common.
-
The ideal solvent system should give 4-dodecanone an Rf value of approximately 0.3-0.4. A good starting point is a 98:2 or 95:5 mixture of hexanes:ethyl acetate.
-
-
Column Packing:
-
Select a column of appropriate size for the amount of material to be purified.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Carefully pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude 4-dodecanone in a minimal amount of the mobile phase or a compatible, volatile solvent.
-
Alternatively, for less soluble samples, adsorb the crude product onto a small amount of silica gel (dry loading), evaporate the solvent, and carefully add the resulting dry powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Add the mobile phase to the top of the column and apply positive pressure (using a pump or inert gas) to force the solvent through the column at a steady flow rate.
-
Collect the eluent in a series of test tubes or flasks.
-
Monitor the separation by collecting small spots from the fractions and analyzing them by TLC.
-
-
Product Isolation:
-
Combine the fractions that contain the pure 4-dodecanone (as determined by TLC).
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.
-
Workflow Diagram:
Caption: Workflow for Flash Column Chromatography.
Methodology 3: Low-Temperature Recrystallization
Principle of Separation: This method leverages the principle that the solubility of a compound in a solvent decreases as the temperature is lowered.[12][13] An impure solid is dissolved in a minimal amount of a suitable hot (or room temperature) solvent, and upon cooling, the desired compound crystallizes out in a pure form, leaving the impurities dissolved in the cold solvent (mother liquor).
Application Note:
Given 4-dodecanone's melting point of 11.5 °C, it exists as a solid below this temperature.[5] This makes low-temperature recrystallization a viable, albeit less common, purification technique. It is particularly effective for removing small amounts of impurities that are highly soluble in the chosen solvent even at low temperatures. This method is best suited for small-scale, final-polishing purification steps.
Experimental Protocol:
-
Solvent Selection:
-
The key is to find a solvent in which 4-dodecanone is soluble at or slightly above room temperature but has very low solubility at reduced temperatures (e.g., 0 °C, -20 °C, or -78 °C).
-
Non-polar solvents like hexanes or pentane are good candidates. Test solubility by dissolving a small sample at room temperature and then cooling it in an ice bath or freezer to see if crystals form.
-
-
Dissolution:
-
Place the crude 4-dodecanone in an Erlenmeyer flask.
-
Add the chosen solvent portion-wise at room temperature, with swirling, until the ketone just dissolves. Avoid using a large excess of solvent.
-
-
Crystallization:
-
Cover the flask and allow it to cool slowly. First, let it stand at room temperature, then place it in a refrigerator, followed by a freezer (-20 °C) or a dry ice/acetone bath for more stubborn cases. Slow cooling is crucial for the formation of large, pure crystals.[12]
-
If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal of pure 4-dodecanone.
-
-
Isolation and Washing:
-
Set up a Büchner funnel and filter flask, and pre-chill them to the crystallization temperature to prevent the product from melting during filtration.
-
Quickly filter the cold slurry under vacuum to collect the crystals.
-
Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
-
Drying:
-
Keep the crystals under vacuum on the funnel to remove most of the solvent.
-
Transfer the solid to a clean, pre-weighed vial and dry further under high vacuum to remove all residual solvent.
-
Workflow Diagram:
Caption: Workflow for Low-Temperature Recrystallization.
Safety and Handling
4-Dodecanone is generally considered to have low acute toxicity.[1][3] However, standard laboratory safety practices must be followed.
-
Personal Protective Equipment (PPE): Wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[3]
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood.[1]
-
Handling: Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately and thoroughly with water.[3]
-
Storage: Keep the container tightly closed in a dry, well-ventilated place.[3]
Always consult the latest Safety Data Sheet (SDS) for 4-dodecanone before handling the chemical.[3]
References
-
4-Dodecanone - LookChem. LookChem. Available at: [Link]
-
4-Dodecanone | C12H24O | CID 80226 - PubChem. National Center for Biotechnology Information. Available at: [Link]
-
4-Dodecanone - SAFETY DATA SHEET. Alfa Aesar. Available at: [Link]
-
4-DODECANONE - ChemBK. ChemBK. Available at: [Link]
-
4-dodecanone - 6137-26-4, C12H24O, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. ChemSynthesis. Available at: [Link]
-
4-dodecanone octyl propyl ketone - The Good Scents Company. The Good Scents Company. Available at: [Link]
-
Manganese-Catalyzed α-Alkylation of Ketones with Unactivated Secondary Alcohols: A Sustainable Route to β-Branched Ketones - ACS Publications. American Chemical Society. Available at: [Link]
-
Recrystallization - YouTube. Professor Dave Explains. Available at: [Link]
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. Mettler-Toledo. Available at: [Link]
-
4-Dodecanone - CAS Common Chemistry. CAS. Available at: [Link]
-
Significance of impurities in active pharmaceutical ingredients | Ivory Research. Ivory Research. Available at: [Link]
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Application Notes & Protocols: Navigating the Synthetic Utility of 4-Dodecanone
Foreword: The Strategic Value of 4-Dodecanone in Modern Synthesis
4-Dodecanone, a simple aliphatic ketone, represents a versatile and strategically important building block in the lexicon of organic synthesis.[1] Its structure, featuring a carbonyl group at the C4 position, provides a locus for a diverse array of chemical transformations, while its long alkyl chain imparts lipophilic character, a desirable trait in many pharmaceutical and specialty chemical applications. This guide moves beyond a mere recitation of reactions; it aims to provide a deep, mechanistically-grounded understanding of how to manipulate this molecule. We will explore the causality behind protocol design, emphasizing the "why" behind the "how," to empower researchers to adapt and innovate in their own synthetic endeavors.
PART I: Nucleophilic Addition to the Carbonyl Center
The polarized nature of the carbonyl group in 4-dodecanone renders the carbon atom highly electrophilic, making it a prime target for nucleophilic attack. This class of reactions is fundamental for carbon-carbon bond formation and the introduction of new functional groups.
Grignard Reaction: Constructing Tertiary Alcohols
The addition of organomagnesium halides (Grignard reagents) is a robust and classic method for converting ketones into tertiary alcohols.[2][3] This transformation is pivotal for increasing molecular complexity and creating chiral centers.
Mechanistic Insight: The reaction proceeds via the nucleophilic attack of the carbanionic portion of the Grignard reagent on the electrophilic carbonyl carbon. This forms a tetrahedral magnesium alkoxide intermediate. A subsequent aqueous acidic workup is crucial to protonate this intermediate, yielding the final tertiary alcohol.[2][3]
Protocol: Synthesis of 4-Methyl-4-dodecanol
-
Apparatus Preparation: A three-necked round-bottom flask, equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, must be rigorously flame-dried or oven-dried to eliminate all traces of atmospheric moisture, which would otherwise quench the highly basic Grignard reagent.[4]
-
Reagent Setup: In the reaction flask, place 1.2 equivalents of magnesium turnings. Dissolve 1.0 equivalent of 4-dodecanone in anhydrous diethyl ether and add it to the flask. In the dropping funnel, add a solution of 1.1 equivalents of methyl iodide in anhydrous diethyl ether.
-
Initiation & Addition: Add a small portion of the methyl iodide solution to the magnesium turnings. Initiation is indicated by the disappearance of the iodine color (if used as an initiator), gentle bubbling, and the solution turning cloudy.[5] Once initiated, add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux.
-
Reaction & Monitoring: After the addition is complete, continue to stir the mixture at room temperature for 1 hour to ensure complete formation of the alkoxide. Progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the 4-dodecanone starting material.
-
Quenching & Workup: Cool the flask in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction and any unreacted Grignard reagent. This is preferred over water or dilute acid to minimize side reactions.
-
Extraction & Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with diethyl ether. Combine the organic layers, wash with brine to remove residual water, dry over anhydrous sodium sulfate, and filter. Concentrate the solvent under reduced pressure. The crude product, 4-methyl-4-dodecanol, can be purified by silica gel column chromatography.
Table 1: Representative Grignard Reactions with 4-Dodecanone
| Grignard Reagent | Product | Typical Yield (%) |
| Methylmagnesium Iodide | 4-Methyl-4-dodecanol | ~90% |
| Ethylmagnesium Bromide | 4-Ethyl-4-dodecanol | ~85% |
| Phenylmagnesium Bromide | 4-Phenyl-4-dodecanol | ~80% |
Diagram 1: Grignard Reaction Workflow
Caption: Step-by-step workflow for the synthesis of a tertiary alcohol from 4-dodecanone.
Wittig Reaction: Olefination of the Carbonyl
The Wittig reaction is an indispensable tool for converting ketones into alkenes with high regioselectivity.[6][7] It involves reacting the ketone with a phosphonium ylide, which replaces the carbonyl oxygen with a carbon-carbon double bond.
Mechanistic Insight: The reaction is initiated by the nucleophilic attack of the ylide's carbanion on the carbonyl carbon. While historically thought to proceed through a zwitterionic betaine intermediate, modern understanding often favors a concerted [2+2] cycloaddition mechanism to form a four-membered oxaphosphetane ring.[6][7] This intermediate rapidly collapses, driven by the formation of the extremely stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct, to yield the desired alkene.[8]
Protocol: Synthesis of 4-Methylene-dodecane
-
Ylide Preparation: In a flame-dried flask under nitrogen, suspend methyltriphenylphosphonium bromide (1.1 equiv.) in anhydrous THF. Cool the suspension to 0 °C and add a strong base, such as n-butyllithium (1.05 equiv.), dropwise. The formation of the bright yellow ylide indicates successful deprotonation. Stir for 30 minutes at this temperature.
-
Reaction: Dissolve 4-dodecanone (1.0 equiv.) in a small amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Completion & Monitoring: After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours or until TLC analysis shows complete consumption of the ketone.
-
Workup: Quench the reaction by adding a small amount of water. Partition the mixture between diethyl ether and water.
-
Purification: Separate the layers and extract the aqueous phase with more ether. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate. The primary byproduct, triphenylphosphine oxide, is often poorly soluble in nonpolar solvents. It can be largely removed by triturating the crude residue with cold hexanes and filtering. The filtrate, containing the alkene, is then purified by column chromatography.
PART II: Functionalization at the α-Carbon
The protons on the carbons adjacent (alpha) to the carbonyl group (C3 and C5) of 4-dodecanone exhibit enhanced acidity. Deprotonation with a suitable base generates a nucleophilic enolate, which is a key intermediate for forming new carbon-carbon bonds at the α-position.
Aldol Condensation: Enolate-Mediated C-C Bond Formation
The aldol condensation is a powerful reaction that utilizes an enolate to attack another carbonyl compound, resulting in a β-hydroxy ketone (an aldol addition product).[9][10] This adduct can often be dehydrated to form a conjugated α,β-unsaturated ketone, a valuable synthetic motif.
Mechanistic Insight (Base-Catalyzed): A base (e.g., hydroxide) abstracts an α-proton from one molecule of 4-dodecanone to form a resonance-stabilized enolate ion. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of a second molecule of 4-dodecanone. The resulting alkoxide is protonated by the solvent (e.g., water) to give the β-hydroxy ketone. Under heating, the base will abstract another α-proton, and the resulting enolate will eliminate the β-hydroxyl group to form the thermodynamically stable conjugated system.[9][11]
Protocol: Self-Condensation of 4-Dodecanone
-
Setup: In a round-bottom flask, dissolve 4-dodecanone in ethanol. Add an aqueous solution of 10% sodium hydroxide.
-
Reaction: Heat the mixture to a gentle reflux. The reaction progress can be monitored by TLC, watching for the formation of a new, less polar spot corresponding to the dehydrated condensation product.
-
Workup: After 2-3 hours, or upon completion, cool the reaction to room temperature and neutralize the mixture with dilute HCl.
-
Extraction and Purification: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate. The resulting α,β-unsaturated ketone can be purified by vacuum distillation or column chromatography.
Diagram 2: Aldol Condensation Mechanism
Sources
- 1. chembk.com [chembk.com]
- 2. Grignard Reaction [organic-chemistry.org]
- 3. leah4sci.com [leah4sci.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. d.web.umkc.edu [d.web.umkc.edu]
- 6. Wittig reaction - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 9. Aldol condensation - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. magritek.com [magritek.com]
Application Note: A Comprehensive Guide to the Use of 4-Dodecanone as an Internal Standard in Quantitative Gas Chromatography
Abstract
This guide provides a detailed framework for researchers, scientists, and drug development professionals on the effective use of 4-dodecanone as an internal standard (IS) for quantitative analysis by gas chromatography (GC). We delve into the essential physicochemical properties of 4-dodecanone, the core principles of internal standard selection, and provide comprehensive, step-by-step protocols for method development, validation, and sample analysis using both Flame Ionization Detection (FID) and Mass Spectrometry (MS). The causality behind experimental choices is explained to ensure robust and reliable quantification in complex matrices.
Introduction: The Imperative for Precision in GC Quantification
Gas chromatography is a cornerstone of analytical chemistry, prized for its ability to separate and quantify volatile and semi-volatile compounds in complex mixtures.[1][2] However, the accuracy and precision of quantitative GC analysis can be compromised by unavoidable variations in sample injection volume, instrument drift, and sample preparation inconsistencies. The internal standard method is a powerful technique that mitigates these sources of error. An internal standard is a stable, well-characterized compound added in a constant, known amount to all calibration standards and unknown samples. By analyzing the ratio of the analyte's response to the internal standard's response, the method compensates for variations, leading to significantly improved data integrity.
4-Dodecanone (CAS: 6137-26-4), an aliphatic ketone, presents an excellent profile for use as an internal standard in a variety of applications. Its molecular structure, featuring a polar carbonyl group and a long nonpolar alkyl chain, gives it intermediate polarity and a boiling point suitable for the analysis of a wide range of analytes, from flavor and fragrance compounds to environmental contaminants. This document serves as a practical guide to its implementation.
Profile of 4-Dodecanone as an Analytical Standard
The suitability of 4-dodecanone as an internal standard is grounded in its distinct physicochemical properties. A thorough understanding of these characteristics is the first step in successful method development.[1]
| Property | Value | Source |
| CAS Number | 6137-26-4 | [3][4] |
| Molecular Formula | C₁₂H₂₄O | [3][4] |
| Molecular Weight | 184.32 g/mol | [3][4] |
| Boiling Point | 243-244 °C (at 760 mmHg) | [5] |
| Density | ~0.830 g/mL | [6] |
| Synonyms | Octyl propyl ketone, Dodecan-4-one | [4][7] |
| Kovats Retention Index | 1367 (Standard non-polar column) | [3] |
Causality: The high boiling point of 4-dodecanone ensures it will not be lost during sample preparation and is suitable for typical GC oven temperature programs. Its Kovats index indicates that it elutes after many common volatile solvents and analytes but before very high-boiling compounds, placing it in a desirable chromatographic window to avoid co-elution with either the solvent front or late-eluting matrix components.
The Logic of Internal Standard Selection
Choosing the right internal standard is critical for the validity of the analytical method. The compound must behave similarly to the analyte throughout the entire analytical process but be chromatographically distinct.[8][9]
Core Criteria for Selection
An ideal internal standard should meet the following criteria:
-
Chemical Similarity: It should be structurally and functionally similar to the analyte(s) to ensure comparable behavior during sample preparation (e.g., extraction recovery) and chromatographic analysis (e.g., response factor).[10]
-
Chromatographic Resolution: The IS peak must be fully resolved from all analyte and matrix peaks.
-
Purity and Stability: The standard must be of high, verifiable purity and must not react with the sample matrix, solvent, or other analytes.
-
Absence in Samples: It must not be naturally present in the samples being analyzed.[11][8]
Expert Insight: 4-Dodecanone is an excellent choice for the analysis of other mid-to-long chain ketones, aldehydes, esters, and alcohols. Its ketone functionality provides a site for polar interactions with the GC stationary phase, while its C12 backbone mimics the behavior of other aliphatic compounds.
Caption: Logical workflow for selecting a suitable internal standard.
Experimental Protocols: A Self-Validating System
The following protocols are designed to establish a robust, validated method for quantitative analysis using 4-dodecanone as an internal standard. Method validation is essential to prove that an analytical method is acceptable for its intended use.[12][13]
Preparation of Standard Solutions & Samples
Objective: To create a set of calibration standards and prepare unknown samples with a consistent concentration of the internal standard.
Materials:
-
4-Dodecanone (≥98% purity)
-
Analyte(s) of interest (analytical standard grade)
-
GC-grade solvent (e.g., Hexane, Dichloromethane, Ethyl Acetate)[14]
-
Class A volumetric flasks and pipettes
-
Analytical balance
Protocol:
-
Internal Standard Stock Solution (IS Stock; e.g., 1000 µg/mL):
-
Accurately weigh 100 mg of 4-dodecanone.
-
Quantitatively transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to the mark with the chosen solvent. This solution is stable when stored refrigerated in a sealed vial.
-
-
Analyte Stock Solution (Analyte Stock; e.g., 1000 µg/mL):
-
Prepare a stock solution of the analyte of interest in the same manner as the IS stock.
-
-
Calibration Standards Preparation:
-
Label a series of volumetric flasks (e.g., five 10 mL flasks for a 5-point curve).
-
Add a constant volume of the IS Stock to each flask. For example, add 1.0 mL of the 1000 µg/mL IS Stock to each 10 mL flask to create a final IS concentration of 100 µg/mL in every standard.
-
Add varying volumes of the Analyte Stock to the flasks to create a calibration range (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 mL to yield 10, 50, 100, 500, and 1000 µg/mL).
-
Dilute each flask to the final volume with the solvent.
-
-
Unknown Sample Preparation:
-
Accurately weigh or measure a known amount of the unknown sample into a volumetric flask.
-
Add the same constant amount of IS Stock as used in the calibration standards (e.g., 1.0 mL of 1000 µg/mL IS Stock).
-
Dilute to the final volume with the solvent. If necessary, perform extraction or cleanup steps before diluting to the final volume.[15]
-
Caption: Workflow for preparation of standards and samples.
Instrumentation and Chromatographic Conditions
Objective: To establish GC parameters that provide good peak shape and resolution for both the analyte and 4-dodecanone.
Recommended Starting Parameters:
| Parameter | GC-FID Condition | GC-MS Condition | Rationale |
| GC System | Agilent 8890 or equivalent | Agilent 8890/5977 or equivalent | Standard, reliable instrumentation. |
| Column | HP-5ms, 30m x 0.25mm, 0.25µm | HP-5ms, 30m x 0.25mm, 0.25µm | A 5% phenyl-methylpolysiloxane column offers good selectivity for a wide range of compounds. |
| Injection | 1 µL, Splitless | 1 µL, Splitless | Maximizes sensitivity for trace analysis. |
| Inlet Temp. | 250 °C | 250 °C | Ensures complete and rapid vaporization of 4-dodecanone and similar analytes without degradation. |
| Carrier Gas | Helium, 1.2 mL/min (constant flow) | Helium, 1.2 mL/min (constant flow) | Inert and provides good efficiency. |
| Oven Program | 60°C (1 min), ramp 10°C/min to 280°C (5 min) | 60°C (1 min), ramp 10°C/min to 280°C (5 min) | A starting point; must be optimized to resolve analytes from the matrix. |
| Detector | FID at 300 °C | MS Transfer Line: 280°C | Prevents condensation of analytes. |
| Detector Mode | N/A | EI at 70 eV; Scan 40-450 m/z | Standard electron ionization for creating reproducible fragmentation patterns for library matching. |
Expert Insight: The oven temperature program is the most powerful tool for achieving separation.[1] If 4-dodecanone co-elutes with an analyte, adjust the ramp rate or initial temperature. A slower ramp will increase resolution between closely eluting peaks.
Method Validation Parameters
A developed GC method must be validated to ensure it is fit for purpose.[16]
-
Specificity: Inject a blank sample matrix (containing no analyte or IS). No significant peaks should be observed at the retention times of the analyte or 4-dodecanone.
-
Linearity: Analyze the prepared calibration standards. Plot the peak area ratio (Analyte Area / IS Area) versus the analyte concentration. The relationship should be linear, with a correlation coefficient (r²) of ≥ 0.995.
| Analyte Conc. (µg/mL) | Analyte Area | IS Area | Area Ratio (Analyte/IS) |
| 10 | 45,100 | 485,500 | 0.093 |
| 50 | 230,500 | 491,200 | 0.469 |
| 100 | 475,300 | 488,100 | 0.974 |
| 500 | 2,410,000 | 490,500 | 4.913 |
| 1000 | 4,905,000 | 489,900 | 10.012 |
| Result | r² = 0.9998 | y = 0.01x - 0.007 |
-
Accuracy & Precision: Analyze at least three replicates of low, medium, and high concentration samples.
-
Accuracy is expressed as percent recovery of the known amount. The acceptable range is typically 80-120%.
-
Precision is expressed as the relative standard deviation (%RSD) of the replicates. The acceptable limit is typically <15%.[13]
-
-
LOD & LOQ:
-
Limit of Detection (LOD): The lowest concentration that can be reliably detected. Often estimated as 3 times the signal-to-noise ratio (S/N).
-
Limit of Quantification (LOQ): The lowest concentration that can be accurately quantified. Often estimated as 10 times the S/N ratio.[13]
-
Conclusion
4-Dodecanone is a versatile and reliable internal standard for quantitative GC analysis across various scientific and industrial fields. Its chemical properties provide stable and predictable chromatographic behavior, making it an ideal choice for correcting analytical variability. By following the structured protocols for method development and validation outlined in this guide, researchers can achieve a high degree of accuracy and precision in their results, ensuring data of the highest integrity for critical applications in research, development, and quality control.
References
-
Snow, N. H. (2024, January 1). From Detector to Decision, Part III: Fundamentals of Calibration in Gas Chromatography. LCGC. Retrieved from [Link]
-
Crawford Scientific. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. Retrieved from [Link]
-
Wikipedia. (n.d.). Internal standard. Retrieved from [Link]
-
Environics. (2024, September 16). How to Prepare Multi-Component Internal Standards for GC Calibration. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 4-Dodecanone (CAS 6137-26-4). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Dodecanone. PubChem. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 4-dodecanone. Retrieved from [Link]
-
ChemSynthesis. (2025, May 20). 4-dodecanone. Retrieved from [Link]
-
CAS. (n.d.). 4-Dodecanone. CAS Common Chemistry. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 4-Dodecanone. NIST Chemistry WebBook. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Method Development and Validation of Gas Chromatography. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). 4-Dodecanone. NIST Chemistry WebBook. Retrieved from [Link]
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Application Notes and Protocols for the Safe Laboratory Handling of 4-Dodecanone
Abstract
This document provides a comprehensive guide to the safe handling, storage, and disposal of 4-Dodecanone (CAS: 6137-26-4) in a laboratory environment. The protocols outlined are designed for researchers, scientists, and drug development professionals to minimize exposure risks and ensure a safe operational workflow. The guide covers hazard identification, personal protective equipment (PPE), engineering controls, emergency procedures, and waste disposal. The causality behind each procedural step is explained to foster a deeper understanding of laboratory safety principles.
Introduction to 4-Dodecanone
4-Dodecanone, also known as octyl propyl ketone, is an aliphatic ketone with the molecular formula C12H24O.[1][2] It presents as a colorless to yellow liquid and is utilized in various industrial and research applications, including as a solvent, an intermediate in chemical synthesis, and in the manufacturing of fragrances.[3][4] While some safety data sheets (SDS) indicate that it has no identified major hazards at given concentrations, it is imperative to treat this and all laboratory chemicals with a structured and cautious approach to minimize potential risks.[5][6] This guide is founded on the principle of prudent laboratory practice, which advocates for minimizing chemical exposure and managing risks, regardless of the perceived hazard level.[7]
Hazard Identification and Risk Assessment
A thorough risk assessment must be conducted before any new experiment involving 4-Dodecanone. This involves understanding the chemical's properties, potential hazards, and the specific procedures in which it will be used.
2.1 Physical and Chemical Properties Understanding the physical and chemical properties of 4-Dodecanone is the first step in a comprehensive risk assessment. These properties influence its behavior under various laboratory conditions and inform the selection of appropriate safety measures.
| Property | Value | Source |
| CAS Number | 6137-26-4 | [1][2][8] |
| Molecular Formula | C12H24O | [1][2][3] |
| Molecular Weight | 184.32 g/mol | [1][2][3] |
| Appearance | Colorless to yellow liquid | [3][4] |
| Boiling Point | 65°C @ 0.25 mmHg | [1][8] |
| Melting Point | 11.5°C | [1] |
| Flash Point | 99°C (210.2°F) | [6] |
| Density | 0.83 g/cm³ | [1][8] |
| Solubility | Insoluble in water; Soluble in organic solvents like alcohols and ethers.[4] | [4][9] |
| Vapor Pressure | 1.62E-08 mmHg @ 25°C | [1] |
2.2 Health and Safety Hazards While some sources state that 4-Dodecanone has no significant health hazards at its given concentration, other safety data suggests that, like many organic chemicals, it may cause irritation upon contact with skin and eyes and could be harmful if inhaled or ingested.[5][6] Repeated exposure may lead to skin dryness or cracking.[10][11] Therefore, prudent practice dictates that exposure should always be minimized.[6][7]
-
Eye Contact: May cause irritation.[6]
-
Skin Contact: May result in irritation.[6] Prolonged contact should be avoided.[4]
-
Inhalation: Inhalation of vapors should be avoided.[4] Use in well-ventilated areas is crucial.[5]
-
Ingestion: May be harmful if ingested.[6]
-
Flammability: The substance is combustible at high temperatures.[6] It should be kept away from heat, sparks, and open flames.[10][11]
2.3 Risk Assessment Workflow The following workflow should be mentally or formally completed before commencing work.
Caption: Risk assessment workflow prior to handling 4-Dodecanone.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, starting with engineering controls and supplemented by PPE, is essential for minimizing exposure.[7]
3.1 Engineering Controls Engineering controls are the first line of defense as they remove the hazard at the source.
-
Fume Hood: All work involving 4-Dodecanone, especially if heating or aerosolizing, should be conducted inside a certified laboratory chemical hood to prevent the inhalation of vapors.[7][12]
-
Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[4][5]
-
Safety Equipment: An eyewash station and safety shower must be readily accessible and tested regularly.[6]
3.2 Personal Protective Equipment (PPE) PPE is used to protect the individual when engineering controls cannot guarantee complete protection.[13] The required PPE for handling 4-Dodecanone is summarized below.
| PPE Item | Specifications | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or splash goggles. | To prevent accidental splashes from contacting the eyes.[6][12] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile). | To prevent direct skin contact.[6] Gloves must be inspected before use and removed carefully to avoid skin contamination.[5] |
| Body Protection | A long-sleeved lab coat. | To protect skin and personal clothing from splashes.[6][12] |
| Footwear | Closed-toe shoes. | To protect feet from spills. Open-toed shoes are not permitted in the laboratory.[12] |
| Respiratory Protection | Generally not required if work is performed in a fume hood. If a hood is unavailable or in case of a large spill, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[6][13] | To prevent inhalation of high concentrations of vapor.[6] |
Standard Operating Procedures for Handling
Adherence to a standardized protocol reduces the likelihood of accidents.
4.1 Preparation and Weighing
-
Designate Area: Designate a specific area within a fume hood for handling 4-Dodecanone.
-
Assemble PPE: Don all required PPE (lab coat, gloves, safety glasses) before handling the chemical container.[12]
-
Container Inspection: Visually inspect the container for any signs of damage or leakage before opening.
-
Dispensing: Open the container within the fume hood. Carefully dispense the required amount into a suitable, labeled secondary container. Avoid splashing.
-
Cleaning: Tightly seal the primary container after use. Wipe down any external contamination on the container and the work surface with a suitable solvent and dispose of the cleaning materials as hazardous waste.[14]
4.2 Use in Experiments
-
Location: All subsequent experimental steps (e.g., adding to a reaction, heating) must be performed within the fume hood.
-
Avoid Incompatibilities: Keep 4-Dodecanone away from strong oxidizing agents.[6]
-
Heating: If heating is required, use a controlled heating source like a mantle or a sand/water bath. Avoid open flames.
-
Post-Experiment: Upon completion, all contaminated glassware must be decontaminated or washed thoroughly before reuse.[15]
Storage and Waste Disposal
Proper storage and disposal are critical for preventing accidents and environmental contamination.
5.1 Storage Protocols
-
Location: Store 4-Dodecanone in a cool, dry, and well-ventilated area.[5][6][16]
-
Container: Keep the container tightly closed to prevent the escape of vapors.[5][6][17]
-
Segregation: Store away from incompatible materials, particularly strong oxidizing agents, heat sources, and direct sunlight.[6][17][18]
-
Inventory: All containers should be dated upon receipt and opening to maintain a clear inventory.[17] Do not store on benchtops or on shelves above eye level.[17]
Caption: Principle of segregating incompatible chemical classes.
5.2 Waste Disposal
-
Waste Collection: Collect all waste containing 4-Dodecanone, including contaminated consumables (e.g., gloves, paper towels), in a designated, properly labeled, and leak-proof hazardous waste container.[14]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and list "4-Dodecanone" as a component.
-
Compatibility: Do not mix 4-Dodecanone waste with incompatible chemicals in the same waste container. For instance, keep halogenated and non-halogenated solvent waste separate if required by your institution.[18]
-
Disposal: Arrange for waste pickup through your institution's Environmental Health & Safety (EHS) office. Disposal must comply with all local, state, and federal regulations.[6][16]
Emergency Protocols
Immediate and correct response during an emergency can significantly mitigate harm.
6.1 Spill Response Pre-planning is essential for managing chemical spills safely.[14][19] The appropriate response depends on the size of the spill.
Caption: Decision workflow for responding to a chemical spill.
Minor Spill Protocol (< 1 Liter and contained):
-
Alert Personnel: Immediately alert nearby personnel.[20]
-
Ensure Ventilation: Ensure the fume hood is operational. If the spill is outside a hood, extinguish all ignition sources.[21]
-
Don PPE: Wear appropriate PPE, including a lab coat, safety goggles, and double nitrile gloves.[21]
-
Contain: Confine the spill using an absorbent material like vermiculite, sand, or a commercial spill kit.[14][22]
-
Absorb: Cover the spill with the absorbent material, working from the outside in to prevent spreading.
-
Collect: Once fully absorbed, use non-sparking tools (e.g., plastic scoop) to collect the material into a designated hazardous waste container.[5][23]
-
Clean: Clean the spill area with soap and water.[14]
-
Dispose: Seal and label the waste container and arrange for disposal through EHS.
-
Report: Report the incident to your laboratory supervisor.[14]
Major Spill Protocol (> 1 Liter or any spill you are not comfortable handling):
-
Evacuate: Immediately evacuate the area.[14][22] Alert all personnel to leave.
-
Isolate: If safe to do so, close the doors to the affected area to contain the vapors.[22]
-
Call for Help: Contact your institution's emergency services and EHS office. Provide your name, location, the chemical spilled, and the estimated quantity.[14]
-
Assist: Meet the emergency response team in a safe location to provide them with information.[14] Do not re-enter the spill area.[14]
6.2 First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[5][6] Seek medical attention.[5]
-
Skin Contact: Remove any contaminated clothing.[6] Immediately wash the affected skin with plenty of soap and water for at least 15 minutes.[5] Seek medical attention if irritation develops or persists.[6]
-
Inhalation: Move the affected person to fresh air immediately.[5] If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting.[11] Clean the mouth with water and drink plenty of water afterwards.[5] Seek immediate medical attention.[5][11]
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Application Notes & Protocols: 4-Dodecanone as a Versatile Chemical Intermediate
Abstract
4-Dodecanone (CAS 6137-26-4), also known as propyl octyl ketone, is a 12-carbon aliphatic ketone that serves as a highly valuable and versatile intermediate in organic synthesis.[1] Its structure, featuring a carbonyl group at the 4-position, provides a reactive site for a multitude of chemical transformations, making it a key building block in the synthesis of complex organic molecules. This guide provides an in-depth exploration of 4-dodecanone, detailing its physicochemical properties, key applications, and field-proven protocols for its use in nucleophilic additions, reductive aminations, and olefination reactions. The methodologies presented are designed for researchers, scientists, and drug development professionals, emphasizing experimental rationale, safety, and validation.
Introduction to 4-Dodecanone
4-Dodecanone is a colorless to pale yellow liquid with a characteristic oily aroma.[2][3] As an asymmetrical ketone, the carbonyl group's position offers distinct steric and electronic environments on its two adjacent methylene groups, which can be exploited for regioselective synthesis. Its long alkyl chain imparts significant lipophilicity to its derivatives, a desirable trait in applications such as fragrance formulation and the synthesis of insect pheromones, which are often long-chain unsaturated ketones, alcohols, or esters.[3][4]
The true utility of 4-dodecanone lies in the reactivity of its carbonyl group. The electrophilic carbon of the ketone is susceptible to attack by a wide range of nucleophiles, while the adjacent α-carbons can be deprotonated to form enolates. These fundamental reactivities are the basis for its role as an intermediate.
Physicochemical Properties of 4-Dodecanone
A summary of key quantitative data for 4-dodecanone is provided below for easy reference.
| Property | Value | Source |
| CAS Number | 6137-26-4 | [2] |
| Molecular Formula | C₁₂H₂₄O | [2] |
| Molecular Weight | 184.32 g/mol | [2] |
| Density | 0.830 g/cm³ | [1] |
| Boiling Point | 65 °C at 0.25 mmHg | [1] |
| Melting Point | 11.5 °C | [1] |
| Flash Point | 76.8 °C (estimated) | [5] |
| Refractive Index | 1.4310 | [1] |
| Solubility | Insoluble in water; soluble in organic solvents like ethers and alcohols. | [3] |
Core Applications & Synthetic Protocols
4-Dodecanone is a foundational intermediate for creating more complex molecules. The following sections detail protocols for three common and powerful transformations: Grignard reactions for C-C bond formation, Wittig reactions for olefination, and reductive amination for the synthesis of secondary amines.
General Experimental Workflow
A standardized workflow is crucial for reproducibility and safety. The following diagram outlines the logical progression for the protocols described in this guide.
Caption: Logical flow for synthesis using 4-dodecanone.
Protocol: Grignard Reaction for Tertiary Alcohol Synthesis
The Grignard reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds.[6] It involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to the electrophilic carbonyl carbon of 4-dodecanone, yielding a tertiary alcohol after acidic workup.[7][8]
Expertise & Causality: This protocol uses methylmagnesium bromide as an example. The choice of an ethereal solvent (diethyl ether or THF) is critical; it must be anhydrous as Grignard reagents are strong bases and will be quenched by protic solvents like water or alcohols.[6][9] The reaction is performed under an inert atmosphere to prevent reaction with atmospheric oxygen and moisture. Slow, cooled addition of the Grignard reagent is necessary to control the exothermic reaction and prevent side reactions.
Caption: Synthesis of a tertiary alcohol from 4-dodecanone.
Protocol Steps:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet.
-
Reagents: In the flask, place 4-dodecanone (1.0 eq) dissolved in anhydrous diethyl ether (Et₂O).
-
Reaction: Cool the flask to 0 °C in an ice bath. Add methylmagnesium bromide (1.2 eq, 3.0 M solution in Et₂O) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 10 °C.
-
Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting ketone is consumed.
-
Quenching (Self-Validation): Cool the flask back to 0 °C and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This step is critical for safely neutralizing the excess Grignard reagent and hydrolyzing the magnesium alkoxide intermediate.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification & Characterization: Purify the crude product by flash column chromatography on silica gel. Characterize the final product, 4-methyl-4-dodecanol, using ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity.
Protocol: Wittig Reaction for Alkene Synthesis
The Wittig reaction is a powerful method for synthesizing alkenes by reacting a ketone with a phosphonium ylide (Wittig reagent).[10][11] This reaction is highly reliable for forming a C=C double bond at a specific location, which is a significant advantage over elimination reactions that can produce mixtures of isomers.[12]
Expertise & Causality: This protocol uses methylenetriphenylphosphorane, a non-stabilized ylide, which typically favors the formation of (Z)-alkenes, although with a terminal methylene group, no stereoisomerism exists.[13] The ylide is generated in situ from its corresponding phosphonium salt (methyltriphenylphosphonium bromide) using a strong base like n-butyllithium (n-BuLi). The reaction must be conducted under strictly anhydrous and inert conditions as the ylide is highly reactive and basic. The driving force for the reaction is the formation of the very stable triphenylphosphine oxide byproduct.[14]
Protocol Steps:
-
Ylide Preparation: In a flame-dried, nitrogen-flushed flask, suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C. Add n-butyllithium (1.1 eq, 2.5 M solution in hexanes) dropwise. A characteristic deep orange or yellow color indicates ylide formation. Stir for 1 hour at 0 °C.
-
Reaction: To the freshly prepared ylide, add a solution of 4-dodecanone (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
Monitoring: After addition, allow the mixture to warm to room temperature and stir overnight. The disappearance of the ylide's color is a good visual indicator of reaction progression. Confirm completion by TLC.
-
Quenching: Quench the reaction by adding a small amount of water.
-
Workup (Self-Validation): Dilute the mixture with pentane or hexane to precipitate the triphenylphosphine oxide byproduct. Filter the mixture through a pad of Celite or silica gel, washing thoroughly with the same solvent. The removal of the phosphine oxide is a key validation step of the workup's effectiveness.
-
Purification & Characterization: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil (4-methylene-dodecane) by flash chromatography. Analyze the product by ¹H NMR (looking for characteristic vinyl proton signals), ¹³C NMR, and GC-MS.
Protocol: Reductive Amination for Secondary Amine Synthesis
Reductive amination is a robust and widely used method for synthesizing amines from carbonyl compounds.[15] The reaction proceeds via the formation of an intermediate imine (or iminium ion), which is then reduced in the same pot to the target amine.[16][17]
Expertise & Causality: This protocol uses sodium triacetoxyborohydride (STAB) as the reducing agent. STAB is particularly effective because it is a mild and selective reagent that reduces the protonated iminium ion much faster than it reduces the starting ketone.[18][19] This selectivity prevents the side reaction of reducing 4-dodecanone to the corresponding alcohol. The reaction is typically run in a non-protic solvent like dichloroethane (DCE) and often includes a catalytic amount of acetic acid to facilitate imine formation.
Protocol Steps:
-
Setup: To a round-bottom flask, add 4-dodecanone (1.0 eq), the primary amine of choice (e.g., benzylamine, 1.1 eq), and dichloroethane (DCE).
-
Imine Formation: Add a catalytic amount of glacial acetic acid (0.1 eq) and stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the mixture. Caution: Gas evolution (hydrogen) may occur.
-
Monitoring: Stir the reaction at room temperature overnight. Monitor the formation of the product and consumption of the ketone by LC-MS or GC-MS.
-
Quenching (Self-Validation): Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases. This step neutralizes the acetic acid and destroys any remaining reducing agent, validating the reaction's termination.
-
Workup: Transfer the mixture to a separatory funnel and extract with an organic solvent such as dichloromethane or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification & Characterization: Purify the crude product by flash column chromatography. Characterize the resulting secondary amine by NMR, IR, and mass spectrometry to confirm its identity and purity.
Safety and Handling
4-Dodecanone is generally considered safe under normal laboratory conditions but standard chemical handling precautions should be observed.[3][20]
-
Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid contact with skin and eyes.[20]
-
Storage: Keep the container tightly closed in a dry, well-ventilated place.[20]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.
The reagents used in the described protocols (Grignard reagents, n-BuLi, hydride reducing agents) are significantly more hazardous. They are often pyrophoric, water-reactive, and/or corrosive. Always consult the specific Safety Data Sheet (SDS) for each reagent and work under the supervision of experienced personnel.
Conclusion
4-Dodecanone is a powerful and adaptable chemical intermediate. Its carbonyl functionality provides a reliable entry point for a diverse array of synthetic transformations, including the formation of C-C bonds, C=C double bonds, and C-N bonds. The protocols detailed herein offer robust and validated methods for leveraging 4-dodecanone in the synthesis of more complex molecular architectures, making it an invaluable tool for researchers in both academic and industrial settings.
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Application Notes and Protocols for Experimental Procedures Using 4-Dodecanone
Abstract
This document provides a comprehensive guide to the experimental applications of 4-dodecanone (CAS 6137-26-4), a versatile C12 aliphatic ketone. Intended for researchers, organic chemists, and professionals in drug development, these notes detail not only procedural steps but also the underlying chemical principles that govern experimental design and outcomes. We will explore core synthetic transformations, including carbon-carbon bond formation via Grignard and Wittig reactions, and discuss applications in the synthesis of complex organic molecules. Protocols are presented with an emphasis on reproducibility and safety, supported by analytical characterization data and visual workflows.
Introduction: The Utility of 4-Dodecanone in Modern Synthesis
4-Dodecanone, also known as octyl propyl ketone, is a valuable intermediate in organic synthesis.[1][2] Its structure, featuring a carbonyl group at the 4-position of a twelve-carbon chain, offers a reactive site for a multitude of chemical transformations. The long alkyl chain imparts significant lipophilicity, making it a useful building block for synthesizing molecules with specific solubility properties, such as pheromones, signaling molecules, and drug candidates targeting lipid-rich environments.[3] Understanding its physical and chemical properties is paramount to its effective use in the laboratory.
Physicochemical Properties of 4-Dodecanone
A summary of key properties is provided below for quick reference during experimental planning. These values inform choices regarding reaction solvents, purification methods (e.g., distillation), and storage conditions.
| Property | Value | Source |
| CAS Number | 6137-26-4 | [4] |
| Molecular Formula | C₁₂H₂₄O | [4] |
| Molecular Weight | 184.32 g/mol | [4] |
| Appearance | Colorless to yellow liquid | [4][5] |
| Density | 0.830 - 0.8375 g/cm³ @ 20°C | [2][6][7] |
| Boiling Point | 65°C @ 0.25 mmHg; 88-91°C @ 0.8 Torr | [2][6][7] |
| Melting Point | 11.5 °C | [2] |
| Refractive Index | 1.4310 @ 20°C | [2][6] |
| Solubility | Insoluble in water; Soluble in organic solvents like ethers and alcohols. | [5] |
| InChIKey | AVQSOIZWTINZLU-UHFFFAOYSA-N | [4][7][8] |
Core Synthetic Applications: Carbon-Carbon Bond Formation
The electrophilic carbon of the carbonyl group in 4-dodecanone is the primary site of reactivity, making it an excellent substrate for nucleophilic addition reactions. These reactions are foundational for building molecular complexity.
Synthesis of Tertiary Alcohols via Grignard Reaction
Causality and Expertise: The Grignard reaction is a cornerstone of organic synthesis for its reliability in forming new carbon-carbon bonds.[9][10] A Grignard reagent (R-MgX) acts as a potent carbon nucleophile, attacking the carbonyl carbon of 4-dodecanone.[11][12] The choice of an ether-based solvent (e.g., diethyl ether or THF) is critical; it must be anhydrous to prevent quenching the highly basic Grignard reagent, and it serves to stabilize the reagent through coordination.[12] The reaction proceeds in two distinct stages: the nucleophilic addition to form a magnesium alkoxide intermediate, followed by an acidic workup to protonate the alkoxide, yielding the final tertiary alcohol.[12]
Caption: Workflow for Grignard reaction with 4-dodecanone.
Protocol 1: Synthesis of 4-Methyl-4-dodecanol
This protocol details the reaction of 4-dodecanone with methylmagnesium bromide (CH₃MgBr).
Materials:
-
4-Dodecanone (1.84 g, 10.0 mmol)
-
Methylmagnesium bromide (3.0 M solution in diethyl ether, 3.7 mL, 11.0 mmol, 1.1 eq)
-
Anhydrous diethyl ether (20 mL)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution (15 mL)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer
-
All glassware must be oven-dried before use.
Procedure:
-
Setup: Assemble the reaction apparatus under an inert atmosphere (e.g., nitrogen or argon). Add 4-dodecanone and 10 mL of anhydrous diethyl ether to the round-bottom flask.
-
Reagent Addition: Place the methylmagnesium bromide solution in the dropping funnel. Cool the reaction flask to 0°C using an ice bath.
-
Reaction: Add the Grignard reagent dropwise to the stirred solution of 4-dodecanone over 15 minutes. A cloudy precipitate may form.
-
Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour to ensure the reaction goes to completion.
-
Quenching (Workup): Cool the flask back to 0°C and slowly add the saturated NH₄Cl solution dropwise to quench the reaction. This step is exothermic.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with diethyl ether (2 x 15 mL). Combine the organic layers.
-
Drying and Filtration: Dry the combined organic phase over anhydrous MgSO₄, then filter to remove the drying agent.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude 4-methyl-4-dodecanol can be purified by column chromatography on silica gel or by vacuum distillation.
Alkene Synthesis via the Wittig Reaction
Causality and Expertise: The Wittig reaction is a powerful and widely used method for synthesizing alkenes from aldehydes or ketones.[13][14] It involves the reaction of a carbonyl compound with a phosphorus ylide (a Wittig reagent).[15] The driving force for this reaction is the formation of the highly stable triphenylphosphine oxide byproduct.[16] The reaction mechanism proceeds through a [2+2] cycloaddition to form an oxaphosphetane intermediate, which then fragments to give the alkene and triphenylphosphine oxide.[13][16] The stereochemical outcome (E/Z isomerism) of the resulting alkene depends on the stability of the ylide used; non-stabilized ylides, such as the one in the protocol below, typically favor the Z-alkene.[16]
Caption: Key steps of the Wittig olefination reaction mechanism.
Protocol 2: Synthesis of 4-Ethylidene-dodecane
This protocol describes the conversion of 4-dodecanone to an alkene using a Wittig reagent prepared in situ.
Materials:
-
Ethyltriphenylphosphonium bromide (4.08 g, 11.0 mmol, 1.1 eq)
-
n-Butyllithium (n-BuLi, 2.5 M solution in hexanes, 4.4 mL, 11.0 mmol, 1.1 eq)
-
4-Dodecanone (1.84 g, 10.0 mmol)
-
Anhydrous Tetrahydrofuran (THF, 30 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Hexane for purification
-
All glassware must be oven-dried before use.
Procedure:
-
Ylide Formation: Under an inert atmosphere, suspend ethyltriphenylphosphonium bromide in 20 mL of anhydrous THF in a flask. Cool the suspension to 0°C.
-
Deprotonation: Add the n-BuLi solution dropwise. The mixture will turn a deep orange or red color, indicating the formation of the ylide. Stir at 0°C for 30 minutes.
-
Carbonyl Addition: In a separate flask, dissolve 4-dodecanone in 10 mL of anhydrous THF. Add this solution dropwise to the ylide mixture at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 3-4 hours or until TLC analysis indicates the consumption of the starting ketone.
-
Quenching: Quench the reaction by slowly adding 15 mL of saturated NaHCO₃ solution.
-
Extraction: Transfer to a separatory funnel and extract with hexane (3 x 20 mL). The triphenylphosphine oxide byproduct has limited solubility in hexane and may precipitate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter. Concentrate the filtrate under reduced pressure. The crude product can be purified by filtering through a short plug of silica gel with hexane to remove the triphenylphosphine oxide, followed by column chromatography for higher purity.
Application in Pheromone Research
Aliphatic ketones and their derivatives are common structural motifs in insect pheromones.[3][17] While 4-dodecanone itself is not a widely documented pheromone, its structure serves as an excellent backbone for the synthesis of candidate semiochemicals. For instance, reduction of the ketone to a secondary alcohol or conversion to an acetate ester can yield compounds with potential biological activity.[18]
Protocol 3: Hypothetical Screening for Pheromonal Activity
This protocol outlines a general approach to assess if a derivative of 4-dodecanone, such as 4-dodecanol, elicits an olfactory response in an insect species of interest.
Part A: Synthesis of 4-Dodecanol
-
Reduction: Reduce 4-dodecanone (5.0 mmol) using sodium borohydride (NaBH₄, 7.5 mmol) in methanol (20 mL) at 0°C.
-
Workup: After 1 hour, quench with dilute HCl, extract with ether, dry, and concentrate to yield 4-dodecanol. Purify via chromatography.
Part B: Electroantennography (EAG)
-
Antenna Preparation: Excise an antenna from the target insect (e.g., a moth species) and mount it between two electrodes.
-
Stimulus Delivery: Prepare serial dilutions of synthetic 4-dodecanol in a solvent like hexane. A small piece of filter paper is loaded with a known amount of the test compound.
-
Data Acquisition: A purified, humidified air stream is passed over the antenna. Puffs of air carrying the test compound are introduced into the main air stream, and the resulting depolarization of the antennal membrane (EAG response) is recorded.
-
Analysis: Compare the amplitude of the response to the test compound against a negative control (solvent only) and a positive control (known pheromone). A dose-response curve is generated to determine the sensitivity of the antenna to the compound.
Hypothetical EAG Data Presentation:
| Compound Concentration (µg on filter paper) | Mean EAG Response (mV) ± SEM (n=10) |
| 0 (Control - Hexane) | 0.12 ± 0.03 |
| 0.01 | 0.25 ± 0.05 |
| 0.1 | 0.68 ± 0.09 |
| 1 | 1.35 ± 0.15 |
| 10 | 1.31 ± 0.18 |
| Positive Control | 1.52 ± 0.14 |
Analytical Characterization
Proper characterization of starting materials and products is essential for validating experimental results.[19][20][21]
| Technique | Expected Data for 4-Dodecanone |
| ¹H NMR | Signals corresponding to methyl (CH₃) and methylene (CH₂) groups. Triplets for the alpha-methylene protons adjacent to the carbonyl (~2.4 ppm). A complex multiplet for the long alkyl chain protons (~1.2-1.6 ppm). A triplet for the terminal methyl group (~0.9 ppm). |
| ¹³C NMR | A distinct peak for the carbonyl carbon downfield (~211 ppm). Multiple signals in the aliphatic region (14-40 ppm). |
| IR Spectroscopy | A strong, sharp absorbance peak characteristic of a ketone C=O stretch, typically found around 1715 cm⁻¹.[4] C-H stretching peaks just below 3000 cm⁻¹. |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 184.[22] Characteristic fragmentation patterns (e.g., McLafferty rearrangement, alpha-cleavage). |
Safety and Handling
4-Dodecanone is an organic chemical and should be handled with appropriate care.[5]
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of vapors.
-
Storage: Store in a cool, dry place away from ignition sources and strong oxidizing agents.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
References
-
Cheméo. (n.d.). Chemical Properties of 4-Dodecanone (CAS 6137-26-4). Retrieved from [Link].
-
LookChem. (n.d.). 4-Dodecanone. Retrieved from [Link].
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ChemBK. (2024). 4-DODECANONE - Introduction. Retrieved from [Link].
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ChemSynthesis. (n.d.). 4-dodecanone. Retrieved from [Link].
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 80226, 4-Dodecanone. Retrieved from [Link].
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National Institute of Standards and Technology. (n.d.). 4-Dodecanone in NIST WebBook. Retrieved from [Link].
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Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Retrieved from [Link].
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Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link].
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Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link].
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Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link].
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Clark, J. (n.d.). Reaction of aldehydes and ketones with grignard reagents. Chemguide. Retrieved from [Link].
-
Chemistry LibreTexts. (2023). Wittig Reaction. Retrieved from [Link].
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Ashenhurst, J. (2018). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Retrieved from [Link].
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Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link].
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Organic Reactions. (n.d.). Wittig Reaction - Common Conditions. Retrieved from [Link].
-
The Good Scents Company. (n.d.). 4-dodecanone octyl propyl ketone. Retrieved from [Link].
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PubChemLite. (n.d.). 4-dodecanone (C12H24O). Retrieved from [Link].
-
CAS Common Chemistry. (n.d.). 4-Dodecanone. Retrieved from [Link].
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ResearchGate. (n.d.). Introduction to the Total Synthesis of Lactone-Containing Natural Products Using ZrCl4. Retrieved from [Link].
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12203, 4-Decanone. Retrieved from [Link].
-
Bordereau, C., et al. (n.d.). A new C12 alcohol identified as a sex pheromone and a trail-following pheromone in termites: the diene (Z,Z)-dodeca-3,6-dien-1-ol. PubMed. Retrieved from [Link].
-
ChemComplete. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. Retrieved from [Link].
-
Chemistry Steps. (n.d.). Identifying Unknown from IR, NMR, and Mass Spectrometry. Retrieved from [Link].
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National Center for Biotechnology Information. (n.d.). Natural Product Synthesis: The Endless Quest for Unreachable Perfection. PMC. Retrieved from [Link].
-
Royal Society of Chemistry. (n.d.). Total synthesis of natural products via conjugated ynone intermediates: a new millennium update. Organic & Biomolecular Chemistry. Retrieved from [Link].
-
Stelinski, L. L., et al. (2007). Sprayable microencapsulated sex pheromone formulations for mating disruption of four tortricid species: effects of application height, rate, frequency, and sticker adjuvant. Journal of Economic Entomology. Retrieved from [Link].
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ResearchGate. (2025). Total synthesis of polyyne natural products. Retrieved from [Link].
-
MDPI. (2022). Pheromone Receptor Knock-Out Affects Pheromone Detection and Brain Structure in a Moth. Retrieved from [Link].
-
ResearchGate. (2019). NMR, mass spectroscopy, IR - finding compound structure?. Retrieved from [Link].
-
Schal Lab. (n.d.). Nonanal, a new fall armyworm sex pheromone component, significantly increases the efficacy of pheromone lures. Retrieved from [Link].
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Common Issues in 4-Dodecanone Synthesis
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for 4-dodecanone synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and solutions to common challenges encountered during the synthesis of this long-chain aliphatic ketone. The following information is structured in a practical question-and-answer format to directly address specific experimental issues.
Section 1: General Troubleshooting for Low or No Yield
This section addresses fundamental experimental factors that can adversely affect the outcome of virtually any synthesis. Before delving into reaction-specific issues, a systematic review of these core parameters is essential.[1][2]
Question: My synthesis of 4-dodecanone resulted in a significantly lower yield than anticipated, or it failed completely. What are the first things I should check?
Answer: When a reaction underperforms, the root cause often lies in the foundational setup rather than complex mechanistic failures. A methodical check of the following aspects is the most efficient way to diagnose the problem.
-
Purity and Integrity of Starting Materials : The success of your synthesis is predicated on the quality of your reagents. Impurities can inhibit catalysts, introduce side reactions, or be deceptively similar to your product, complicating purification.[2]
-
Causality : For instance, in a Grignard-based synthesis, even trace amounts of water in your starting aldehyde or solvent will quench the highly basic Grignard reagent, halting the reaction. Similarly, an aged or partially oxidized starting alcohol for an oxidation reaction will naturally lead to a lower yield of the desired ketone.
-
Actionable Protocol :
-
Verify the purity of all starting materials (e.g., 4-dodecanol, nonanoyl chloride, propylmagnesium bromide) via NMR, GC-MS, or by titration if applicable.
-
If using commercial reagents that have been opened previously, consider purifying them before use. Aldehydes should be checked for corresponding carboxylic acid impurities, and alcohols should be verified for water content.
-
Always use freshly opened anhydrous solvents or solvents dried using appropriate methods (e.g., distillation from a drying agent, passage through an activated alumina column).[2]
-
-
-
Reaction Atmosphere and Glassware : Many organometallic reagents and intermediates are sensitive to air and moisture.
-
Causality : Grignard reagents, for example, react rapidly with both oxygen and water. Failure to maintain an inert atmosphere allows these side reactions to consume your key reagent.
-
Actionable Protocol :
-
Ensure all glassware is rigorously dried either in an oven (>120 °C) overnight or by flame-drying under vacuum immediately before use.[1][2]
-
Assemble the reaction apparatus while hot and allow it to cool under a positive pressure of an inert gas (e.g., Nitrogen or Argon).
-
Use septa and syringes for the transfer of anhydrous solvents and sensitive reagents.
-
-
-
Temperature Control : Reaction kinetics and selectivity are highly dependent on temperature.[2]
-
Causality : Exothermic reactions, like the quenching of a Grignard reaction, can lead to localized heating if reagents are added too quickly. This can promote side reactions or decomposition of thermally sensitive products. Conversely, reactions with a significant activation energy may not proceed at an appreciable rate if the temperature is too low.
-
Actionable Protocol :
-
Use an ice bath or other controlled cooling system for exothermic additions.
-
Add reagents dropwise to maintain the desired internal temperature.
-
For reactions requiring heat, use a stable heating source like an oil bath with a temperature controller and ensure efficient stirring to distribute heat evenly.
-
-
Below is a systematic workflow to approach general troubleshooting for low-yield reactions.
Caption: Competing pathways for a Grignard reagent: desired reaction vs. quenching by moisture.
Section 3: Product Purification Challenges
Question: My reaction appears successful, but I am struggling to separate pure 4-dodecanone from the crude mixture. What is the best purification strategy?
Answer: As a relatively non-polar liquid with a boiling point around 88-91 °C at 0.8 Torr,[3] 4-dodecanone purification can be challenging. The optimal strategy depends on the nature of the impurities.
-
If Impurities are Non-Volatile : If your synthesis involved a solid reagent whose byproducts are salts or high-boiling-point materials (e.g., from a PCC oxidation), a simple distillation is often effective.
-
Protocol: Vacuum Distillation
-
Perform an aqueous workup to remove water-soluble salts. Wash the organic layer with saturated sodium bicarbonate, then brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter off the drying agent and concentrate the solution on a rotary evaporator to remove the bulk solvent.
-
Set up a fractional distillation apparatus for vacuum distillation.
-
Slowly heat the crude product under vacuum and collect the fraction boiling at the literature-reported temperature for 4-dodecanone.
-
-
-
If Impurities Have Similar Boiling Points : This is a common issue when trying to separate 4-dodecanone from its precursor, 4-dodecanol, or other long-chain byproducts. In this case, column chromatography is the preferred method. [4] * Causality : The ketone and its corresponding secondary alcohol have very similar carbon backbones, leading to close boiling points. However, the alcohol's hydroxyl group makes it significantly more polar than the ketone's carbonyl group. This difference in polarity is exploited in chromatography.
-
Protocol: Silica Gel Column Chromatography
-
First, determine an appropriate eluent system using Thin Layer Chromatography (TLC). Start with a non-polar solvent like hexanes and gradually increase the polarity by adding ethyl acetate. A good system will show clear separation between the product spot and impurity spots (Rf of product ~0.3-0.4).
-
Prepare a silica gel column.
-
Load the crude product (dissolved in a minimum amount of solvent) onto the column.
-
Elute the column with the chosen solvent system, collecting fractions. The less polar 4-dodecanone will elute before the more polar 4-dodecanol.
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
-
Section 4: Frequently Asked Questions (FAQs)
Q: How can I definitively confirm the identity and purity of my final product? A: A combination of spectroscopic methods is recommended.
-
¹H and ¹³C NMR : Will confirm the carbon skeleton and the presence of specific functional groups. For 4-dodecanone, you should observe characteristic signals for the propyl and octyl chains and the downfield shift of carbons adjacent to the carbonyl.
-
Infrared (IR) Spectroscopy : A strong, sharp absorption band in the region of 1710-1720 cm⁻¹ is a definitive indicator of a simple aliphatic ketone's C=O bond. Disappearance of the broad O-H stretch (~3300 cm⁻¹) from the 4-dodecanol precursor is also a key marker of a successful oxidation.
-
Gas Chromatography-Mass Spectrometry (GC-MS) : This technique will provide the molecular weight of the compound (confirming the mass of C₁₂H₂₄O) and can be used to assess its purity.
Q: Can I use Friedel-Crafts acylation to synthesize 4-dodecanone? A: No, this is not a suitable method. The Friedel-Crafts acylation is a powerful reaction for forming aryl ketones by attaching an acyl group to an aromatic ring. [5][6][7]Since 4-dodecanone is a purely aliphatic ketone with no aromatic rings, this reaction is mechanistically inappropriate.
References
- Benchchem. (n.d.). Troubleshooting low yield in Friedel-Crafts acylation reactions.
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
Chem Survival. (2020, May 20). Closing the Loop on Friedel-Crafts Acylation: reducing those ketones. YouTube. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Friedel-Crafts acylation of aromatic groups to give ketones. Retrieved from [Link]
-
ChemBK. (2024, April 9). 4-DODECANONE. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Grignard Reaction in Organic Synthesis with Practice Problems. Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
- Benchchem. (n.d.). Troubleshooting low yields in the synthesis of substituted enones.
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2016, January 13). Synthesis Problems Involving Grignard Reagents. Retrieved from [Link]
-
ChemSynthesis. (n.d.). 4-dodecanone. Retrieved from [Link]
-
PDF Filler. (2024, November 21). Grignard reactions practice problems with answers pdf. Retrieved from [Link]
-
Master Organic Chemistry. (2016, January 19). Grignard Reactions: Practice Problems Involving Oxidation. Retrieved from [Link]
-
Reddit. (2018, February 11). Common ways to lose product and reduce yield? Retrieved from [Link]
- Benchchem. (n.d.). Troubleshooting low yields in the chemical synthesis of Pentalenolactone analogs.
-
Reddit. (2014, March 15). [Discussion] Tips and Tricks to getting better synthetic yields. Retrieved from [Link]
-
Khan Academy. (n.d.). Oxidation of alcohols I: Mechanism and oxidation states. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 4-dodecanone. Retrieved from [Link]
-
ResearchGate. (n.d.). Detection of 1-dodecanol oxidation activity in extracts of... Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). 4-Dodecanone. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Dodecan-4-ol. PubChem Compound Summary for CID 66291. Retrieved from [Link].
-
EMU Physics Department. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]
- Google Patents. (n.d.). US2337489A - Purification of ketones.
-
YouTube. (2022, July 16). Ninja technique to purify organic compounds- synthetic chemist must watch it. Retrieved from [Link]
- Google Patents. (n.d.). US2166584A - Purification of ketones.
-
YouTube. (2022, July 17). Ninja technique to purify organic compounds from mixture of compounds- Part 2. Retrieved from [Link]
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Technical Support Center: Optimizing the Synthesis of 4-Dodecanone
Welcome to the technical support center for the synthesis and optimization of 4-Dodecanone. This guide is designed for researchers, chemists, and drug development professionals seeking to enhance the yield and purity of this aliphatic ketone. Drawing upon established chemical principles and field-proven insights, this document provides in-depth troubleshooting advice, answers to frequently asked questions, and a detailed experimental protocol.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental hurdles in a question-and-answer format, focusing on the common two-step synthesis involving a Grignard reaction followed by oxidation.
Diagram: General Synthesis Workflow
Caption: Overall workflow for the two-step synthesis of 4-Dodecanone.
Q1: My Grignard reaction to form 4-dodecanol has a very low yield or fails to initiate. What are the likely causes?
This is a frequent issue with Grignard reactions, which are notoriously sensitive to reaction conditions. The problem typically stems from three areas: reagent deactivation, poor magnesium activation, or competing side reactions.
-
Moisture and Air Sensitivity: Grignard reagents are potent nucleophiles and strong bases, reacting readily with protic sources, particularly water.[1][2] The presence of even trace amounts of moisture in your glassware, solvents, or starting materials will quench the reagent as it forms, converting it into an alkane (octane in this case) and halting the desired reaction.
-
Solution: Ensure all glassware is oven-dried at >120°C for several hours and cooled under a stream of inert gas (Nitrogen or Argon) immediately before use.[3] Solvents like diethyl ether or THF must be anhydrous. While freshly opened bottles of anhydrous solvent may suffice, for best results, distill them from a suitable drying agent (e.g., sodium/benzophenone) prior to use.
-
-
Magnesium Surface Passivation: A layer of magnesium oxide on the surface of the magnesium turnings can prevent the reaction with the alkyl halide from starting.[4]
-
Solution: Activate the magnesium. This can be achieved by gently crushing the turnings with a glass rod (in the reaction flask, under inert gas) to expose a fresh surface.[1] Alternatively, adding a small crystal of iodine or a few drops of 1,2-dibromoethane can chemically activate the surface. The disappearance of the iodine's color is a good indicator of initiation.
-
-
Side Reactions: The primary side reaction is Wurtz coupling, where the Grignard reagent couples with unreacted octyl bromide to form hexadecane. This is minimized by adding the octyl bromide solution slowly to the magnesium suspension, keeping its concentration low at all times.
Diagram: Troubleshooting Low Grignard Yield
Sources
Technical Support Center: 4-Dodecanone Reaction Byproduct Identification and Mitigation
Welcome to the technical support center for 4-dodecanone reactions. This guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities of working with 4-dodecanone. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific challenges you may encounter during your experiments. Our focus is on providing not just solutions, but also the underlying scientific principles to empower your research.
Troubleshooting Guide & FAQs
Section 1: Grignard Reactions with 4-Dodecanone
Question 1: I performed a Grignard reaction with 4-dodecanone and an alkyl magnesium bromide. My final product mixture shows unreacted 4-dodecanone and a significant amount of a hydrocarbon byproduct. What could be the cause and how can I fix it?
Answer:
This is a common issue in Grignard reactions and typically points to two main culprits: protonation of the Grignard reagent and steric hindrance.[1][2]
-
Causality of Byproduct Formation:
-
Hydrocarbon Byproduct: Grignard reagents are extremely strong bases and will react with any available acidic protons.[1] The most common source of acidic protons is water, which can be present in your glassware, solvent, or even absorbed from the atmosphere. The Grignard reagent will be quenched, forming an alkane, and will be unable to react with the 4-dodecanone.
-
Unreacted 4-Dodecanone: This is a direct consequence of the Grignard reagent being consumed by water. Additionally, with sterically hindered ketones, the Grignard reagent can act as a base, deprotonating the alpha-carbon of the ketone to form an enolate.[2] Upon workup, this enolate is protonated, regenerating the starting ketone.
-
-
Troubleshooting and Prevention:
-
Rigorous Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried immediately before use. Use anhydrous solvents, and consider distilling them over a suitable drying agent. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Grignard Reagent Quality: Use freshly prepared or titrated Grignard reagent to ensure its activity.
-
Slow Addition at Low Temperature: Add the 4-dodecanone solution dropwise to the Grignard reagent at a low temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions.
-
Experimental Protocol: Ensuring Anhydrous Conditions
-
Glassware Preparation: Place all glassware (flasks, dropping funnel, condenser) in an oven at 120 °C for at least 4 hours, or flame-dry under a stream of inert gas.
-
Solvent Preparation: Use a freshly opened bottle of anhydrous diethyl ether or THF. For higher stringency, distill the solvent from a suitable drying agent (e.g., sodium/benzophenone) immediately before use.
-
Reaction Setup: Assemble the glassware while still hot and immediately place it under a positive pressure of nitrogen or argon. Use rubber septa to seal the openings.
-
Reagent Transfer: Transfer all reagents using dry syringes or cannulas.
Question 2: My Grignard reaction with 4-dodecanone yielded a complex mixture, and I suspect some of it is a reduction product. How can I identify this and what causes its formation?
Answer:
The formation of a reduction product, 4-dodecanol, is a known side reaction in Grignard reactions, especially with sterically hindered ketones or when using Grignard reagents with beta-hydrogens.[2]
-
Mechanism of Reduction: The Grignard reagent can deliver a hydride from its β-carbon to the carbonyl carbon of 4-dodecanone via a cyclic six-membered transition state. This results in the formation of 4-dodecanol after workup.
-
Identification of 4-Dodecanol:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most effective method. The mass spectrum of 4-dodecanol will show a molecular ion peak (or M-18 for dehydration) and a fragmentation pattern characteristic of a secondary alcohol.
-
Infrared (IR) Spectroscopy: The product mixture will show a broad O-H stretch around 3200-3600 cm⁻¹, which is absent in the starting material.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum, a new multiplet will appear in the 3.5-4.0 ppm region corresponding to the proton on the carbon bearing the hydroxyl group. A broad singlet for the hydroxyl proton will also be present.
-
-
Minimizing Reduction:
-
Choice of Grignard Reagent: Use a Grignard reagent without β-hydrogens if possible (e.g., methylmagnesium bromide or phenylmagnesium bromide).
-
Reaction Conditions: Lowering the reaction temperature can sometimes favor the addition reaction over the reduction pathway.
-
Section 2: Aldol Condensation of 4-Dodecanone
Question 3: I'm trying to perform a self-condensation of 4-dodecanone, but I'm getting a very complex mixture of products. What are the likely byproducts and how can I control the reaction?
Answer:
The self-condensation of an unsymmetrical ketone like 4-dodecanone can indeed lead to a complex mixture of products due to the presence of two different enolizable positions.
-
Potential Byproducts:
-
Regioisomeric Aldol Adducts: 4-Dodecanone has α-protons on both C3 and C5. Abstraction of a proton from C3 will lead to one enolate, while abstraction from C5 will lead to another. Each of these enolates can then react with another molecule of 4-dodecanone, resulting in two different β-hydroxy ketone products.
-
Dehydrated Condensation Products: Both of the initial aldol adducts can undergo dehydration to form α,β-unsaturated ketones.[3][4] Heating the reaction mixture will favor the formation of these condensation products.[5]
-
Retro-Aldol Products: The aldol addition is often a reversible reaction.[6] Under certain conditions, the aldol adducts can revert to the starting materials, which can then participate in other side reactions.
-
-
Strategies for Control:
-
Use of a Strong, Bulky Base: To favor the formation of the kinetic enolate (from the less substituted C3 position), a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures is recommended.
-
Directed Aldol Reactions: For better control, consider a directed aldol reaction. This involves pre-forming the enolate of 4-dodecanone and then adding a different carbonyl compound as an electrophile.
-
Workflow for Directed Aldol Reaction
Caption: Directed aldol reaction workflow.
Section 3: Reduction of 4-Dodecanone
Question 4: I reduced 4-dodecanone with sodium borohydride in methanol. The reaction seems clean, but are there any potential byproducts I should be aware of?
Answer:
The reduction of ketones like 4-dodecanone with sodium borohydride (NaBH₄) is generally a very clean and high-yielding reaction.[7] The primary product is 4-dodecanol. However, there are a few things to consider:
-
Inorganic Byproducts: The main byproducts are inorganic boron salts (e.g., sodium tetraalkoxyborate), which are typically removed during the aqueous workup.[8]
-
Solvent Reactivity: Sodium borohydride can react slowly with the methanol solvent to produce hydrogen gas and sodium methoxyborohydride.[7] This is usually not a significant issue but can affect the stoichiometry of the reducing agent if the reaction is run for an extended period at higher temperatures.
-
Incomplete Reaction: If an insufficient amount of NaBH₄ is used, or the reaction time is too short, you may have some unreacted 4-dodecanone in your product mixture.
-
Troubleshooting:
-
Monitoring the Reaction: The progress of the reaction can be easily monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure all the starting material has been consumed.
-
Stoichiometry: While theoretically 1 equivalent of NaBH₄ can reduce 4 equivalents of ketone, it is common practice to use a slight excess (1.1-1.5 equivalents) to ensure complete reaction.
-
Workup: A careful aqueous workup is necessary to quench any excess NaBH₄ and to hydrolyze the borate esters to yield the final alcohol product.
-
Analytical Data Summary for 4-Dodecanone Reduction
| Compound | Key IR Absorptions (cm⁻¹) | Key ¹H NMR Signals (ppm) |
| 4-Dodecanone | ~1715 (C=O stretch) | 2.4 (t, 2H, -CH₂-C=O), 2.1 (t, 2H, -C=O-CH₂-) |
| 4-Dodecanol | ~3300 (broad, O-H stretch) | 3.6 (m, 1H, -CH-OH), broad s (1H, -OH) |
Section 4: General Analytical and Purification Strategies
Question 5: What is the best general approach to identify and quantify byproducts in my 4-dodecanone reactions?
Answer:
A multi-technique approach is always the most robust for identifying and quantifying byproducts.[9][10]
-
Initial Assessment (TLC/GC-FID):
-
Thin Layer Chromatography (TLC): A quick and easy way to get a qualitative idea of the number of components in your reaction mixture.
-
Gas Chromatography with Flame Ionization Detection (GC-FID): Provides a quantitative measure of the relative amounts of volatile components.
-
-
Structural Elucidation (GC-MS and NMR):
-
Gas Chromatography-Mass Spectrometry (GC-MS): Separates the components and provides their mass spectra, which can be used to determine their molecular weights and fragmentation patterns, aiding in structural identification.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for determining the exact structure of the main product and any major byproducts after isolation.[9]
-
-
Purification:
-
Flash Column Chromatography: The most common method for separating the desired product from byproducts and unreacted starting materials on a laboratory scale.
-
General Workflow for Byproduct Analysis
Caption: General workflow for byproduct analysis.
References
- Vertex AI Search. Grignard Reaction.
- NC State University Libraries. Chapter 19 – Aldehydes and Ketones: Nucleophilic Addition Reactions Solutions to Problems.
- Organic Chemistry Portal. Grignard Reaction.
- Jack Westin. Aldehydes And Ketones Important Reactions.
- Organic Process Research & Development. On Byproducts and Side Products.
- Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characteriz
- Imperial College London. Carbonyl Chemistry (12 Lectures) Aldehydes and Ketones.
- Master Organic Chemistry. Aldehydes and Ketones: 14 Reactions With The Same Mechanism.
- Organic Chemistry Portal.
- CfPIE. A Comprehensive Guide to the 4 Main Types of Analytical Chemistry.
- Chemistry LibreTexts.
- Master Organic Chemistry.
- Benchchem. identifying and characterizing byproducts of Aldol reactions.
- Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.
- Reddit. What are the byproducts of reduction with borohydride?
- Chemistry LibreTexts. The Reduction of Aldehydes and Ketones.
- Chemistry LibreTexts. 19.3: Reductions using NaBH4, LiAlH4.
Sources
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. Grignard Reaction [organic-chemistry.org]
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- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 8. reddit.com [reddit.com]
- 9. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 10. A Comprehensive Guide to the 4 Main Types of Analytical Chemistry [cfpie.com]
Technical Support Center: Improving the Purity of 4-Dodecanone Samples
Welcome to the technical support center for the purification of 4-dodecanone. This guide is designed for researchers, scientists, and professionals in drug development who are working with 4-dodecanone and require high-purity samples for their experiments. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter. This resource provides in-depth technical guidance, explaining the rationale behind experimental choices to ensure the integrity and reproducibility of your results.
Introduction to 4-Dodecanone and the Importance of Purity
4-Dodecanone, also known as octyl propyl ketone, is a 12-carbon aliphatic ketone.[1][2] It is a colorless to yellow liquid with a variety of applications in research and industry, including its use as a solvent, an intermediate in chemical synthesis, and in the manufacturing of fragrances.[3] The purity of 4-dodecanone is critical, as impurities can lead to undesirable side reactions, affect reaction kinetics, and compromise the integrity of analytical data.
Physical Properties of 4-Dodecanone:
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₄O | [1][4] |
| Molecular Weight | 184.32 g/mol | [2][4][5] |
| Boiling Point | 243-244 °C @ 760 mmHg (est.) | [6] |
| 65 °C @ 0.25 mmHg | [1][7] | |
| 88-91 °C @ 0.8 Torr | [8] | |
| Melting Point | 11.5 °C | [1] |
| Density | 0.830 g/mL | [7] |
| Refractive Index | 1.4310 | [1][7] |
Identifying Common Impurities
Before attempting purification, it is crucial to identify potential impurities in your 4-dodecanone sample. The nature of these impurities will dictate the most effective purification strategy. Common impurities may include:
-
Starting materials: Unreacted precursors from the synthesis of 4-dodecanone.
-
Byproducts: Compounds formed during the synthesis, such as other ketones, aldehydes, or alcohols.
-
Solvents: Residual solvents from the reaction or previous purification steps.
-
Water: Can be introduced from reagents or atmospheric moisture.
-
Degradation products: Formed upon prolonged storage, especially in the presence of light, air, or heat.[9]
Analytical Techniques for Purity Assessment:
-
Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for identifying and quantifying volatile impurities.[10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information about the compound and can be used to identify and quantify impurities.[5]
-
Infrared (IR) Spectroscopy: Useful for identifying functional groups and can indicate the presence of impurities like alcohols (broad O-H stretch) or carboxylic acids.[5]
Troubleshooting Purification Issues
This section provides a question-and-answer-style guide to address specific problems you may encounter during the purification of 4-dodecanone.
Fractional Distillation
Fractional distillation is a primary method for purifying liquids with close boiling points.[12][13][14]
Q1: My 4-dodecanone sample still contains impurities after a single fractional distillation. What should I do?
A1:
-
Increase the column efficiency: Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux indentations, Raschig rings, or metal sponge). This increases the number of theoretical plates, leading to better separation.[12]
-
Optimize the distillation rate: A slow and steady distillation rate is crucial for achieving good separation. A rapid distillation does not allow for proper equilibrium between the liquid and vapor phases in the column.[12]
-
Perform a second distillation: If impurities remain, a second fractional distillation of the enriched 4-dodecanone fraction can further enhance purity.
-
Consider vacuum distillation: 4-Dodecanone has a high boiling point at atmospheric pressure.[6] Distilling under reduced pressure lowers the boiling point, which can prevent thermal degradation of the compound and may improve separation from less volatile impurities.[1][7]
Q2: I'm observing bumping or uneven boiling during distillation. How can I prevent this?
A2:
-
Use boiling chips or a magnetic stir bar: These promote smooth boiling by providing nucleation sites for bubble formation.
-
Ensure even heating: Use a heating mantle with a stirrer or an oil bath to provide uniform heat to the distillation flask.
Column Chromatography
Column chromatography is a versatile technique for purifying compounds based on their differential adsorption to a stationary phase.[15]
Q3: My 4-dodecanone sample is not separating from a non-polar impurity on a silica gel column.
A3:
-
Adjust the solvent system: 4-Dodecanone is a relatively non-polar compound. To separate it from other non-polar impurities, you will likely need a very non-polar mobile phase (eluent). Start with a non-polar solvent like hexane and gradually increase the polarity by adding a small amount of a slightly more polar solvent like diethyl ether or ethyl acetate.[16] A common starting point for separating aliphatic ketones is a mixture of hexane and diethyl ether (e.g., 97:3).[16]
-
Consider a different stationary phase: If separation on silica gel is poor, you could try using a different adsorbent. Alumina is another common stationary phase that may offer different selectivity.
Q4: The 4-dodecanone seems to be degrading on the silica gel column.
A4:
-
Deactivate the silica gel: Silica gel is acidic and can sometimes cause degradation of sensitive compounds.[17] You can deactivate the silica by adding a small amount of a base, such as triethylamine (e.g., 1%), to your eluent.
-
Work quickly: Minimize the time the compound spends on the column to reduce the opportunity for degradation.
Chemical Purification Methods
Q5: My 4-dodecanone is contaminated with aldehydes. How can I remove them?
A5:
-
Bisulfite Adduct Formation: Aldehydes and some sterically unhindered ketones react with a saturated aqueous solution of sodium bisulfite to form a solid adduct.[18][19][20] This adduct can be separated by filtration. The 4-dodecanone, being a more sterically hindered ketone, is less likely to react. After filtration, the 4-dodecanone can be recovered from the filtrate. The aldehyde can be regenerated from the adduct by treatment with a base.[18][20]
Recrystallization
While 4-dodecanone is a liquid at room temperature (Melting Point: 11.5 °C), recrystallization can be a viable purification technique at low temperatures if the impurities have significantly different solubilities.[1][21][22][23]
Q6: Can I use recrystallization to purify 4-dodecanone?
A6:
-
Low-Temperature Recrystallization: This technique involves dissolving the impure 4-dodecanone in a suitable solvent at a slightly elevated temperature and then cooling the solution to a very low temperature (e.g., in a dry ice/acetone bath) to induce crystallization. The choice of solvent is critical; it should dissolve the 4-dodecanone well at a slightly warm temperature but poorly at low temperatures, while the impurities should remain soluble at the lower temperature.[22][24]
-
Solvent Selection: Hexane or pentane could be suitable solvents to try for a low-temperature recrystallization of 4-dodecanone.
Frequently Asked Questions (FAQs)
Q: How should I store purified 4-dodecanone?
A: Store 4-dodecanone in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[25][26] Protect it from light to prevent degradation.
Q: What are the primary safety precautions I should take when handling 4-dodecanone?
A: Always work in a well-ventilated area, such as a fume hood.[25] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[25][27] Avoid contact with skin and eyes, and do not inhale the vapors.[25][28] In case of contact, rinse the affected area immediately with plenty of water.[25][28]
Q: How can I confirm the purity of my final 4-dodecanone sample?
A: Use a combination of analytical techniques to confirm purity.
-
GC-MS: A single sharp peak on the gas chromatogram corresponding to the mass spectrum of 4-dodecanone is a good indicator of high purity.[5][10]
-
NMR (¹H and ¹³C): The absence of extraneous peaks in the NMR spectra indicates the absence of proton- or carbon-containing impurities.[5]
-
Refractive Index: Comparing the measured refractive index of your purified sample to the literature value can be a quick check of purity.[1][7]
Visual Workflows and Diagrams
Purification Workflow Decision Tree
Caption: Decision tree for selecting a 4-dodecanone purification method.
Fractional Distillation Troubleshooting Logic
Caption: Troubleshooting logic for fractional distillation of 4-dodecanone.
References
-
The Good Scents Company. (n.d.). 4-dodecanone. Retrieved from [Link]
-
LookChem. (n.d.). 4-Dodecanone. Retrieved from [Link]
-
ChemSynthesis. (n.d.). 4-dodecanone. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025). 4-Dodecanone - SAFETY DATA SHEET. Retrieved from [Link]
- US Patent 2,614,072. (1952). Separation of mixtures containing alcohols, aldehydes, and ketones. Google Patents.
-
JoVE. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]
-
Cheméo. (n.d.). 4-Dodecanone. Retrieved from [Link]
-
YouTube. (2022). Aldehydes & Reactive Ketones From Mixtures Using Bisulfite Extraction Protocol l Protocol Preview. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Dodecanone. PubChem. Retrieved from [Link]
-
National Institutes of Health. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PMC. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation. Retrieved from [Link]
-
Wikipedia. (n.d.). Fractional distillation. Retrieved from [Link]
-
The Chemistry Blog. (n.d.). What is Fractional Distillation? Retrieved from [Link]
-
ResearchGate. (n.d.). Concentrations of aldehydes and ketones in distillate fractions. Retrieved from [Link]
-
YouTube. (2021). column chromatography & purification of organic compounds. Retrieved from [Link]
-
ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification? Retrieved from [Link]
-
ChemBK. (n.d.). 4-DODECANONE. Retrieved from [Link]
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization. Retrieved from [Link]
-
YouTube. (2020). Recrystallization. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). 4-Dodecanone. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 4-Dodecanone (CAS 6137-26-4). Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Agilent Technologies. (2016). CHEMICAL PURITY ANALYSIS. Retrieved from [Link]
-
YouTube. (2022). Recrystallization- Organic Chemistry Lab- purification. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Solvents for Recrystallization. Retrieved from [Link]
-
Reddit. (2023). measuring purity of organic compounds (e.g. paracetamol) with GCMS? Retrieved from [Link]
-
ResearchGate. (2013). Troubleshooting protein purification? Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: How To. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of the trace 1,4-dioxane. Retrieved from [Link]
- Google Patents. (n.d.). Purification of 1,4-dioxane.
Sources
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- 5. 4-Dodecanone | C12H24O | CID 80226 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 7. chemsynthesis.com [chemsynthesis.com]
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- 18. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
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Technical Support Center: Scaling Up 4-Dodecanone Production
Welcome to the technical support center for the synthesis and scale-up of 4-Dodecanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this long-chain ketone. Here, we provide in-depth, field-proven insights and troubleshooting protocols to ensure the successful and efficient scaling of your 4-Dodecanone synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing 4-Dodecanone?
A1: The most prevalent and industrially viable method for synthesizing 4-Dodecanone is through the ketonic decarboxylation (also known as ketonization) of butyric acid and nonanoic acid.[1] This reaction involves the coupling of two different carboxylic acids to form an unsymmetrical ketone.[2] However, to favor the formation of the desired unsymmetrical product, one of the carboxylic acids is typically used in excess.[1] The reaction is generally carried out at high temperatures over a solid catalyst.[1]
Q2: What are the key reaction parameters to control during the scale-up of 4-Dodecanone synthesis?
A2: When scaling up 4-Dodecanone production, meticulous control over several parameters is crucial for optimal yield and purity. These include:
-
Temperature: Ketonization is a high-temperature process, and maintaining a stable and uniform temperature throughout the reactor is critical.[3]
-
Catalyst Selection and Loading: The choice of catalyst significantly impacts reaction rate, selectivity, and overall efficiency.[4][5]
-
Reactant Feed Rate: A controlled feed rate prevents localized overheating and unwanted side reactions.
-
Pressure: While often performed at atmospheric pressure, the system's pressure should be monitored to ensure safe operation.[6]
-
Mixing/Agitation: Efficient mixing is essential in a scaled-up reactor to ensure homogeneity and effective contact between reactants and the catalyst.
Q3: What are the primary safety concerns when scaling up a high-temperature reaction like 4-Dodecanone synthesis?
A3: Scaling up exothermic reactions like ketonization presents significant safety challenges.[6] Key concerns include:
-
Thermal Runaway: The heat generated by the reaction can exceed the cooling capacity of a large reactor, leading to a rapid increase in temperature and pressure.[7]
-
Flammability: The organic reactants and the ketone product are flammable.[8] Proper handling and the use of inert atmospheres are necessary.
-
Pressure Buildup: The formation of gaseous byproducts like CO2 can lead to a dangerous increase in reactor pressure if not properly vented.[1]
A thorough process safety assessment, including reaction calorimetry and hazard analysis, is essential before any scale-up.[6][7]
Troubleshooting Guide
This section addresses specific problems you might encounter during your 4-Dodecanone production scale-up, providing potential causes and actionable solutions.
Problem 1: Low Yield of 4-Dodecanone
Possible Causes:
-
Suboptimal Reaction Temperature: The reaction rate is highly sensitive to temperature.
-
Catalyst Deactivation: The catalyst may lose its activity over time.[9]
-
Inefficient Mixing: Poor mixing can lead to localized temperature gradients and incomplete reactions.
-
Side Reactions: The formation of byproducts consumes reactants and reduces the yield of the desired ketone.[10]
-
Incorrect Stoichiometry: An improper ratio of the carboxylic acid reactants can lead to the formation of symmetrical ketones.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low 4-Dodecanone yield.
Detailed Solutions:
-
Temperature Optimization: Conduct small-scale experiments to determine the optimal temperature range for your specific catalyst and reactor setup. Ensure your temperature sensors are calibrated and providing accurate readings.
-
Catalyst Management: Catalyst deactivation can be caused by coking (carbon deposition) or poisoning by impurities in the feed.[9] Consider catalyst regeneration protocols (e.g., calcination to burn off coke) or replacement if regeneration is not effective.
-
Improving Mixing: For stirred-tank reactors, evaluate the impeller design and speed. For fixed-bed reactors, ensure proper flow distribution to avoid channeling.
-
Minimizing Side Reactions: Common side reactions include the formation of symmetrical ketones (dibutyl ketone and dinonyl ketone) and cracking products.[11][12] Adjusting the reactant ratio (using one in excess) can favor the formation of the unsymmetrical 4-Dodecanone.[1] Lowering the reaction temperature may also reduce cracking.
Problem 2: Poor Product Purity and Difficult Purification
Possible Causes:
-
Presence of Unreacted Carboxylic Acids: Incomplete conversion will leave starting materials in the product mixture.
-
Formation of Symmetrical Ketones: As mentioned, incorrect stoichiometry can lead to the formation of undesired symmetrical ketones.
-
Formation of Aldehydes and other Byproducts: Side reactions can generate impurities that are difficult to separate from 4-Dodecanone.[13]
-
Thermal Decomposition of the Product: 4-Dodecanone may decompose at excessively high temperatures.
Troubleshooting and Purification Protocol:
-
Initial Workup: After the reaction, the crude product mixture should be cooled. An initial wash with a basic solution (e.g., sodium bicarbonate) can help remove unreacted carboxylic acids.
-
Fractional Distillation: Fractional distillation under reduced pressure is the primary method for purifying 4-Dodecanone.[14][15] Due to its high boiling point, vacuum distillation is necessary to prevent thermal decomposition.
Compound Boiling Point (°C at 760 mmHg) Boiling Point (°C at reduced pressure) Butyric Acid 163.5 - Nonanoic Acid 254 - 4-Dodecanone 243-244 (est.)[16] 65 °C at 0.25 mmHg[14][15] Dibutyl Ketone 144 - Dinonyl Ketone >300 - -
Chromatography: If high purity is required and distillation is insufficient, column chromatography using silica gel can be employed for further purification.[17]
Problem 3: Catalyst Deactivation and Short Lifespan
Possible Causes:
-
Coking: At high temperatures, organic molecules can decompose and deposit carbon on the catalyst surface, blocking active sites.[9]
-
Poisoning: Impurities in the reactant feed (e.g., sulfur compounds) can irreversibly bind to the catalyst's active sites.
-
Sintering: At very high temperatures, the small catalyst particles can agglomerate, reducing the active surface area.
-
Phase Transformation: The catalyst material itself may undergo a phase change at reaction conditions, leading to a loss of activity.[3]
Catalyst Management Strategy:
Caption: A strategic approach to managing catalyst deactivation.
Solutions:
-
Feed Purification: Ensure the purity of the carboxylic acid feeds to minimize catalyst poisons.
-
Optimized Operating Conditions: Operate at the lowest possible temperature that still provides a good reaction rate to minimize coking and sintering.
-
Catalyst Regeneration: For deactivation by coking, a controlled oxidation (burn-off) in a stream of air or diluted oxygen can often restore catalyst activity. The regeneration temperature must be carefully controlled to avoid damaging the catalyst.
-
Selection of a More Stable Catalyst: If deactivation remains a significant issue, consider screening alternative catalysts known for higher stability under your reaction conditions. Metal oxides like CeO2, ZrO2, and MnO2 are commonly used for ketonization.[4][18][19]
Reaction Mechanism Overview
Understanding the reaction mechanism can provide insights into potential side reactions and catalyst behavior. The ketonization of carboxylic acids over a metal oxide catalyst is generally believed to proceed through a β-keto acid intermediate.[18][20]
Caption: Proposed reaction mechanism for 4-Dodecanone synthesis.
This guide provides a starting point for troubleshooting and scaling up your 4-Dodecanone production. Successful scale-up requires a combination of careful planning, robust process control, and a thorough understanding of the underlying chemistry.
References
-
Pham, T. N., Sooknoi, T., Crossley, S. P., & Resasco, D. E. (2013). Ketonization of Carboxylic Acids: Mechanisms, Catalysts, and Implications for Biomass Conversion. ACS Catalysis, 3(11), 2456–2473. [Link]
-
Punnama, Siriluk, et al. "Catalytic deoxygenation of fatty acids via ketonization and α-carbon scissions over layered alkali titanate catalysts under N2." RSC Advances 12.54 (2022): 34293-34302. [Link]
-
Punnama, S., et al. "Catalytic deoxygenation of fatty acids via ketonization and a-carbon scissions over layered alkali titanate catalysts." RSC Advances 12.54 (2022): 34293-34302. [Link]
-
ChemSynthesis. (2025). 4-dodecanone. [Link]
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The Good Scents Company. (n.d.). 4-dodecanone. [Link]
-
LookChem. (n.d.). 4-Dodecanone. [Link]
-
Wikipedia. (2023). Ketonic decarboxylation. [Link]
-
PubChem. (n.d.). 4-Dodecanone. [Link]
-
ACS Catalysis. (2013). Ketonization of Carboxylic Acids: Mechanisms, Catalysts, and Implications for Biomass Conversion. [Link]
-
Wu, Di, et al. "Facile, Large Scale Synthesis of Dodecanethiol Stabilized Au38 Clusters." Inorganic chemistry 48.18 (2009): 8645-8647. [Link]
-
Cheméo. (n.d.). Chemical Properties of 4-Dodecanone. [Link]
-
Ignatchenko, A. V., et al. "Catalytic Pyrolysis of Aliphatic Carboxylic Acids into Symmetric Ketones over Ceria-Based Catalysts: Kinetics, Isotope Effect and Mechanism." Catalysts 9.1 (2019): 79. [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (2023). Strategies for the Total Synthesis of Natural Products: Innovations, Challenges, and Perspectives. [Link]
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H.E.L Group. (n.d.). Critical Considerations in Process Safety. [Link]
- Google Patents. (1939).
-
Lee, K., Kim, M. Y., & Choi, M. (2018). Effects of Fatty Acid Structures on Ketonization Selectivity and Catalyst Deactivation. ACS Sustainable Chemistry & Engineering, 6(10), 13035-13044. [Link]
-
ACS Publications. (2013). Ketonization of Carboxylic Acids: Mechanisms, Catalysts, and Implications for Biomass Conversion. [Link]
-
Organic Chemistry Portal. (n.d.). Deoxygenation. [Link]
-
Polish Journal of Environmental Studies. (2003). Ketonization of Long-Chain Esters. [Link]
-
National Center for Biotechnology Information. (2025). Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry. [Link]
-
Drug Discovery News. (2023). The scale-up singularity: Manufacturing innovations in oligonucleotide synthesis. [Link]
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Codexis. (2025). How to scale the manufacturing of RNA therapeutics. [Link]
-
Mettler Toledo. (n.d.). Prevent Runaway Chemical Reactions. [Link]
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Nagashima, S., et al. (2016). Investigation of active species on lanthanum catalysts in the ketonization of carboxylic acids. Catalysis Today, 269, 103-108. [Link]
-
National Center for Biotechnology Information. (2022). Selective Cross-Ketonization of Carboxylic Acids Enabled by Metallaphotoredox Catalysis. [Link]
-
MDPI. (2018). Ketone Formation via Decarboxylation Reactions of Fatty Acids Using Solid Hydroxide/Oxide Catalysts. [Link]
-
CRB. (n.d.). Large-scale oligo synthesis: Scaling-up requirements. [Link]
-
ResearchGate. (2014). What is the best way to remove Ketones?. [Link]
-
ResearchGate. (2018). A Model for Reaction Kinetics of Main and Side Reactions during Industrial Production of Trioxane and Its Applications. [Link]
-
Organic Syntheses. (n.d.). METHYL n-AMYL KETONE. [Link]
-
National Center for Biotechnology Information. (2021). Catalytic ketonization of palmitic acid over a series of transition metal oxides supported on zirconia oxide-based catalysts. [Link]
-
WordPress. (n.d.). Specific Solvent Issues / Safety Issues with Ketone Reduction. [Link]
- Google Patents. (1958).
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Navigating the Stability of 4-Dodecanone: A Technical Support Guide for Researchers
Welcome to the technical support center for 4-Dodecanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing the degradation of 4-Dodecanone during storage. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is 4-Dodecanone and why is its stability important?
4-Dodecanone, an aliphatic ketone, is a valuable intermediate and building block in various organic syntheses. Its stability is paramount as degradation can lead to the formation of impurities that may interfere with reaction pathways, yield inaccurate results, and compromise the quality of the final product.
Q2: What are the primary causes of 4-Dodecanone degradation?
The degradation of 4-Dodecanone is primarily driven by two pathways:
-
Auto-oxidation: This is a slow reaction with atmospheric oxygen, catalyzed by light and heat, leading to the formation of hydroperoxides and other oxidative degradation products.[1] Over time, these peroxides can become concentrated and potentially explosive.[2]
-
Photochemical Degradation: Exposure to light, particularly UV radiation, can induce Norrish type I and type II reactions in ketones.[3] These reactions involve the cleavage of carbon-carbon bonds adjacent to the carbonyl group, resulting in the formation of various radical species and subsequent degradation products.
Q3: What are the visible signs of 4-Dodecanone degradation?
Visual inspection can offer initial clues about the degradation of 4-Dodecanone. Key indicators include:
-
Discoloration: A change from a colorless or pale-yellow liquid to a more pronounced yellow or brownish hue.
-
Formation of Precipitates: The appearance of solid particles or crystals within the liquid.
-
Cloudiness: A loss of clarity in the liquid.
-
Crystal Formation Around the Cap: This can indicate peroxide formation, which is a significant safety hazard.[4]
Q4: How does temperature affect the stability of 4-Dodecanone?
Temperature plays a critical role in the stability of 4-Dodecanone. Elevated temperatures accelerate the rate of auto-oxidation and other degradation reactions.[2] Conversely, storing 4-Dodecanone at lower temperatures can significantly slow down these processes. However, it is also important to consider the potential for freeze-thaw cycles to impact stability, although for many small molecules, the primary concern is the acceleration of degradation at higher temperatures.
Q5: Is 4-Dodecanone sensitive to light?
Yes, 4-Dodecanone is susceptible to photodegradation. Exposure to light, especially UV light, can initiate photochemical reactions that lead to its decomposition.[3][5] Therefore, it is crucial to protect it from light during storage and handling.
Troubleshooting Guide: Identifying and Resolving Degradation Issues
This section provides a structured approach to troubleshooting common issues related to 4-Dodecanone degradation.
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected reaction byproducts or low yield in synthesis. | Degradation of 4-Dodecanone leading to impurities that interfere with the reaction. | 1. Verify Purity: Test the stored 4-Dodecanone for purity using GC-MS. 2. Check for Peroxides: Perform a peroxide test on the stored material. 3. Use Fresh Material: If degradation is confirmed, use a fresh, unopened container of 4-Dodecanone for subsequent experiments. |
| Visible discoloration or precipitate in the 4-Dodecanone container. | Advanced degradation due to improper storage (exposure to light, air, or high temperatures). | 1. Do Not Use: The material is likely compromised and should not be used in experiments. 2. Safe Disposal: Dispose of the degraded material according to your institution's hazardous waste guidelines. 3. Review Storage Protocol: Re-evaluate your storage procedures to prevent future degradation. |
| Positive peroxide test result. | Auto-oxidation has occurred, leading to the formation of potentially hazardous peroxides. | 1. Handle with Extreme Caution: Peroxide-containing solvents can be explosive. Do not attempt to open a container with visible crystals around the cap.[4] 2. Contact EHS: Immediately contact your institution's Environmental Health and Safety (EHS) office for guidance on safe handling and disposal. 3. Implement Routine Testing: Establish a protocol for routine peroxide testing of all peroxide-forming chemicals. |
Experimental Protocols
Protocol 1: Recommended Storage Conditions for 4-Dodecanone
To ensure the long-term stability of 4-Dodecanone, adhere to the following storage protocol:
-
Container: Store in the original, tightly sealed, light-resistant (amber glass) container.[6]
-
Atmosphere: Before sealing, purge the headspace of the container with an inert gas such as argon or nitrogen to minimize contact with oxygen.
-
Temperature: Store in a cool, dry, and well-ventilated area.[3] For long-term storage, refrigeration at 2-8°C is recommended. Avoid repeated freeze-thaw cycles if possible.
-
Light: Protect from all sources of light, including direct sunlight and artificial lighting.[6]
-
Inventory Management: Label the container with the date received and the date opened. Use a "first-in, first-out" system to ensure older stock is used first.
Protocol 2: Qualitative and Semi-Quantitative Peroxide Testing
Regularly test opened containers of 4-Dodecanone for the presence of peroxides. A common and effective method is the use of peroxide test strips.
Materials:
-
Peroxide test strips (e.g., from MilliporeSigma or other chemical suppliers)
-
4-Dodecanone sample
-
Glass rod or pipette
Procedure:
-
Carefully open the container of 4-Dodecanone in a well-ventilated area.
-
Using a clean glass rod or pipette, apply a small drop of the 4-Dodecanone to the test pad of the peroxide strip.
-
Allow the solvent to evaporate from the strip.
-
Compare the color of the test pad to the color chart provided with the test strips to determine the peroxide concentration in parts per million (ppm).
-
Action Levels:
-
< 20 ppm: Acceptable for use.
-
20-100 ppm: Use with caution. Do not distill or concentrate.
-
> 100 ppm: Unsafe. Contact your EHS for disposal.
-
Protocol 3: Quantitative Analysis of 4-Dodecanone Purity and Degradation Products by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for assessing the purity of 4-Dodecanone and identifying potential degradation products.[7][8][9][10]
Instrumentation and Conditions (Example):
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (splitless injection)
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-400
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of 4-Dodecanone in a high-purity solvent such as hexane or ethyl acetate.
-
Prepare a series of calibration standards by diluting the stock solution.
-
For unknown samples, dilute an appropriate amount in the chosen solvent to fall within the calibration range.
Data Analysis:
-
Identify the 4-Dodecanone peak based on its retention time and mass spectrum.
-
Quantify the purity of the sample by comparing its peak area to the calibration curve.
-
Search the chromatogram for any additional peaks that may correspond to degradation products. The mass spectra of these peaks can be compared to library databases (e.g., NIST) to aid in their identification.
Visualizing Degradation Pathways and Workflows
To better understand the processes involved in 4-Dodecanone degradation and the recommended workflows, the following diagrams are provided.
Caption: Primary degradation pathways of 4-Dodecanone.
Caption: Recommended workflow for storing and handling 4-Dodecanone.
Summary of Recommended Storage Conditions and Shelf Life
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | To minimize the rate of auto-oxidation and other degradation reactions. |
| Light | Store in amber, light-resistant containers in the dark. | To prevent photochemical degradation (Norrish type reactions).[6] |
| Atmosphere | Purge container with inert gas (e.g., Argon, Nitrogen). | To displace oxygen and prevent auto-oxidation. |
| Container | Tightly sealed original container. | To prevent exposure to air and moisture.[3] |
| Shelf Life (Unopened) | Typically 2 years from the date of manufacture, but always refer to the manufacturer's expiry date.[11] | General guideline for many stable chemicals. |
| Shelf Life (Opened) | Test for peroxides every 3-6 months. Discard after 1 year if not tested. | Increased risk of peroxide formation after exposure to air.[1] |
References
- Peroxides and peroxide-forming compounds. (2001). Chemical Health & Safety, 8(5), 12-22.
-
Accelerated Stability Testing in Expiration Dating of Pharmaceutical Dosage Forms. (n.d.). Pharma Tutor. [Link]
-
Quantum yield study of the photodegradation of hydrophobic dyes in the presence of acetone sensitizer. (2001). Chemosphere, 44(1), 17-22. [Link]
-
Pesticide shelf-life. (n.d.). Food and Agriculture Organization of the United Nations. [Link]
-
Accelerated stability and forced degradation studies. (n.d.). Alphalyse. [Link]
-
Development and validation of a new TD-GC/MS method and its applicability in the search for human and animal decomposition products. (2014). International Journal of Legal Medicine, 128(6), 1059–1070. [Link]
-
New Pathways for Formation of Acids and Carbonyl Products in Low-Temperature Oxidation: The Korcek Decomposition of γ-Ketohydroperoxides. (2017). Journal of the American Chemical Society, 139(15), 5437–5447. [Link]
-
Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. (2023). Molecules, 28(20), 7198. [Link]
-
Assessing Drug Product Shelf Life Using the Accelerated Stability Assessment Program: A Case Study of a GLPG4399 Capsule Formulation. (2022). Pharmaceutics, 14(11), 2358. [Link]
-
I want to detect the dodecane in my sample, which is the best way: HPLC / GC or GC MS? (2014). ResearchGate. [Link]
-
Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product. (2025). AAPS PharmSciTech, 26(1), 2. [Link]
-
4-dodecanone octyl propyl ketone. (n.d.). The Good Scents Company. [Link]
-
Determining wavelength-dependent quantum yields of photodegradation: importance of experimental setup and reference values for actinometers. (2020). Environmental Science: Processes & Impacts, 22(6), 1333-1343. [Link]
-
Validated Stability-Indicating GC-MS Method for Characterization of Forced Degradation Products of Trans-Caffeic Acid and Trans-Ferulic Acid. (2021). Molecules, 26(9), 2475. [Link]
-
Validated Stability-Indicating GC-MS Method for Characterization of Forced Degradation Products of Trans-Caffeic Acid and Trans-Ferulic Acid. (2021). ResearchGate. [Link]
-
Measuring Photodissociation Product Quantum Yields Using Chemical Ionization Mass Spectrometry: A Case Study with Ketones. (2021). The Journal of Physical Chemistry A, 125(31), 6836–6844. [Link]
-
Hydrogen peroxide formation in the oxidation of carbonyl-containing compounds at ?-CH bonds. (2004). Kinetics and Catalysis, 45(6), 768-773. [Link]
-
Determining Wavelength-Dependent Quantum Yields of Photodegradation: Importance of Experimental Setup and Reference Values for Actinometers. (2020). RSC Publishing. [Link]
-
stability indicating by lc-ms method. (2012). International Journal of Pharmaceutical Sciences Review and Research, 12(2), 141-147. [Link]
-
Peroxide Forming Solvents. (2019). Yale Environmental Health & Safety. [Link]
-
Novel GC-MS Ionization Technique to Identify Unknown Compounds. (n.d.). Shimadzu. [Link]
-
STABILITY TESTING OF PHARMACEUTICAL PRODUCTS. (2022). EPRA International Journal of Research and Development, 7(6), 140-146. [Link]
-
Preserving Potency: The Science behind Drug Shelf Life. (2023). Hilaris Publisher. [Link]
-
Peroxide Formation. (n.d.). Department of Chemistry and Biochemistry, University of Arizona. [Link]
-
Validated Stability-Indicating GC-MS Method for Characterization of Forced Degradation Products of Trans-Caffeic Acid and Trans-Ferulic Acid. (2021). MDPI. [Link]
-
Do the organic compounds have an expiry date? (2023). ResearchGate. [Link]
Sources
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Technical Support Center: Analysis of 4-Dodecanone
Welcome to the technical support center for the analysis of 4-Dodecanone. As a Senior Application Scientist, I've designed this guide to address the common challenges and pitfalls encountered during the chromatographic analysis of this long-chain ketone. This resource provides troubleshooting advice and in-depth protocols to help you achieve accurate and reproducible results in your research and development workflows.
Section 1: Foundational Knowledge & Initial Considerations
This section addresses preliminary questions regarding the physicochemical properties of 4-Dodecanone and the strategic choices you'll need to make before beginning your analysis.
Q: What are the key chemical properties of 4-Dodecanone that influence its analysis?
A: Understanding the properties of 4-Dodecanone is the bedrock of robust method development. It is a relatively large, semi-volatile ketone with limited polarity. These characteristics directly impact choices related to sample preparation, chromatography, and detection.
Here is a summary of its key properties:
| Property | Value / Description | Analytical Implication |
| Molecular Formula | C₁₂H₂₄O[1][2][3] | Determines the exact mass for mass spectrometry. |
| Molecular Weight | 184.32 g/mol [1][2][3] | The basis for the molecular ion (M+) peak in mass spectrometry. |
| Synonyms | Octyl propyl ketone, Dodecan-4-one[1][2][4] | Important for literature and database searches. |
| Boiling Point | ~243-244 °C at 760 mmHg[5] | Indicates it is semi-volatile. Requires high injector and final oven temperatures in GC to ensure volatilization and prevent carryover. |
| Solubility | Insoluble in water; soluble in organic solvents like alcohols and ethers.[5][6] | Dictates the use of organic solvents for extraction and sample dilution. Aqueous samples cannot be directly injected.[7][8] |
| Appearance | Colorless liquid[6] | Physical check for purity of standards. |
Q: Is chemical derivatization necessary for analyzing 4-Dodecanone?
A: Not strictly necessary, but highly recommended depending on your analytical goals.
-
For standard GC-MS analysis: 4-Dodecanone is volatile enough to be analyzed directly by GC-MS. However, its carbonyl group can interact with active sites in the GC system, potentially causing peak tailing.[9]
-
For trace-level quantification or challenging matrices: Derivatization is a powerful strategy to improve performance. It converts the ketone into a less polar and more volatile derivative, which enhances chromatographic peak shape and can significantly boost sensitivity, especially with specific detectors.[7][10]
The most common derivatization agent for ketones is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) . This reagent reacts with the ketone to form a stable oxime derivative.
Causality: The PFBHA derivative offers two key advantages:
-
Improved Chromatography: It masks the polar carbonyl group, leading to sharper, more symmetrical peaks.
-
Enhanced Sensitivity: The pentafluorobenzyl group makes the derivative highly sensitive to electron capture negative ionization (ECNI) mass spectrometry, which can lower detection limits significantly compared to standard electron ionization (EI).[11][12]
Section 2: Troubleshooting Guide: Sample Preparation
Sample preparation is the most common source of error in chromatographic analysis. The following Q&A addresses frequent issues related to this critical stage.
Q: I'm seeing extraneous peaks in my blank runs, suggesting contamination. What is the likely source?
A: Contamination is a frequent pitfall. The most common culprits are solvents, glassware, and plasticware.
-
Plasticware: Avoid plastic containers, pipette tips, and vial caps whenever possible. Plasticizers like phthalates are common contaminants. Some studies have even identified specific analytes leaching from laboratory plastic ware, which can interfere with results.[13] Always use high-quality glass containers for sample collection and preparation.[8]
-
Solvents: Ensure you are using high-purity, GC-grade or MS-grade solvents. Lower-grade solvents can contain non-volatile residues that appear as ghost peaks.
-
Cross-Contamination: Thoroughly clean all glassware between samples. If analyzing high-concentration samples, consider using disposable glassware to prevent carryover to subsequent low-concentration samples.
Below is a workflow diagram highlighting critical points for preventing contamination.
Sources
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- 2. 4-Dodecanone [webbook.nist.gov]
- 3. 4-Dodecanone | C12H24O | CID 80226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. 4-dodecanone, 6137-26-4 [thegoodscentscompany.com]
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- 11. Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Gas chromatography-mass spectrometry of cis-9,10-epoxyoctadecanoic acid (cis-EODA). II. Quantitative determination of cis-EODA in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing 4-Dodecanone Reaction Efficiency
This guide is designed for researchers, scientists, and professionals in drug development to provide expert insights and practical solutions for optimizing reactions involving 4-dodecanone. Here, we address common experimental challenges through a detailed troubleshooting guide and a comprehensive FAQ section.
Section 1: Troubleshooting Guide for Common 4-Dodecanone Reactions
This section provides a problem-and-solution framework for specific issues encountered during key synthetic transformations of 4-dodecanone.
Issue 1: Low Yield in Grignard Reactions with 4-Dodecanone
Question: My Grignard reaction with 4-dodecanone is producing the desired tertiary alcohol in low yields. What are the likely causes and how can I optimize the reaction?
Answer:
Low yields in Grignard reactions with ketones like 4-dodecanone are a frequent challenge. The primary culprits are often related to reagent quality, reaction conditions, and competing side reactions.[1][2] A systematic approach to troubleshooting is essential for improving your outcomes.
Key Troubleshooting Steps:
-
Reagent and Solvent Purity:
-
Grignard Reagent Activity: Grignard reagents are highly sensitive to moisture and atmospheric oxygen. It is crucial to use freshly prepared or properly stored reagents. To ensure accurate stoichiometry, consider titrating the Grignard reagent before use.
-
Anhydrous Solvents: The use of strictly anhydrous ethereal solvents, such as diethyl ether or tetrahydrofuran (THF), is non-negotiable. Any trace of water will quench the Grignard reagent, reducing its effective concentration.[2] Solvents should be freshly distilled from an appropriate drying agent.
-
-
Optimizing Reaction Conditions:
-
Temperature Management: The addition of 4-dodecanone to the Grignard reagent should be conducted at a reduced temperature, typically 0 °C, to manage the exothermic nature of the reaction and minimize side product formation.[1] Following the addition, the reaction can be allowed to gradually warm to room temperature.
-
Controlled Addition: A slow, dropwise addition of the 4-dodecanone solution is critical to prevent localized overheating, which can favor side reactions.
-
-
Mitigating Side Reactions:
-
Enolization: 4-Dodecanone possesses enolizable α-protons. A sterically bulky or highly basic Grignard reagent can act as a base, abstracting a proton to form an unreactive enolate.[1] To counter this, consider using a less sterically hindered Grignard reagent or employing additives like cerium(III) chloride (Luche reaction conditions), which increases the oxophilicity of the reagent and favors nucleophilic addition over enolization.[1]
-
Reduction: If the Grignard reagent has a β-hydrogen, it can reduce the ketone to a secondary alcohol via a Meerwein-Ponndorf-Verley-type mechanism.[1] Using a Grignard reagent without β-hydrogens (e.g., methylmagnesium bromide) or switching to an organolithium reagent can prevent this side reaction.[1]
-
Optimized Grignard Reaction Workflow:
Caption: Workflow for an optimized Grignard reaction with 4-dodecanone.
Issue 2: Incomplete Conversion in the Wittig Reaction of 4-Dodecanone
Question: I am struggling to achieve complete conversion in the Wittig olefination of 4-dodecanone. What strategies can I employ to drive the reaction to completion?
Answer:
The Wittig reaction is a cornerstone of alkene synthesis; however, sterically hindered ketones like 4-dodecanone can present challenges, often resulting in slow or incomplete reactions.[3] Optimizing ylide generation and reaction conditions is key to success.
Strategies for Enhanced Conversion:
-
Ylide Generation and Reactivity:
-
Choice of Base: The selection of an appropriate base is critical for efficient ylide formation. For non-stabilized ylides, which are generally required for reaction with ketones, strong bases like n-butyllithium (n-BuLi) or sodium amide (NaNH2) are necessary to ensure complete deprotonation of the phosphonium salt.[4]
-
Solvent Effects: Anhydrous, polar aprotic solvents such as THF or DMSO are typically the solvents of choice, as they effectively solvate the ylide.
-
-
Reaction Condition Adjustments:
-
Temperature Control: Ylide formation with strong bases is often performed at low temperatures (-78 °C to 0 °C) to minimize side reactions. The subsequent addition of 4-dodecanone can be carried out at this temperature, followed by a gradual warming to room temperature or gentle heating to facilitate the reaction.
-
Salt-Free Conditions: The presence of lithium salts can influence the stereoselectivity of the alkene product. In some instances, preparing "salt-free" ylides by removing the precipitated lithium halide can lead to improved yields.
-
-
Addressing Steric Hindrance:
-
The steric bulk of both the ketone and the ylide can impede the reaction. If the desired product allows, using a less sterically demanding ylide can improve conversion rates. For particularly challenging cases, the Horner-Wadsworth-Emmons (HWE) reaction, which utilizes more reactive phosphonate esters, may be a preferable alternative.[3]
-
Troubleshooting Table for the Wittig Reaction:
| Problem | Potential Cause | Suggested Solution |
| Low Conversion | Incomplete ylide formation. | Use a stronger base (e.g., n-BuLi) and ensure strictly anhydrous conditions. |
| Steric hindrance. | Allow the reaction to warm to room temperature or gently reflux after the initial addition. Consider using a less bulky ylide. | |
| Byproduct Formation | Ylide decomposition or side reactions. | Maintain low temperatures during ylide generation. |
| Difficult Purification | Presence of triphenylphosphine oxide. | Purify via column chromatography. In some cases, the oxide can be precipitated and removed by filtration.[5] |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the essential safety precautions when handling 4-dodecanone?
A1: When working with 4-dodecanone, it is imperative to handle it in a well-ventilated fume hood.[6][7] Standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, should be worn at all times to avoid contact with skin and eyes.[6] Avoid inhaling vapors.[6] For reactions involving highly reactive substances like Grignard reagents, an inert atmosphere (nitrogen or argon) is necessary to prevent potential fires.
Q2: What are the most effective methods for purifying the products of 4-dodecanone reactions?
A2: Column chromatography on silica gel is the most common and effective method for purifying products from 4-dodecanone reactions.[8] A solvent system, typically a mixture of a non-polar solvent like hexane and a more polar solvent such as ethyl acetate, is used to elute the compounds. The polarity of the eluent is gradually increased to separate the desired product from unreacted starting materials and byproducts. For volatile products, distillation under reduced pressure can also be a viable purification technique.[9]
Q3: Are there greener alternatives for conducting reactions with 4-dodecanone?
A3: Yes, several green chemistry principles can be applied. Consider using more environmentally benign solvents, such as 2-methyl-THF, which is derived from renewable resources. Exploring catalytic methods, such as catalytic hydrogenation for reductions, can minimize the use of stoichiometric reagents and reduce waste. Additionally, designing synthetic pathways with high atom economy is a fundamental aspect of green chemistry.
Q4: Which spectroscopic techniques are best suited for characterizing 4-dodecanone reaction products?
A4: A combination of spectroscopic methods is essential for unambiguous product characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure.
-
Infrared (IR) Spectroscopy: IR is excellent for monitoring the reaction's progress by observing the disappearance of the ketone's carbonyl stretch (around 1715 cm⁻¹) and the appearance of new functional group peaks, such as an O-H stretch for an alcohol or a C=C stretch for an alkene.
-
Mass Spectrometry (MS): MS provides the molecular weight of the product, confirming its identity.
References
-
Alfa Aesar. 4-Dodecanone Safety Data Sheet. [Link]
-
ChemBK. 4-DODECANONE - Introduction. [Link]
-
Reddit. Troubleshooting my grignard reactions : r/chemistry. [Link]
-
Fitjer, L., & Quabeck, U. (1985). The Wittig Reaction Using Potassium-tert-butoxide High Yield Methylenations of Sterically Hindered Ketones. Synthetic Communications. [Link]
-
Master Organic Chemistry. Synthesis Problems Involving Grignard Reagents. [Link]
-
Chemistry LibreTexts. Wittig Reaction. [Link]
-
PubMed Central. Wittig/B–H insertion reaction: A unique access to trisubstituted Z-alkenes. [Link]
-
Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. [Link]
-
Master Organic Chemistry. The Wittig Reaction - Examples and Mechanism. [Link]
-
University of Rochester, Department of Chemistry. How To Run A Reaction: Purification. [Link]
-
UCLA, Department of Chemistry. Organic Reaction Workup Formulas for Specific Reagents. [Link]
- Google Patents.
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Validation & Comparative
A Comparative Analysis of Synthetic Routes to 4-Dodecanone for the Modern Research Laboratory
For researchers and professionals in drug development and fine chemical synthesis, the selection of an optimal synthetic route is a critical decision that balances efficiency, scalability, and environmental impact. This guide provides an in-depth comparative analysis of three prominent synthetic methodologies for the preparation of 4-dodecanone, a representative long-chain aliphatic ketone. By examining the classical oxidation of a secondary alcohol, the venerable Grignard reaction, and the modern Suzuki-Miyaura cross-coupling, we aim to furnish the discerning scientist with the data and insights necessary to make an informed choice for their specific application.
Executive Summary: At-a-Glance Comparison
The following table provides a high-level summary of the key performance indicators for the three discussed synthetic routes to 4-dodecanone. This allows for a rapid, initial assessment of the methodologies based on critical parameters such as yield, reaction time, and green chemistry metrics.
| Synthesis Route | Key Reactants | Typical Yield (%) | Reaction Time (h) | Atom Economy (%) | Key Advantages | Key Disadvantages |
| Oxidation of 4-Dodecanol | 4-Dodecanol, Oxidizing Agent (e.g., PCC) | 85-95 | 2-4 | ~84% | High yield, relatively simple procedure. | Use of toxic and environmentally harmful chromium reagents. |
| Grignard Reaction | Octylmagnesium Bromide, Butyronitrile | 60-80[1] | 4-8 | ~65% | Readily available starting materials, well-established. | Moisture-sensitive, formation of by-products.[1] |
| Suzuki-Miyaura Coupling | Butanoyl Chloride, Octylboronic Acid | 80-95 | 12-24[1] | ~75% | High functional group tolerance, high chemoselectivity.[2] | Catalyst cost, availability of boronic acids. |
Oxidation of 4-Dodecanol: The Classical Approach
The oxidation of a secondary alcohol to a ketone is a fundamental and widely utilized transformation in organic synthesis. For the preparation of 4-dodecanone, this involves the oxidation of the corresponding secondary alcohol, 4-dodecanol. A common and effective laboratory-scale reagent for this purpose is Pyridinium Chlorochromate (PCC).
Mechanistic Rationale
The oxidation mechanism with PCC involves the formation of a chromate ester from the alcohol and PCC. A subsequent E2-like elimination, where a base (such as pyridine from the PCC salt) abstracts the proton on the carbon bearing the oxygen, leads to the formation of the ketone and a reduced chromium species. The reaction is typically performed in an anhydrous solvent like dichloromethane (DCM) to prevent over-oxidation.[3]
Experimental Protocol: PCC Oxidation of 4-Dodecanol
Materials:
-
4-Dodecanol
-
Pyridinium Chlorochromate (PCC)
-
Celite® or silica gel
-
Anhydrous Dichloromethane (DCM)
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
A flame-dried round-bottom flask equipped with a magnetic stir bar is charged with Pyridinium Chlorochromate (1.2 equivalents) and Celite® (an equal weight to the PCC).[1]
-
Anhydrous DCM is added to the flask, and the suspension is stirred under an inert atmosphere (e.g., nitrogen or argon).
-
A solution of 4-dodecanol (1.0 equivalent) in anhydrous DCM is added dropwise to the stirred suspension at room temperature.
-
The reaction mixture is stirred at room temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[1]
-
Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a pad of silica gel or Celite® to remove the chromium by-products. The filter cake is washed with additional diethyl ether.
-
The combined organic filtrates are concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford pure 4-dodecanone.
Workflow Diagram
Caption: Workflow for the oxidation of 4-dodecanol to 4-dodecanone using PCC.
Grignard Reaction with a Nitrile: A Classic Carbon-Carbon Bond Formation
The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds. To synthesize 4-dodecanone, which is propyl octyl ketone, one can employ the reaction of an octyl Grignard reagent with butyronitrile, followed by acidic hydrolysis of the intermediate imine.
Mechanistic Rationale
The carbon atom in the Grignard reagent is highly nucleophilic and attacks the electrophilic carbon of the nitrile group. This addition forms a magnesium salt of an imine. Subsequent workup with aqueous acid protonates the nitrogen, leading to the formation of an iminium ion, which is then hydrolyzed to the corresponding ketone.[4][5] A key advantage of this method is that the ketone is only formed during the workup, preventing a second addition of the Grignard reagent to the product.[5]
Experimental Protocol: Grignard Synthesis of 4-Dodecanone
Part A: Preparation of Octylmagnesium Bromide
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.1 equivalents).
-
Add a small amount of anhydrous diethyl ether or tetrahydrofuran (THF) to cover the magnesium.
-
Add a small portion of 1-bromooctane (1.0 equivalent) to initiate the reaction. If the reaction does not start, a crystal of iodine or gentle warming may be necessary.
-
Once the reaction has initiated, add the remaining 1-bromooctane, diluted with anhydrous ether or THF, dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
Part B: Reaction with Butyronitrile and Workup
-
Cool the freshly prepared octylmagnesium bromide solution to 0 °C in an ice bath.
-
Add a solution of butyronitrile (1.0 equivalent) in anhydrous ether or THF dropwise to the Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Carefully quench the reaction by slowly adding it to a stirred mixture of ice and a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or flash column chromatography to yield 4-dodecanone.
Workflow Diagram
Caption: Workflow for the Grignard synthesis of 4-dodecanone.
Suzuki-Miyaura Cross-Coupling: A Modern Approach
The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful tool for the formation of carbon-carbon bonds, and recent advancements have extended its utility to the synthesis of ketones. This method typically involves the palladium-catalyzed reaction of an acyl chloride with an organoboronic acid. For the synthesis of 4-dodecanone, this would involve the coupling of butanoyl chloride with octylboronic acid or octanoyl chloride with propylboronic acid.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps: oxidative addition of the acyl chloride to a Pd(0) complex, transmetalation of the organic group from the boronic acid to the palladium center, and reductive elimination to form the ketone and regenerate the Pd(0) catalyst.[6] This methodology is prized for its high functional group tolerance and chemoselectivity.[2]
Experimental Protocol: Suzuki-Miyaura Synthesis of 4-Dodecanone
Materials:
-
Butanoyl chloride
-
Octylboronic acid or a suitable derivative (e.g., pinacol ester)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add octylboronic acid (1.2 equivalents), a base such as potassium carbonate (2.0 equivalents), and the palladium catalyst (e.g., 3-5 mol % Pd(PPh₃)₄).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen).
-
Add anhydrous toluene or dioxane via syringe.
-
Add butanoyl chloride (1.0 equivalent) dropwise to the stirred mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, quench the reaction with water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 4-dodecanone.
Workflow Diagram
Caption: Workflow for the Suzuki-Miyaura synthesis of 4-dodecanone.
Comparative Analysis and Scientific Integrity
An objective comparison of these synthetic routes requires a holistic view that encompasses not only the yield and reaction conditions but also the principles of green chemistry.
Yield and Efficiency
While all three methods can provide good to excellent yields of 4-dodecanone, the Suzuki-Miyaura coupling and PCC oxidation often demonstrate higher reported yields compared to the Grignard reaction. However, the overall efficiency of a synthesis also depends on the ease of purification and the potential for side reactions. The Grignard reaction, for instance, is prone to the formation of alcohol by-products if the intermediate imine is not carefully handled.
Green Chemistry Perspective
Atom Economy: A theoretical measure of the efficiency of a reaction, calculated as (molecular weight of the desired product / sum of molecular weights of all reactants) x 100%.[7]
-
Oxidation of 4-Dodecanol (with PCC): C₁₂H₂₆O + C₅H₅NHCrO₃Cl → C₁₂H₂₄O + C₅H₅NHCl + CrO₂ + H₂O. The atom economy is approximately 84%.
-
Grignard Reaction: C₈H₁₇Br + Mg + C₄H₇N → C₁₂H₂₄O (after hydrolysis). The atom economy, considering the formation of magnesium salts and ammonia as by-products, is roughly 65%.
-
Suzuki-Miyaura Coupling: C₄H₇ClO + C₈H₁₇B(OH)₂ + Base → C₁₂H₂₄O + Boron by-products + Salt. The atom economy is approximately 75%, though this can vary depending on the base and the boronic acid derivative used.
E-Factor (Environmental Factor): This metric provides a more practical measure of the environmental impact, calculated as the total mass of waste generated per unit of product.[8]
-
Oxidation of 4-Dodecanol: The use of a stoichiometric amount of a chromium reagent leads to a high E-factor due to the generation of toxic heavy metal waste.[1] This is a significant drawback from a green chemistry standpoint.
-
Grignard Reaction: The E-factor is influenced by the use of ethereal solvents and the generation of magnesium salts. The need for strictly anhydrous conditions can also contribute to waste from solvent drying agents.
-
Suzuki-Miyaura Coupling: While using a catalytic amount of palladium is advantageous, the overall E-factor can be impacted by the synthesis of the boronic acid precursor and the use of organic solvents and bases. However, recent developments in mechanochemical Suzuki-Miyaura couplings offer a significant reduction in solvent waste.[2]
Conclusion
The choice of a synthetic route for 4-dodecanone is a nuanced decision. The oxidation of 4-dodecanol offers a straightforward and high-yielding laboratory method, but its poor green chemistry profile makes it less suitable for larger-scale synthesis. The Grignard reaction is a robust and well-understood method with readily available starting materials, though it requires careful control of reaction conditions to maximize yield and minimize by-products. The Suzuki-Miyaura cross-coupling represents a modern, highly versatile, and often more environmentally benign approach, particularly with advancements in catalyst technology and solvent-free methods. For researchers prioritizing functional group tolerance, chemoselectivity, and a greener footprint, the Suzuki-Miyaura coupling presents a compelling option, despite the potential for higher initial costs associated with catalysts and specialized reagents.
References
- BenchChem. (n.d.). A Comparative Guide to the Synthesis of Long-chain Ketones: Alternative Methodologies.
- ACS Publications. (2019, October 17). Ni-Catalyzed Suzuki–Miyaura Cross-Coupling of Aliphatic Amides on the Benchtop. Organic Letters.
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Sheldon, R. A. (n.d.). The E-Factor. Retrieved from .
- Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis).
- University of Calgary. (n.d.). Ch20: RLi or RMgX with Nitriles to Ketones. Retrieved from University of Calgary Chemistry website.
- ResearchGate. (n.d.). Comparison of the classical approaches to ketone synthesis with the....
- Zhang, J., Zhang, P., Ma, Y., & Szostak, M. (2022). Mechanochemical Synthesis of Ketones via Chemoselective Suzuki–Miyaura Cross-Coupling of Acyl Chlorides. Organic Letters, 24(12), 2338–2343.
- Chemistry LibreTexts. (2023, January 22). Conversion to ketones using Grignard reagents.
- ACS Publications. (2022, March 17). Mechanochemical Synthesis of Ketones via Chemoselective Suzuki–Miyaura Cross-Coupling of Acyl Chlorides. Organic Letters.
- ChemistNate. (2014, September 15). Grignard Reagent + Nitrile = Ketone (Mechanism) [Video]. YouTube.
- BOC Sciences. (n.d.). Custom Ketone Synthesis Services.
- ACS Publications. (2017, April 26). Synergistic Visible-Light Photoredox/Nickel-Catalyzed Synthesis of Aliphatic Ketones via N–C Cleavage of Imides. Organic Letters.
- Organic Chemistry with Victor. (2023, October 28).
- Organic Syntheses Procedure. (n.d.). 3 - Organic Syntheses Procedure.
- University of Scranton. (n.d.). Organic Chemistry Module | English.
- Molecules. (2013). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments.
- Organic Syntheses Procedure. (n.d.). 10 - Organic Syntheses Procedure.
- Trost, B. M. (n.d.). green chemistry – the atom economy.
- ResearchGate. (2013, October 3). Selection of boron reagents for Suzuki–Miyaura coupling.
- Prime Scholars. (n.d.). Atom Economy in Drug Synthesis is a Playground of Functional Groups.
- University of South Florida Scholar Commons. (2014, June 1). Green Techniques to Improve Grignard Reactions and Synthesize Heterocyclic Molecules.
- PubMed. (2020). Development of green methodologies for Heck, Chan-Lam, Stille and Suzuki cross-coupling reactions.
- Journal of Organic and Pharmaceutical Chemistry. (2025). Atom Economy Green Synthesis in Organic Chemistry.
- ResearchGate. (n.d.). Green Oxidative Synthesis of Aldehydes and Ketones.
- Rychnovsky Lab. (2011, October 3). Masking Boronic Acids for Suzuki Coupling [Video]. YouTube.
- NIH National Library of Medicine. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Organic Syntheses Procedure. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals.
- PubMed. (2012). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
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- ResearchGate. (n.d.). Oxidation of 4-methoxyanilines to 1,4-benzoquinones using ceric ammonium nitrate (CAN).
- PubChem. (n.d.). Dodecan-4-ol.
- Google Patents. (n.d.). US4683344A - Process for the preparation of an organomagnesium compound.
- ResearchGate. (2025, August 6). ChemInform Abstract: Suzuki—Miyaura Coupling of Aryl Chlorides with Arylboronic Acids Using the Morpholine—NiCl2 Catalyst System.
- The Royal Society of Chemistry. (n.d.). Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling. Chemical Science.
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A Senior Application Scientist's Guide to the Comparative Spectral Analysis of 4-Dodecanone and its Isomeric Analogs
Introduction
In the fields of chemical synthesis, metabolomics, and fragrance development, the unambiguous identification of organic compounds is paramount. Aliphatic ketones, such as 4-dodecanone, are common intermediates and components whose precise structure dictates their physical properties and biological activity. While compounds may share the same molecular formula, their structural isomerism presents a significant analytical challenge. This guide provides an in-depth comparison of the spectral data of 4-dodecanone with its structural analog, 2-dodecanone.
As a Senior Application Scientist, my objective is not merely to present data, but to illuminate the underlying principles that govern the spectral behavior of these molecules. We will explore how subtle shifts in the position of a carbonyl group lead to distinct and predictable fingerprints across Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses. This guide is intended for researchers and drug development professionals who rely on these techniques for structural elucidation and quality control, providing both experimental data and the causal logic behind our analytical choices.
Compared Analogs: Positional Isomers of Dodecanone
The focus of this guide is to differentiate long-chain aliphatic ketones based on the position of the carbonyl group. We will conduct a detailed analysis of 4-dodecanone and compare it directly with 2-dodecanone.
Caption: Chemical structures of 4-dodecanone and its positional isomer 2-dodecanone.
Part 1: Comparative Spectroscopic Analysis
A multi-spectroscopic approach is essential for confident structural assignment. While one technique may provide ambiguous results, the combination of NMR, IR, and MS creates a self-validating system of evidence.
Infrared (IR) Spectroscopy: The Carbonyl Signature
IR spectroscopy is a rapid and powerful tool for identifying the presence of specific functional groups. For ketones, the most prominent feature is the strong absorption band from the carbonyl (C=O) stretching vibration.[1]
For saturated aliphatic ketones, this stretch typically appears around 1715 cm⁻¹.[1][2] As both 4-dodecanone and 2-dodecanone are saturated aliphatic ketones, their C=O stretching frequencies are nearly identical. This makes IR spectroscopy excellent for confirming that both compounds are indeed ketones of this class, but insufficient for differentiating between them as positional isomers.
| Compound | C=O Stretch (cm⁻¹) | Reference |
| 4-Dodecanone | ~1715 | [3] |
| 2-Dodecanone | ~1715 | [1][4] |
The key takeaway is that while IR confirms the functional group class, it lacks the specificity to resolve positional isomerism in this case. We must turn to techniques that probe the local chemical environment of each atom more precisely.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Environment
NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei. Both ¹H and ¹³C NMR are indispensable for differentiating isomers.
In ¹H NMR, the chemical shift of a proton is highly sensitive to its electronic environment. The electron-withdrawing nature of the carbonyl group deshields adjacent protons (α-protons), causing their signals to appear downfield (at a higher ppm value), typically in the 2.1–2.6 ppm range.[5] This effect is the key to distinguishing our isomers.
-
4-Dodecanone: The carbonyl group is flanked by a propyl group on one side and an octyl group on the other. The α-protons are on two different methylene (-CH₂-) groups. We expect to see two triplets in the deshielded region around 2.37 ppm.[6]
-
2-Dodecanone: The carbonyl is adjacent to a methyl (-CH₃) group and a decyl group. This gives rise to a highly characteristic sharp singlet for the three α-protons of the methyl group around 2.13 ppm.[7][8] The presence of this methyl singlet is an unambiguous marker for a 2-ketone structure.
| Compound | Key ¹H NMR Signals (ppm, in CDCl₃) | Structural Inference |
| 4-Dodecanone | ~2.37 (t, 2H, -CH₂ CO-), ~2.37 (t, 2H, -COCH₂ -) | Two distinct α-methylene groups.[6] |
| 2-Dodecanone | ~2.13 (s, 3H, -COCH₃ ) | A characteristic α-methyl group.[7] |
In ¹³C NMR, the carbonyl carbon itself is highly deshielded, appearing far downfield between 190-220 ppm.[5][9] While the exact shift of the carbonyl carbon is similar for both isomers, the shifts of the α-carbons provide another layer of confirmation.
-
4-Dodecanone: The spectrum shows two distinct α-carbon signals in the 42-45 ppm range, corresponding to the two methylene carbons attached to the carbonyl.[6]
-
2-Dodecanone: The spectrum displays two α-carbon signals, one for the methyl carbon (~29 ppm) and one for the methylene carbon (~43.8 ppm).[7]
| Compound | Carbonyl ¹³C Shift (ppm) | α-Carbon ¹³C Shifts (ppm) |
| 4-Dodecanone | ~211.1 | ~44.8, ~42.9[6] |
| 2-Dodecanone | ~208.5 | ~43.8, ~29.3[7] |
NMR spectroscopy, particularly ¹H NMR, provides the definitive evidence to differentiate 4-dodecanone from 2-dodecanone based on the unique spin systems created by the protons adjacent to the carbonyl group.
Mass Spectrometry (MS): The Fragmentation Fingerprint
Mass spectrometry bombards a molecule with energy, causing it to ionize and break apart into charged fragments. The resulting fragmentation pattern is a unique fingerprint that is highly dependent on the molecule's structure. For aliphatic ketones, two primary fragmentation pathways are dominant: α-cleavage and the McLafferty rearrangement .[10]
-
α-Cleavage: This involves the breaking of the C-C bond adjacent to the carbonyl group. The charge is retained by the oxygen-containing fragment, forming a stable acylium ion.[11]
-
McLafferty Rearrangement: This is a characteristic rearrangement that occurs if there is a hydrogen atom on the gamma (γ) carbon relative to the carbonyl. It involves the transfer of this hydrogen to the carbonyl oxygen, followed by cleavage of the bond between the α and β carbons, resulting in the loss of a neutral alkene molecule.[10]
The position of the carbonyl group directly dictates the possible fragments from these pathways, making MS a powerful tool for isomer differentiation.
Caption: Predicted major fragmentation pathways for 4-dodecanone and 2-dodecanone.
| Compound | Major Fragments (m/z) | Origin | Reference |
| 4-Dodecanone | 71, 141 | α-Cleavage | [12] |
| 86 | McLafferty Rearrangement | [12] | |
| 2-Dodecanone | 43, 169 | α-Cleavage | [13] |
| 58 | McLafferty Rearrangement | [7][13] |
The base peak (most abundant fragment) for 2-dodecanone is often observed at m/z 58 due to the highly favorable McLafferty rearrangement.[7] For 4-dodecanone, the most prominent peaks result from α-cleavage at m/z 71 and m/z 141. These distinct "fragmentation fingerprints" provide conclusive evidence for the position of the carbonyl group.
Part 2: Experimental Protocols
To ensure the generation of high-quality, reproducible data, adherence to standardized protocols is critical. The following sections detail the methodologies for acquiring the spectral data discussed in this guide.
Caption: A generalized workflow for the spectroscopic analysis of chemical compounds.
Protocol 1: NMR Sample Preparation and Analysis
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the ketone sample (e.g., 4-dodecanone) into an NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the NMR tube. Ensure the solvent contains a reference standard like tetramethylsilane (TMS) at 0.0 ppm.
-
Homogenization: Cap the tube and gently invert it several times until the sample is fully dissolved and the solution is homogeneous.
-
Instrument Setup: Place the NMR tube into the spectrometer's autosampler or manually insert it into the magnet.
-
Data Acquisition:
-
Tune and shim the spectrometer to optimize magnetic field homogeneity.
-
Acquire a ¹H NMR spectrum, typically using a 400 MHz or higher field strength magnet. A standard pulse sequence with 16-32 scans is usually sufficient.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum. A greater number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectrum to TMS at 0.00 ppm.
Protocol 2: FT-IR Sample Preparation and Analysis (Neat Liquid)
This protocol is suitable for pure liquid samples like dodecanone isomers.[14][15]
-
Instrument Background: Ensure the spectrometer's sample compartment is empty and clean. Run a background scan to account for atmospheric CO₂ and H₂O.
-
Sample Application: Place one drop of the liquid sample directly onto the center of a clean, polished salt plate (e.g., NaCl or KBr) or the crystal of an Attenuated Total Reflectance (ATR) accessory.[14][16]
-
Creating a Thin Film: If using salt plates, place a second plate on top of the first to create a thin capillary film of the liquid between them.[14]
-
Data Acquisition: Place the sample holder (with the salt plates or the ATR accessory) into the spectrometer.
-
Spectrum Collection: Acquire the infrared spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.
-
Cleaning: After analysis, thoroughly clean the salt plates or ATR crystal with an appropriate dry solvent (e.g., isopropanol or methylene chloride) and store them in a desiccator to prevent damage from moisture.[15]
Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is ideal for separating and analyzing volatile compounds like dodecanones.[17][18]
-
Sample Preparation: Prepare a dilute solution of the ketone sample (e.g., 1 mg/mL) in a volatile organic solvent such as hexane or ethyl acetate.
-
Instrument Setup:
-
Equip the gas chromatograph with a suitable capillary column (e.g., a non-polar DB-5ms column).
-
Set an appropriate temperature program for the GC oven to ensure separation of the analyte from any impurities. A typical program might start at 50°C, hold for 1 minute, then ramp at 10°C/min to 250°C.
-
Set the injector temperature (e.g., 250°C) and the MS transfer line temperature (e.g., 280°C).
-
-
Injection: Inject 1 µL of the prepared sample solution into the GC inlet.
-
Data Acquisition: The sample will travel through the GC column, separating its components. As each component elutes from the column, it enters the mass spectrometer.
-
Mass Analysis: The mass spectrometer will be set to scan a mass range (e.g., m/z 40-400) in Electron Ionization (EI) mode, typically at 70 eV, to generate the fragmentation patterns.
-
Data Analysis: Analyze the resulting chromatogram to identify the retention time of the compound. Examine the mass spectrum corresponding to that chromatographic peak and compare the fragmentation pattern to known libraries or predicted pathways.
Conclusion
The structural elucidation of organic isomers requires a methodical and multi-faceted analytical approach. This guide demonstrates that while 4-dodecanone and 2-dodecanone are indistinguishable by basic IR spectroscopy, they present clear, diagnostic differences in their NMR and Mass Spectra.
-
¹H NMR provides an unambiguous distinction through the unique signals of the α-protons: a methyl singlet for 2-dodecanone versus two methylene triplets for 4-dodecanone.
-
Mass Spectrometry offers powerful confirmatory evidence via distinct fragmentation fingerprints, with the McLafferty rearrangement product at m/z 58 being characteristic of 2-dodecanone, and α-cleavage products at m/z 71 and 141 being prominent for 4-dodecanone.
By understanding the principles behind each technique and applying rigorous experimental protocols, researchers can confidently differentiate between closely related structural isomers, ensuring the integrity and accuracy of their scientific endeavors.
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A Comparative Guide to the Reactivity of 4-Dodecanone and Other Long-Chain Ketones
Authored by: Dr. Gemini, Senior Application Scientist
Introduction: Long-chain aliphatic ketones are fundamental building blocks in organic synthesis, serving as key intermediates in the construction of complex molecules, including natural products, pharmaceuticals, and specialty materials.[1][2] Their utility stems from the reactivity of the carbonyl group, which allows for a diverse range of chemical transformations such as carbon-carbon bond formation and functional group interconversions.[2] The precise location of the carbonyl group along the alkyl chain significantly influences the ketone's reactivity, primarily due to steric and electronic effects.[3][4]
This guide provides an in-depth comparison of 4-dodecanone, an asymmetrical C12 ketone, with its structural isomers, 2-dodecanone and 3-dodecanone. By examining their performance in several cornerstone reactions, we aim to provide researchers, chemists, and drug development professionals with a clear, data-driven understanding of how carbonyl position dictates synthetic outcomes.
Physicochemical Properties: The Foundation of Reactivity
The physical properties of a ketone, such as its boiling point and density, are influenced by its molecular structure. The position of the carbonyl group affects the molecule's overall polarity and symmetry, which in turn impacts intermolecular forces.[5] While isomers share the same molecular formula and weight, the steric environment around the carbonyl carbon is a critical differentiator in their chemical behavior.[6][7]
| Property | 4-Dodecanone | 2-Dodecanone | 3-Dodecanone |
| Molecular Formula | C₁₂H₂₄O[8] | C₁₂H₂₄O | C₁₂H₂₄O |
| Molecular Weight ( g/mol ) | 184.32[8] | 184.32 | 184.32 |
| IUPAC Name | Dodecan-4-one[8] | Dodecan-2-one | Dodecan-3-one |
| Synonyms | Octyl propyl ketone[9] | Methyl decyl ketone | Ethyl nonyl ketone |
| CAS Number | 6137-26-4[9] | 6175-49-1 | 1534-26-5 |
| Appearance | Colorless liquid[10] | White solid | Colorless liquid |
| Boiling Point (°C) | 243-244 (est.)[11] | ~247 | ~245 |
| Density (g/cm³) | 0.83[12] | ~0.82 | ~0.82 |
| LogP | 4.1 - 4.6[8][12] | ~4.9 | ~4.9 |
| Steric Hindrance | Moderate (Propyl & Octyl groups) | Low (Methyl & Decyl groups) | Low-Moderate (Ethyl & Nonyl groups) |
Data compiled from various sources.[8][9][10][11][12] Values for 2- and 3-dodecanone are estimated based on trends for aliphatic ketones.
The key takeaway from this data is the difference in the steric environment around the carbonyl group. 2-Dodecanone, a methyl ketone, presents the least hindered carbonyl carbon, making it the most accessible to nucleophilic attack. Conversely, 4-dodecanone has two more substantial alkyl groups (propyl and octyl), creating a more sterically congested reaction center.[3] This structural nuance is the primary driver for the differences in reactivity explored below.
Section 1: Nucleophilic Addition - The Grignard Reaction
The Grignard reaction is a powerful tool for forming carbon-carbon bonds by adding an organomagnesium halide (Grignard reagent) to a carbonyl carbon.[13] The reaction transforms aldehydes into secondary alcohols and ketones into tertiary alcohols.[14] The rate and success of this reaction are highly sensitive to steric hindrance at the carbonyl center.[13]
Mechanistic Insight
The reaction proceeds via nucleophilic attack of the carbanionic carbon from the Grignard reagent on the electrophilic carbonyl carbon.[15] This forms a tetrahedral magnesium alkoxide intermediate, which is then protonated during an acidic workup to yield the final alcohol product.[16] Increased steric bulk around the carbonyl group impedes the approach of the nucleophile, slowing the reaction rate and potentially leading to lower yields or side reactions like reduction.[13]
Comparative Performance
We hypothesize that the reactivity of dodecanone isomers in a Grignard reaction with ethylmagnesium bromide will follow the trend: 2-Dodecanone > 3-Dodecanone > 4-Dodecanone . This is due to the increasing steric hindrance around the carbonyl carbon.
| Substrate | Product (Yield %) | Reaction Time (h) | Key Observations |
| 2-Dodecanone | 3-Ethyl-dodecan-3-ol (92%) | 1 | Rapid and clean conversion. |
| 3-Dodecanone | 4-Ethyl-dodecan-4-ol (85%) | 2 | Slower reaction, required gentle warming. |
| 4-Dodecanone | 5-Ethyl-dodecan-5-ol (78%) | 4 | Noticeably slower; prolonged reaction time needed for completion. |
| Experimental data is illustrative and based on established principles of ketone reactivity. |
Experimental Protocol: Grignard Reaction with 4-Dodecanone
-
Setup: A 250 mL three-necked, round-bottom flask is flame-dried under a nitrogen atmosphere and fitted with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Reagent Preparation: Magnesium turnings (1.5 g, 62 mmol) are placed in the flask with 50 mL of anhydrous diethyl ether. A solution of ethyl bromide (6.8 g, 62 mmol) in 20 mL of anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent.
-
Addition of Ketone: Once the Grignard reagent formation is complete, a solution of 4-dodecanone (9.2 g, 50 mmol) in 30 mL of anhydrous diethyl ether is added dropwise from the dropping funnel over 30 minutes, maintaining a gentle reflux.
-
Reaction: The mixture is stirred at room temperature for 4 hours to ensure complete reaction.
-
Workup: The reaction is quenched by the slow addition of 50 mL of saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 30 mL).
-
Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield 5-ethyl-dodecan-5-ol.
Workflow and Mechanism Diagrams
Caption: Mechanism of Grignard addition to a ketone.
Section 2: Olefination - The Wittig Reaction
The Wittig reaction is a highly versatile method for synthesizing alkenes from aldehydes or ketones. [17]It involves the reaction of a carbonyl compound with a phosphorus ylide (a Wittig reagent), forming a new carbon-carbon double bond with high regioselectivity. This reaction is particularly valuable for introducing methylene groups or other substituted alkenes at the exact position of the original carbonyl. [17]
Mechanistic Insight
The reaction is initiated by the nucleophilic attack of the ylide carbon on the carbonyl carbon, leading to a zwitterionic intermediate called a betaine. [18]This betaine rapidly cyclizes to form a four-membered ring intermediate, the oxaphosphetane. The oxaphosphetane then decomposes in a concerted, irreversible step to yield the desired alkene and triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction. [19]Steric hindrance can slow the initial formation of the betaine and oxaphosphetane, impacting the overall reaction rate. [17]
Comparative Performance
For the Wittig reaction with methylenetriphenylphosphorane (Ph₃P=CH₂), the expected reactivity trend is again dictated by steric accessibility: 2-Dodecanone > 3-Dodecanone > 4-Dodecanone . The less hindered carbonyl of 2-dodecanone allows for faster formation of the crucial oxaphosphetane intermediate.
| Substrate | Product (Yield %) | Reaction Time (h) | Key Observations |
| 2-Dodecanone | 2-Methylene-dodecane (88%) | 3 | Reaction proceeds smoothly at room temperature. |
| 3-Dodecanone | 3-Methylene-dodecane (81%) | 6 | Requires mild heating (40 °C) for efficient conversion. |
| 4-Dodecanone | 4-Methylene-dodecane (75%) | 12 | Requires elevated temperature and longer reaction time. |
| Experimental data is illustrative and based on established principles of ketone reactivity. |
Experimental Protocol: Wittig Reaction with 4-Dodecanone
-
Ylide Preparation: In a flame-dried, nitrogen-purged 250 mL flask, methyltriphenylphosphonium bromide (10.7 g, 30 mmol) is suspended in 100 mL of anhydrous tetrahydrofuran (THF). The suspension is cooled to 0 °C, and n-butyllithium (12 mL of a 2.5 M solution in hexanes, 30 mmol) is added dropwise. The resulting deep red solution is stirred at 0 °C for 30 minutes and then at room temperature for 1 hour.
-
Addition of Ketone: A solution of 4-dodecanone (4.6 g, 25 mmol) in 20 mL of anhydrous THF is added dropwise to the ylide solution at 0 °C.
-
Reaction: The reaction mixture is allowed to warm to room temperature and then heated to reflux (approx. 66 °C) for 12 hours. The reaction is monitored by TLC until the starting ketone is consumed.
-
Workup: The reaction is cooled and quenched with 50 mL of water. The mixture is extracted with hexane (3 x 50 mL).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The triphenylphosphine oxide byproduct is largely removed by precipitation from the hexane solution upon cooling. The supernatant is decanted, concentrated, and the crude alkene is purified by column chromatography (silica gel, pure hexane) to yield 4-methylene-dodecane.
Workflow and Mechanism Diagrams
Caption: Experimental workflow for the Wittig reaction.
Caption: Mechanism of the Wittig olefination reaction.
Section 3: Reductive Amination
Reductive amination is a robust and widely used method for synthesizing amines from carbonyl compounds. [20]The process involves two key steps: the formation of an imine or iminium ion intermediate via the reaction of a ketone with an amine, followed by the in-situ reduction of this intermediate to the corresponding amine. [21][22]
Mechanistic Insight
The reaction begins with the acid-catalyzed nucleophilic addition of an amine to the carbonyl carbon, forming a carbinolamine intermediate. This intermediate then dehydrates to form an imine (or its protonated form, the iminium ion). A mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), is then used to selectively reduce the C=N double bond without affecting the starting carbonyl compound. [22][23]The rate-limiting step is often the initial formation of the carbinolamine, which is susceptible to steric hindrance. [20]
Comparative Performance
The steric bulk around the carbonyl group directly impacts the initial attack by the amine. Therefore, the expected reactivity trend for reductive amination with propylamine is: 2-Dodecanone > 3-Dodecanone > 4-Dodecanone .
| Substrate | Product (Yield %) | Reaction Time (h) | Key Observations |
| 2-Dodecanone | N-Propyl-dodecan-2-amine (90%) | 6 | Efficient imine formation and reduction. |
| 3-Dodecanone | N-Propyl-dodecan-3-amine (84%) | 10 | Moderate rate of conversion. |
| 4-Dodecanone | N-Propyl-dodecan-4-amine (76%) | 18 | Slower reaction, requires extended time for completion. |
| Experimental data is illustrative and based on established principles of ketone reactivity. |
Experimental Protocol: Reductive Amination of 4-Dodecanone
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer are added 4-dodecanone (3.68 g, 20 mmol), propylamine (1.30 g, 22 mmol), and 40 mL of methanol.
-
Imine Formation: A catalytic amount of acetic acid (0.2 mL) is added to the solution to facilitate imine formation. The mixture is stirred at room temperature for 2 hours.
-
Reduction: Sodium cyanoborohydride (1.51 g, 24 mmol) is added portion-wise over 15 minutes. Caution: NaBH₃CN is toxic and releases HCN gas upon contact with strong acid. The reaction should be performed in a well-ventilated fume hood.
-
Reaction: The reaction mixture is stirred at room temperature for 18 hours.
-
Workup: The methanol is removed under reduced pressure. The residue is taken up in 50 mL of diethyl ether and washed with 1 M NaOH solution (2 x 25 mL) and then brine (25 mL).
-
Purification: The organic layer is dried over anhydrous potassium carbonate, filtered, and concentrated. The resulting crude amine is purified by column chromatography (silica gel, dichloromethane:methanol gradient) to yield N-propyl-dodecan-4-amine.
Workflow and Mechanism Diagrams
Caption: Experimental workflow for reductive amination.
Caption: General mechanism for reductive amination.
Conclusion
This comparative guide demonstrates that the reactivity of long-chain ketones is fundamentally governed by the steric environment of the carbonyl group. In nucleophilic addition, olefination, and reductive amination reactions, the accessibility of the carbonyl carbon is paramount.
-
2-Dodecanone , as a methyl ketone, consistently exhibits the highest reactivity due to minimal steric hindrance, allowing for faster reaction rates and often higher yields under milder conditions.
-
4-Dodecanone , with its more centrally located carbonyl flanked by propyl and octyl chains, is the most sterically hindered of the isomers compared. This leads to slower reaction kinetics, requiring more forcing conditions (longer reaction times, higher temperatures) to achieve comparable conversions.
-
3-Dodecanone displays intermediate reactivity, as expected.
For synthetic chemists, this means the choice of a long-chain ketone isomer is a critical decision. When rapid, high-yielding transformations are desired, a 2-alkanone is often the superior choice. However, if the specific substitution pattern of a product requires a ketone like 4-dodecanone, the synthetic plan must account for its attenuated reactivity. Understanding these structure-activity relationships is essential for efficient route design, optimization, and the successful synthesis of target molecules.
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A Comparative Guide to the Analytical Method Validation for 4-Dodecanone Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of specific compounds is the bedrock of reliable and reproducible results. This guide provides an in-depth comparison of validated analytical methods for the quantification of 4-Dodecanone, a C12 aliphatic ketone. We will explore two primary chromatographic techniques: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID).
This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, providing a framework for developing and validating robust analytical methods in your own laboratory. The methodologies described are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) and the U.S. Food and Drug Administration (FDA) guidelines on analytical procedure validation.[1][2]
Introduction to 4-Dodecanone and the Imperative for Accurate Quantification
4-Dodecanone (CAS 6137-26-4) is a long-chain aliphatic ketone with the molecular formula C₁₂H₂₄O.[3] Its quantification is critical in various fields, from flavor and fragrance analysis to its potential presence as an impurity or metabolite in pharmaceutical formulations. The choice of analytical method is paramount and depends on factors such as the sample matrix, required sensitivity, and available instrumentation.
This guide will compare a classic, robust technique, GC-FID, which is well-suited for volatile compounds, with a direct analysis approach using HPLC-RID for this non-chromophoric analyte.
Method Comparison: GC-FID vs. HPLC-RID
The selection of an analytical method should be a deliberate process based on the analyte's properties and the analytical objectives. 4-Dodecanone, being a relatively volatile compound, is an excellent candidate for Gas Chromatography. However, direct analysis by HPLC is also feasible, provided a suitable detector for non-chromophoric compounds is employed.
| Feature | Gas Chromatography-Flame Ionization Detection (GC-FID) | High-Performance Liquid Chromatography-Refractive Index Detection (HPLC-RID) |
| Principle | Separation of volatile compounds in the gas phase followed by detection via ionization in a hydrogen flame. | Separation of compounds in the liquid phase followed by detection of changes in the refractive index of the mobile phase. |
| Analyte Volatility | Essential. Suitable for volatile and semi-volatile compounds. | Not required. Suitable for non-volatile and less volatile compounds. |
| Derivatization | Not required for 4-Dodecanone. | Not required for 4-Dodecanone, offering a direct analysis approach. |
| Sensitivity | Generally high for hydrocarbons. | Moderate, and highly sensitive to mobile phase composition and temperature changes.[1] |
| Selectivity | High, based on chromatographic separation. | Lower than specific detectors like UV or MS. Relies heavily on chromatographic resolution. |
| Mobile/Carrier Phase | Inert gas (e.g., Helium, Nitrogen). | Liquid solvent mixture (e.g., Acetonitrile, Water, Methanol). |
| Instrumentation Cost | Moderate. | Moderate to High, depending on the system. |
| Throughput | Can be high with optimized temperature programs. | Can be lower due to longer equilibration times for the RID. |
| Robustness | Generally very robust and reliable. | Can be less robust due to sensitivity to environmental and mobile phase variations. |
Experimental Workflows and Protocols
A well-defined experimental workflow is crucial for reproducible results. The following diagrams illustrate the logical progression for method validation using GC-FID and HPLC-RID.
GC-FID Method Validation Workflow for 4-Dodecanone.
HPLC-RID Method Validation Workflow for 4-Dodecanone.
Protocol 1: GC-FID Method for 4-Dodecanone Quantification
1. Instrumentation and Consumables:
-
Gas Chromatograph with Flame Ionization Detector (GC-FID)
-
Capillary GC Column: A non-polar column such as a TG-1MS or TG-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm I.D., 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen of high purity.
-
Autosampler vials and caps.
-
Reference Standard: 4-Dodecanone (≥98% purity).
-
Internal Standard (IS): 2-Undecanone or another suitable long-chain ketone that does not co-elute with 4-Dodecanone or other matrix components.
-
Solvent: GC-grade Hexane or other suitable organic solvent.
2. Chromatographic Conditions:
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1 split ratio)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Carrier Gas Flow: Constant flow, e.g., 1.0 mL/min Helium.
-
Detector Temperature: 300 °C
-
Detector Gas Flows: Hydrogen and Air flows as per instrument manufacturer's recommendations for optimal FID performance.
3. Standard and Sample Preparation:
-
Internal Standard Stock Solution: Prepare a 1 mg/mL solution of 2-Undecanone in Hexane.
-
4-Dodecanone Stock Solution: Prepare a 1 mg/mL solution of 4-Dodecanone in Hexane.
-
Calibration Standards: Prepare a series of calibration standards by diluting the 4-Dodecanone stock solution with Hexane to achieve a concentration range that brackets the expected sample concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Spike each calibration standard with the internal standard to a final concentration of 20 µg/mL.
-
Sample Preparation: Accurately weigh the sample and dissolve it in a known volume of Hexane. Spike with the internal standard to a final concentration of 20 µg/mL.
Protocol 2: HPLC-RID Method for 4-Dodecanone Quantification
1. Instrumentation and Consumables:
-
High-Performance Liquid Chromatograph with a Refractive Index Detector (HPLC-RID).
-
HPLC Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[4]
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v). The mobile phase must be thoroughly degassed.
-
Autosampler vials and caps.
-
Reference Standard: 4-Dodecanone (≥98% purity).
-
Solvents: HPLC-grade Acetonitrile and Water.
2. Chromatographic Conditions:
-
Column Temperature: 35 °C
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
RID Temperature: 35 °C (or as per manufacturer's recommendation, ensuring stability).
-
Run Time: Sufficient to allow for the elution of 4-Dodecanone and any other matrix components.
3. Standard and Sample Preparation:
-
4-Dodecanone Stock Solution: Prepare a 1 mg/mL solution of 4-Dodecanone in the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 50, 100, 250, 500, 1000 µg/mL).
-
Sample Preparation: Accurately weigh the sample and dissolve it in a known volume of the mobile phase. Filter through a 0.45 µm syringe filter before injection.
Method Validation Parameters: A Comparative Overview
The following table presents hypothetical but realistic validation data for the quantification of 4-Dodecanone using the described GC-FID and HPLC-RID methods, in accordance with ICH Q2(R2) guidelines.[1][2]
| Validation Parameter | GC-FID Method | HPLC-RID Method | ICH Q2(R2) Acceptance Criteria |
| Linearity (r²) | > 0.999 | > 0.998 | ≥ 0.99 |
| Range | 1 - 100 µg/mL | 50 - 1000 µg/mL | To be defined by the application. |
| Accuracy (% Recovery) | 98.5% - 101.2% | 97.8% - 102.5% | Typically 80-120% for assay, 70-130% for impurities. |
| Precision (RSD%) | |||
| - Repeatability | < 1.0% | < 1.5% | Typically ≤ 2% |
| - Intermediate Precision | < 1.5% | < 2.0% | Typically ≤ 3% |
| Specificity | No interference from blank matrix or internal standard. | No interference from blank matrix at the retention time of 4-Dodecanone. | Peak purity and resolution to be demonstrated. |
| Limit of Detection (LOD) | ~0.3 µg/mL | ~15 µg/mL | Signal-to-Noise ratio of 3:1. |
| Limit of Quantification (LOQ) | ~1.0 µg/mL | ~50 µg/mL | Signal-to-Noise ratio of 10:1. |
| Robustness | Unaffected by minor changes in oven temperature ramp rate (±1°C/min) and flow rate (±0.1 mL/min). | Sensitive to changes in mobile phase composition (±2%) and column temperature (±2°C). | Consistent results under deliberately varied method parameters. |
Causality Behind Experimental Choices
GC-FID:
-
Column Choice: A non-polar 5% phenyl-methylpolysiloxane column is selected because "like dissolves like." 4-Dodecanone is a non-polar molecule, and a non-polar stationary phase will provide good retention and separation based on boiling point.
-
Temperature Program: A temperature ramp is employed to ensure that the relatively high-boiling 4-Dodecanone elutes with a good peak shape in a reasonable time, while also allowing for the separation of any more volatile impurities.
-
Internal Standard: 2-Undecanone is chosen as it is structurally similar to 4-Dodecanone, ensuring similar chromatographic behavior and response in the FID. Its different chain length ensures it will be resolved from the analyte peak. The use of an internal standard corrects for variations in injection volume and potential sample preparation inconsistencies.
HPLC-RID:
-
Detector Choice: As 4-Dodecanone lacks a UV chromophore, a universal detector is required. The Refractive Index Detector (RID) is a suitable choice for detecting compounds that do not absorb UV light.[1]
-
Column Choice: A C18 column is a workhorse for reversed-phase chromatography and is effective for retaining non-polar compounds like 4-Dodecanone from a more polar mobile phase.[4]
-
Mobile Phase: An isocratic mobile phase of acetonitrile and water is chosen for its simplicity and compatibility with the RID. Gradient elution is generally not recommended with RID due to baseline drift. The ratio is optimized to achieve a suitable retention time and peak shape for 4-Dodecanone.
Conclusion and Recommendations
Both GC-FID and HPLC-RID are viable techniques for the quantification of 4-Dodecanone, each with its own set of advantages and limitations.
-
GC-FID is the recommended method for routine analysis when high sensitivity is required and the sample matrix is relatively clean and suitable for volatilization. Its robustness and high precision make it ideal for quality control environments.
-
HPLC-RID offers a valuable alternative, particularly when dealing with less volatile sample matrices or when a direct injection without derivatization is preferred. However, careful control of experimental conditions is necessary to mitigate the inherent sensitivity of the RID to environmental and mobile phase fluctuations.
The choice between these two methods will ultimately depend on the specific requirements of the analysis, including the desired level of sensitivity, the nature of the sample matrix, and the instrumentation available. The validation protocols and comparative data presented in this guide provide a solid foundation for any laboratory looking to establish a robust and reliable method for the quantification of 4-Dodecanone.
References
-
International Council for Harmonisation. (2022). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. [Link]
-
U.S. Food and Drug Administration. (2015). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
U.S. Environmental Protection Agency. (1999). Method for the determination of aldehydes and ketones in ambient air using HPLC. [Link]
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Agilent Technologies. (n.d.). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. [Link]
-
Scribd. (n.d.). Analytical Methods for Ketones. [Link]
-
MDPI. (2023). A Validated HPLC-RID Method for Quantification and Optimization of Total Sugars: Fructose, Glucose, Sucrose, and Lactose in Eggless Mayonnaise. [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Columns. [Link]
-
Public Health Service. (n.d.). 4-DODECANONE. [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
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A Senior Application Scientist's Guide to the Cross-Validation of 4-Dodecanone Experimental Results
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Analytical Rigor
In the landscape of chemical and pharmaceutical research, the integrity of experimental data is paramount. 4-Dodecanone (CAS 6137-26-4), an aliphatic ketone, serves not only as a solvent and intermediate in chemical manufacturing but also appears in various research contexts where its precise identification and quantification are critical.[1] This guide provides an in-depth framework for the cross-validation of analytical results for 4-Dodecanone, ensuring that data is reliable, reproducible, and robust.
Cross-validation is the systematic process of verifying that a validated analytical method produces consistent and accurate results when compared against a different method, or when performed by different analysts, on different instruments, or in different laboratories.[2][3] For professionals in drug development and research, this process is not merely a procedural formality; it is the bedrock of confidence in data that informs critical decisions, from preclinical evaluation to manufacturing quality control.[4] This document moves beyond rote protocols to explain the causality behind experimental choices, empowering researchers to build self-validating systems for their analytical workflows.
Part 1: Foundational Characterization of 4-Dodecanone
Before any quantitative comparison can be made, a comprehensive qualitative understanding of the target analyte is essential. This involves confirming the identity and purity of the 4-Dodecanone standard and samples through a combination of physicochemical and spectroscopic techniques.
Physicochemical Properties of 4-Dodecanone
A summary of key properties provides a baseline for experimental design, such as selecting appropriate solvents and analytical conditions.
| Property | Value | Source |
| CAS Number | 6137-26-4 | [5] |
| Molecular Formula | C₁₂H₂₄O | [6] |
| Molecular Weight | 184.32 g/mol | [6][7] |
| Appearance | Colorless to yellow liquid | [6] |
| Boiling Point | 243-244 °C (at 760 mmHg) | [8] |
| Density | ~0.83 g/cm³ | [9] |
| Solubility | Insoluble in water; Soluble in organic solvents | [1] |
| Refractive Index | ~1.431 | [9] |
Spectroscopic Identity Confirmation
The "fingerprint" of 4-Dodecanone is established using multiple spectroscopic methods. Cross-validation at this stage involves ensuring that the signals observed are consistent with the known structure and with reference spectra from authoritative databases.[5][10]
-
Mass Spectrometry (MS): Electron ionization MS is used to determine the molecular weight and characteristic fragmentation pattern. The molecular ion peak [M]⁺ should be observed at m/z 184. Key fragments result from alpha-cleavage adjacent to the carbonyl group.
-
Infrared (IR) Spectroscopy: The defining feature is a strong, sharp absorption peak characteristic of a ketone's carbonyl (C=O) stretch, typically found around 1715 cm⁻¹. The absence of a broad O-H stretch (around 3300 cm⁻¹) confirms the absence of alcohol impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the chemical environment of hydrogen atoms. Key signals include triplets corresponding to the methyl groups at the ends of the alkyl chains and multiplets for the methylene protons.
-
¹³C NMR: Confirms the carbon skeleton. A distinctive peak in the downfield region (around 211 ppm) is indicative of the carbonyl carbon.
-
The following workflow illustrates the standard process for the initial characterization of a 4-Dodecanone sample.
Caption: Workflow for the spectroscopic identification of 4-Dodecanone.
Part 2: Primary Quantitative Analysis via Gas Chromatography (GC)
Gas chromatography is the premier technique for the quantitative analysis of volatile compounds like 4-Dodecanone.[5] A flame ionization detector (GC-FID) is commonly used due to its high sensitivity and wide linear range for hydrocarbons.
Causality in Method Development
-
Column Selection: A mid-polarity column (e.g., one containing 5% phenyl-methylpolysiloxane) is chosen. This provides a good balance of interactions to effectively separate 4-Dodecanone from potential impurities like residual starting materials (e.g., dodecanol) or other isomeric ketones.[1]
-
Internal Standard (IS): The use of an internal standard is crucial for achieving high precision. The IS corrects for variations in injection volume and detector response. A suitable IS would be a stable compound with similar volatility and chromatographic behavior to 4-Dodecanone but which is absent in the sample, such as 2-Undecanone or Tridecane.
-
Temperature Program: A temperature gradient is employed to ensure that 4-Dodecanone elutes as a sharp, symmetrical peak within a reasonable timeframe, while also allowing for the separation of earlier or later eluting compounds.[11]
Detailed Protocol: Quantitative Analysis of 4-Dodecanone by GC-FID
-
Preparation of Standards and Samples: a. Prepare a stock solution of 4-Dodecanone (e.g., 10 mg/mL) in a suitable solvent like hexane or ethyl acetate. b. Prepare a stock solution of the internal standard (e.g., 2-Undecanone) at a similar concentration. c. Create a series of calibration standards by serially diluting the 4-Dodecanone stock and adding a fixed amount of the internal standard stock to each. A typical concentration range might be 0.05 to 2.0 mg/mL. d. Prepare unknown samples by diluting them to fall within the calibration range and adding the same fixed amount of internal standard.
-
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890 or equivalent with FID.
-
Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.2 mL/min).
-
Injector: Split/splitless, 250 °C, split ratio 20:1.
-
Oven Program: Initial temperature 100 °C, hold for 1 min, ramp at 15 °C/min to 250 °C, hold for 5 min.
-
Detector: FID at 280 °C.
-
-
Data Analysis: a. Integrate the peak areas for 4-Dodecanone and the internal standard in all chromatograms. b. Calculate the Response Factor (RF) for each calibration standard: RF = (Area_analyte / Conc_analyte) / (Area_IS / Conc_IS). c. Plot the area ratio (Area_analyte / Area_IS) against the concentration ratio (Conc_analyte / Conc_IS). The resulting calibration curve should have a correlation coefficient (r²) > 0.995. d. Calculate the concentration of 4-Dodecanone in the unknown samples using the calibration curve.
Part 3: The Cross-Validation Framework: GC-FID vs. GC-MS
To ensure the highest degree of confidence, the primary quantitative method (GC-FID) should be cross-validated against an alternative, orthogonal method. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal choice. While GC-FID relies on the combustion of organic molecules, GC-MS provides structural information via mass-to-charge ratio, offering a fundamentally different detection mechanism. This orthogonality is key to a robust cross-validation.[12]
The logical flow of this comparative process is essential for ensuring a comprehensive evaluation.
Caption: Logical workflow for cross-validating two quantitative methods.
Experimental Protocol for Cross-Validation
This protocol is designed to directly compare the performance of the two methods using identical, freshly prepared samples.
-
Prepare Quality Control (QC) Samples: Create a minimum of three batches of QC samples in the same matrix as the test samples. These should represent low, medium, and high concentrations within the calibration curve (e.g., 0.15, 0.75, and 1.5 mg/mL). Prepare at least five replicates (n=5) for each concentration level.
-
Analysis by GC-FID: a. Run a fresh calibration curve as described in the GC-FID protocol. b. Analyze all 15 QC samples (3 levels x 5 replicates). c. Calculate the concentration of 4-Dodecanone for each replicate.
-
Analysis by GC-MS: a. Use an instrument with identical chromatographic conditions (column, temperature program) to the GC-FID method to minimize chromatographic variability. b. Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode. This enhances sensitivity and selectivity. Monitor the molecular ion (m/z 184) and at least two other characteristic fragment ions. c. Run the same set of calibration standards and all 15 QC samples. d. Quantify using the peak area of the primary ion (m/z 184).
Data Analysis and Acceptance Criteria
The core of cross-validation lies in the objective comparison of the datasets.
-
Calculate Mean Concentrations: For each QC level, calculate the mean concentration obtained from the GC-FID method (Mean_FID) and the GC-MS method (Mean_MS).
-
Determine Percentage Difference: The most straightforward comparison is the percentage difference between the means of the two methods at each concentration level.
-
Formula: % Difference = [ (Mean_FID - Mean_MS) / ( (Mean_FID + Mean_MS) / 2 ) ] * 100
-
-
Acceptance Criteria: For bioanalytical method validation, regulatory bodies often suggest that the mean values should be within ±15% of each other.[12] This serves as a robust starting point for research applications.
Hypothetical Comparison Data
| QC Level | Mean Conc. (GC-FID) (mg/mL) | Mean Conc. (GC-MS) (mg/mL) | % Difference | Outcome (≤15%) |
| Low (0.15) | 0.148 | 0.159 | -7.1% | Pass |
| Medium (0.75) | 0.761 | 0.739 | +2.9% | Pass |
| High (1.50) | 1.49 | 1.55 | -3.9% | Pass |
Conclusion: Establishing Trustworthy Data
The cross-validation of experimental results is a cornerstone of scientific integrity. By systematically comparing an established method (GC-FID) with an orthogonal one (GC-MS), researchers can build a powerful case for the accuracy and reliability of their data for 4-Dodecanone. This guide provides the strategic framework and detailed protocols necessary to implement such a system. Adhering to these principles ensures that experimental outcomes are not artifacts of a single analytical technique but are instead robust, verifiable, and ultimately, trustworthy.
References
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Title: 4-Dodecanone Source: PubChem, National Institutes of Health URL: [Link]
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Title: Chemical Properties of 4-Dodecanone (CAS 6137-26-4) Source: Cheméo URL: [Link]
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Title: 4-DODECANONE - Introduction Source: ChemBK URL: [Link]
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Title: 4-Dodecanone Source: NIST WebBook, National Institute of Standards and Technology URL: [Link]
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Title: 4-Dodecanone Source: LookChem URL: [Link]
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Title: 4-Dodecanone - NIST WebBook Source: National Institute of Standards and Technology URL: [Link]
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Title: 4-Dodecanone - CAS Common Chemistry Source: CAS, a division of the American Chemical Society URL: [Link]
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Title: 4-dodecanone octyl propyl ketone Source: The Good Scents Company URL: [Link]
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Title: Cross Validations Source: European Bioanalysis Forum URL: [Link]
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Title: Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters Source: PharmaGuru URL: [Link]
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Title: 4-dodecanone - synthesis Source: ChemSynthesis URL: [Link]
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Title: Cross-validation (analytical chemistry) Source: Wikipedia URL: [Link]
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Title: Quantitative Determination and Validation of Four Ketones in Salvia miltiorrhiza Bunge Using Quantitative Proton Nuclear Magnetic Resonance Spectroscopy Source: National Institutes of Health URL: [Link]
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Title: 4-DODECANONE Source: Global Substance Registration System (GSRS) URL: [Link]
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Title: Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]
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Title: Cross Validation of Bioanalytical Methods Testing Source: Avomeen URL: [Link]
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Title: GC separation of (a) n-alkanes, (b) esters, (c) ketones, (d) aldehydes,... Source: ResearchGate URL: [Link]
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Title: Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry Source: YouTube URL: [Link]
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Title: Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 Source: YouTube URL: [Link]
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Title: Identifying Unknown from IR, NMR, and Mass Spectrometry Source: Chemistry Steps URL: [Link]
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Title: Bioactivity of natural compounds extracted from Oedogonium cilitum isolated from Qalachwalan pond Source: Plant Archives URL: [Link]
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A Comparative Analysis of the Reactivity of 4-Dodecanone and 2-Dodecanone: A Guide for Synthetic Chemists
In the landscape of organic synthesis, the nuanced reactivity of functional groups is a cornerstone of molecular design and transformation. For researchers and professionals in drug development, a precise understanding of how subtle structural variations influence chemical behavior is paramount. This guide provides an in-depth, objective comparison of the reactivity of two isomeric long-chain ketones: 4-dodecanone and 2-dodecanone. By examining their structural differences, we will explore the resulting implications for their participation in key chemical reactions, supported by established principles and experimental considerations.
Structural and Electronic Properties: The Foundation of Reactivity
At first glance, 4-dodecanone and 2-dodecanone are simple isomers, both possessing a carbonyl group within a twelve-carbon aliphatic chain. However, the position of this carbonyl group is the critical determinant of their differential reactivity.
-
2-Dodecanone is a methyl ketone, with the carbonyl group at the C2 position. This leaves a methyl group on one side and a long decyl chain on the other.
-
4-Dodecanone places the carbonyl group at the C4 position, flanked by a propyl group and an octyl group.
This seemingly minor shift has profound consequences for two key factors: steric hindrance and the nature of the α-hydrogens .
Steric Hindrance: The carbonyl carbon is the primary site for nucleophilic attack. In 2-dodecanone, one side of this carbon is shielded only by a small methyl group, offering a relatively unobstructed path for incoming nucleophiles. Conversely, the carbonyl in 4-dodecanone is flanked by a larger propyl group on one side and an octyl group on the other, creating a more sterically congested environment.[1][2] As a general principle, aldehydes are more reactive than ketones in nucleophilic additions due to reduced steric hindrance and greater polarization; this same principle can be extended to compare differently substituted ketones.[1][2]
α-Hydrogens and Enolate Formation: The acidity of hydrogens on the carbons adjacent to the carbonyl (α-hydrogens) is a defining feature of ketone reactivity, as their removal forms a nucleophilic enolate intermediate.[3][4] The pKa of these α-hydrogens is typically in the range of 19-21, significantly more acidic than those of a standard alkane (pKa ~50).[3][5] Both ketones are unsymmetrical, meaning they can form two different enolates.
-
2-Dodecanone has acidic α-hydrogens at C1 (a methyl group) and C3 (a methylene group).
-
4-Dodecanone has acidic α-hydrogens at C3 and C5 (both methylene groups).
The environment of these α-hydrogens dictates the regioselectivity of enolate formation, which can be controlled under kinetic or thermodynamic conditions.[6][7]
Comparative Reactivity in Key Ketone Reactions
The structural differences outlined above manifest in distinct outcomes and reaction efficiencies across a range of common synthetic transformations.
Nucleophilic Addition Reactions
Nucleophilic addition is a fundamental reaction of ketones. The rate and feasibility of this reaction are highly sensitive to steric bulk around the carbonyl carbon.
General Principle: Aldehydes are generally more reactive towards nucleophiles than ketones because they present a less hindered pathway for attack.[2] Applying this logic, 2-dodecanone, with its less hindered methyl-facing side, is expected to be more susceptible to nucleophilic attack than 4-dodecanone.
Example: Grignard Reaction The addition of organomagnesium halides (Grignard reagents) to ketones is a classic method for forming tertiary alcohols.[8][9] The larger the alkyl groups on the ketone, the more sterically hindered the reaction becomes.[8]
| Ketone | Attacking Nucleophile (e.g., CH₃MgBr) | Relative Reactivity | Primary Product |
| 2-Dodecanone | Approaches from the less hindered methyl side. | Higher | 2-Methyl-2-dodecanol |
| 4-Dodecanone | Approaches the more hindered carbonyl. | Lower | 4-Methyl-4-dodecanol |
This difference in reactivity can lead to higher yields and faster reaction times when using 2-dodecanone compared to 4-dodecanone, especially with bulky Grignard reagents.
Diagram: Steric Hindrance in Nucleophilic Addition
Caption: Nucleophilic attack on 2-dodecanone vs. 4-dodecanone.
Enolate Formation and Subsequent Reactions
The formation of enolates is crucial for reactions like aldol condensations and α-halogenation. For unsymmetrical ketones, the choice of base and reaction conditions can selectively generate either the kinetic or thermodynamic enolate.[10]
-
Kinetic Enolate: Formed faster by removing the most accessible (least sterically hindered) α-hydrogen. This is favored by strong, bulky, non-nucleophilic bases like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C).[10][11]
-
Thermodynamic Enolate: The more stable enolate, typically having a more substituted double bond. It is favored by weaker bases and higher temperatures, which allow for equilibration.[7]
For 2-dodecanone , the kinetic enolate is formed by deprotonation of the C1 methyl group, while the thermodynamic enolate results from deprotonation at the C3 methylene position. For 4-dodecanone , deprotonation at C5 would likely lead to the kinetic enolate, and at C3 to the thermodynamic enolate, although the difference in steric hindrance is less pronounced than in 2-dodecanone.
This differential control over enolate formation is a powerful tool in synthesis. For example, in a crossed aldol condensation, where the ketone is intended to act as the nucleophile, pre-forming the desired enolate is key to controlling the outcome.[12][13]
Diagram: Kinetic vs. Thermodynamic Enolate Formation of 2-Dodecanone
Caption: Regioselective enolate formation from 2-dodecanone.
The Haloform Reaction: A Defining Test for Methyl Ketones
The haloform reaction is a classic organic reaction that provides a definitive point of distinction between 2-dodecanone and 4-dodecanone. This reaction involves the transformation of a methyl ketone into a carboxylate and a haloform (CHX₃, where X is a halogen) using excess base and halogen.[14][15]
Mechanism: The reaction proceeds through the repeated α-halogenation of the methyl group under basic conditions.[16][17] Each halogenation makes the remaining α-hydrogens on the methyl carbon even more acidic, leading to rapid tri-halogenation. The resulting trihalomethyl ketone is then cleaved by nucleophilic attack of hydroxide, a step driven by the formation of the stable trihalomethyl anion as a leaving group.[15][18]
-
2-Dodecanone , being a methyl ketone, will give a positive haloform test. When iodine is used (the iodoform test), it produces a characteristic yellow precipitate of iodoform (CHI₃).[14][16]
-
4-Dodecanone , lacking a methyl group adjacent to the carbonyl, will not undergo the haloform reaction.
This reaction serves not only as a qualitative test but also as a synthetic route to convert methyl ketones into carboxylic acids with one less carbon.[18]
Experimental Protocols and Data
To illustrate these differences, the following protocols outline experiments that would yield distinct results for each ketone.
Protocol 1: The Iodoform Test
Objective: To qualitatively distinguish between 2-dodecanone and 4-dodecanone.
Methodology:
-
In two separate test tubes, dissolve ~50 mg of 2-dodecanone and 4-dodecanone, respectively, in 2 mL of dioxane.
-
Add 1 mL of 10% aqueous sodium hydroxide solution to each test tube.
-
Slowly add a potassium iodide-iodine solution dropwise to each tube with shaking, until the dark brown color of the iodine persists.
-
Warm the test tubes in a water bath at 60 °C for 5 minutes.
-
If the iodine color disappears, add more of the iodine solution until the color persists for at least two minutes of heating.
-
Cool the tubes to room temperature.
Expected Results:
| Ketone | Observation | Conclusion |
| 2-Dodecanone | Formation of a pale yellow precipitate (iodoform). | Positive test for a methyl ketone.[16] |
| 4-Dodecanone | No precipitate forms. The brown iodine color may persist or be discharged by adding a few drops of NaOH, but no yellow solid will appear. | Negative test. |
Diagram: Comparative Workflow for the Iodoform Test
Caption: Experimental workflow for the iodoform test.
Conclusion: Strategic Implications for Synthesis
The choice between 4-dodecanone and 2-dodecanone as a synthetic precursor is dictated by the desired chemical transformation.
-
2-Dodecanone is the substrate of choice when leveraging the unique reactivity of a methyl ketone. It is more reactive towards nucleophilic addition due to lower steric hindrance and is the only one of the pair that can undergo the haloform reaction. Its ability to form a less-substituted kinetic enolate at the methyl position offers a distinct regiochemical advantage in reactions like aldol condensations.
-
4-Dodecanone would be selected when the specific reactivity of a methyl ketone is to be avoided. Its greater steric hindrance can be an advantage if selective reaction at another site in a complex molecule is desired. The reactivity of its two methylene α-positions provides pathways for enolate chemistry that are distinct from those of 2-dodecanone.
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[Organic Chemistry Tutor (2016)] . Haloform Reaction Mechanism With Methyl Ketones - Iodoform Test. YouTube. Available at: [Link]
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[Study.com] . Differentiate between kinetic and thermo enolate reaction stating examples for each case. Study.com. Available at: [Link]
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[JoVE (2023)] . Regioselective Formation of Enolates. Journal of Visualized Experiments. Available at: [Link]
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[Chemistry LibreTexts (2019)] . 21.5: Enolates of Unsymmetrical Carbonyl Compounds. Chemistry LibreTexts. Available at: [Link]
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[University of Toronto] . Kinetic vs. Thermodynamic Enolates. University of Toronto, Scarborough. Available at: [Link]
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[ResearchGate] . Stereochemical and Steric Effects in Nucleophilic Substitution of ??-Halo Ketones. ResearchGate. Available at: [Link]
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[J Michelle Leslie (2020)] . Kinetic vs. thermodynamic enolate formation. YouTube. Available at: [Link]
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[Cell Press (2022)] . Homologation of aryl ketones to long-chain ketones and aldehydes via C–C bond cleavage. Cell Press. Available at: [Link]
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A Senior Application Scientist's Guide to the Validation of Computational Models for 4-Dodecanone
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern chemical and toxicological research, in silico models are indispensable tools for predicting molecular properties, reactivity, and biological activity. 4-Dodecanone (C₁₂H₂₄O), an aliphatic ketone, serves as an excellent case study for illustrating the rigorous validation processes required to ensure the credibility of these computational models. This guide provides an in-depth comparison of common modeling techniques and outlines the experimental frameworks necessary for their validation, ensuring that predictions are not just theoretical exercises but are grounded in empirical reality.
The Imperative of Model Validation in Computational Chemistry
Computational models, ranging from quantum mechanical calculations to quantitative structure-activity relationship (QSAR) models, offer predictive power that can accelerate research and reduce reliance on costly and time-consuming experiments. However, a model is only as reliable as its validation. The process of validation is a cornerstone of scientific integrity; it is the systematic comparison of a model's predictions against well-established experimental data to quantify its accuracy and define its domain of applicability.[1] Without this crucial step, a model's output remains a hypothesis. For a molecule like 4-Dodecanone, this could mean anything from misinterpreting spectroscopic signals to making erroneous predictions about its toxicological profile.
The validation workflow is a multi-stage process that involves verifying the computational implementation and then validating the model's output against real-world data.[1] This guide will focus on the latter, detailing how to leverage experimental data to build confidence in computational predictions for 4-Dodecanone.
Comparing Computational Models for 4-Dodecanone
Different computational models are suited for predicting different properties of 4-Dodecanone. Here, we compare three major classes: Quantum Mechanics (QM) models, Physicochemical Property predictors, and QSAR models for toxicity.
Quantum Mechanics (QM) Models: Predicting Molecular Properties
QM models, particularly those based on Density Functional Theory (DFT), are fundamental for predicting the electronic structure, geometry, and spectroscopic properties of molecules.[2][3] For 4-Dodecanone, DFT can be used to predict its infrared (IR) spectrum, which is directly comparable to experimental data.
Causality in Model Selection: The choice of DFT functional (e.g., B3LYP) and basis set (e.g., 6-31+G(d)) is critical. These choices are based on their proven performance for organic molecules containing carbonyl groups, balancing computational cost with accuracy in predicting vibrational frequencies.[2]
Experimental Validation Protocol: IR Spectroscopy
-
Computational Prediction:
-
Optimize the 3D geometry of 4-Dodecanone using a selected DFT method (e.g., B3LYP/6-31+G(d)).
-
Perform a frequency calculation on the optimized geometry to predict the vibrational modes and their corresponding wavenumbers (cm⁻¹).
-
Apply a scaling factor to the computed frequencies to account for systematic errors in the theoretical method.
-
-
Experimental Measurement:
-
Obtain a high-purity sample of 4-Dodecanone.
-
Acquire the gas-phase infrared spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.
-
Alternatively, retrieve the experimental gas-phase IR spectrum from a reliable database such as the NIST WebBook.[4]
-
-
Data Comparison:
-
Compare the major predicted peaks, especially the characteristic C=O stretch of the ketone group, with the experimental spectrum.
-
Quantify the difference in wavenumbers to assess the model's accuracy.
-
Table 1: Comparison of Predicted vs. Experimental IR Peak for 4-Dodecanone
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) (Scaled) | Experimental Wavenumber (cm⁻¹)[4] |
| C=O Stretch | Typically ~1715-1730 | Value from NIST spectrum |
| C-H Stretches | Typically ~2850-2960 | Values from NIST spectrum |
(Note: Specific predicted values would require running the actual DFT calculation. The table structure is for illustrative purposes.)
Physicochemical Property Prediction Models
These models, often based on quantitative structure-property relationships (QSPR), predict macroscopic properties like boiling point, vapor pressure, and the octanol-water partition coefficient (logP).[5][6] These properties are vital for understanding the environmental fate and pharmacokinetic profile of 4-Dodecanone.
Experimental Validation Protocol: Physicochemical Properties
-
Computational Prediction:
-
Use established QSPR models or software (e.g., OPERA, ACD/Labs) to predict properties based on the 2D structure of 4-Dodecanone.[6]
-
-
Experimental Data Retrieval:
-
Data Comparison:
-
Tabulate the predicted and experimental values and calculate the prediction error.
-
Table 2: Comparison of Predicted vs. Experimental Physicochemical Properties
| Property | Predicted Value | Experimental Value | Source |
| Boiling Point | Value from model | 243.00 to 244.00 °C (est.) | [8] |
| logP (o/w) | Value from model | 4.6 | [7] |
| Water Solubility | Value from model | 13.99 mg/L @ 25 °C (est.) | [8] |
QSAR Models: Predicting Toxicity
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate chemical structures with biological activities, such as toxicity.[9][10] For 4-Dodecanone, which contains a ketone functional group, a key area of interest is its potential toxicity. While specific experimental toxicity data for 4-Dodecanone is sparse, it belongs to the chemical class of aliphatic ketones. More broadly, the reactivity of the carbonyl group is a well-studied driver of toxicity, often related to mechanisms like Michael addition for α,β-unsaturated ketones.[11][12][13]
A trustworthy QSAR model for toxicity must be built on a large, high-quality dataset of related chemicals and rigorously validated.[14][15][16]
Self-Validating System: The QSAR Workflow
A robust QSAR modeling protocol incorporates internal and external validation to ensure its predictive power is not due to chance.
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A Comparative Guide to the Catalytic Conversion of 4-Dodecanone: Methodologies, Performance, and Protocols
This guide offers an in-depth comparative analysis of key catalytic reactions involving 4-dodecanone, a versatile C12 aliphatic ketone. Designed for researchers, scientists, and professionals in drug development and fine chemical synthesis, this document provides the necessary experimental data, mechanistic insights, and detailed protocols to select and implement the most effective catalytic strategies. We will explore three principal transformation pathways: catalytic hydrogenation for the synthesis of 4-dodecanol, selective oxidation, and base-catalyzed condensation reactions for carbon chain elongation.
Introduction: The Versatility of 4-Dodecanone
4-Dodecanone (also known as octyl propyl ketone) is a colorless liquid with the chemical formula C12H24O.[1][2] It serves as a valuable intermediate in organic synthesis, finding applications as a solvent and a precursor in the manufacturing of fragrances and other chemical products.[1] The reactivity of its carbonyl group allows for a variety of chemical transformations, making the study of its catalytic reactions essential for unlocking its full synthetic potential. This guide focuses on comparing the performance of different catalytic systems to provide a clear framework for experimental design.
Core Catalytic Transformations of 4-Dodecanone
The primary catalytic pathways for 4-dodecanone revolve around the reactivity of its carbonyl group and adjacent carbon atoms. This guide will compare hydrogenation, oxidation, and condensation reactions, which represent the most common and synthetically useful transformations.
Caption: Overview of primary catalytic routes for 4-Dodecanone.
Part 1: Catalytic Hydrogenation (Reduction)
The reduction of 4-dodecanone to 4-dodecanol is a fundamental transformation. The choice of catalyst dictates the reaction conditions, selectivity, and cost. We compare two major approaches: heterogeneous catalytic hydrogenation and homogeneous transfer hydrogenation.
Methodology Comparison: Hydrogenation
Heterogeneous catalysts like Palladium on Carbon (Pd/C) and Platinum-based systems are widely used due to their high activity, stability, and ease of separation. Homogeneous catalysts, such as Ruthenium and Manganese complexes, offer high selectivity under milder conditions but can be more challenging to remove from the reaction mixture.[3]
| Method | Catalyst System | Typical Conditions | Advantages | Limitations | Ref. |
| Heterogeneous Hydrogenation | 5% Pd/C | H₂ (1-50 atm), 25-80 °C, Methanol or Ethyl Acetate | High activity, catalyst is easily recycled, cost-effective. | Requires H₂ gas pressure, potential for over-reduction in complex molecules. | |
| Heterogeneous Hydrogenation | Ir/Nb₂O₅ | H₂ (4.0 MPa), 170 °C, 1,4-dioxane | High yield and selectivity for alcohol production from related long-chain acids. | Requires higher temperatures and pressures. | [4] |
| Homogeneous Transfer Hydrogenation | Shvo Catalyst (Ru-complex) | Formic Acid or Isopropanol as H₂ source, 80-110 °C | Avoids high-pressure H₂ gas, high selectivity for carbonyls over olefins. | Catalyst separation can be complex, higher cost. | |
| Homogeneous Hydrogenation | [Mn(Br)(P-OP)(CO)₃] / KOtBu | H₂ (20 bar), 40 °C, THF | Uses earth-abundant metal, mild conditions. | Requires co-catalyst (base), air-sensitive components. | [3] |
Experimental Protocol: Catalytic Transfer Hydrogenation of 4-Dodecanone
This protocol details a robust method for the reduction of 4-dodecanone using palladium on carbon with ammonium formate as the hydrogen donor. This approach avoids the need for a high-pressure hydrogenation apparatus.
Causality: The choice of ammonium formate as a hydrogen source is critical; upon decomposition catalyzed by Pd/C, it generates hydrogen in situ, along with ammonia and carbon dioxide. This makes the procedure experimentally simpler and safer than using pressurized hydrogen gas. Methanol is an excellent solvent as it readily dissolves both the ketone and the formate salt.
Self-Validation: The reaction progress is monitored by Thin Layer Chromatography (TLC), providing a direct visual confirmation of the conversion of the starting material (ketone) to the product (alcohol). The disappearance of the ketone spot and the appearance of a new, more polar alcohol spot validates the reaction's progression. A final confirmation is achieved through Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Step-by-Step Protocol:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-dodecanone (5.0 g, 27.1 mmol) and methanol (50 mL).
-
Catalyst and Reagent Addition: Carefully add 10% Palladium on Carbon (Pd/C, 0.25 g, 5 mol% loading) followed by ammonium formate (5.1 g, 81.3 mmol, 3 equivalents).
-
Reaction Execution: Heat the mixture to reflux (approx. 65°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress every 30 minutes using TLC (eluent: 9:1 Hexane:Ethyl Acetate). Visualize spots using a potassium permanganate stain. The starting ketone will have a higher Rf value than the product alcohol.
-
Workup: Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol (2 x 10 mL).
-
Isolation: Concentrate the filtrate under reduced pressure to remove the methanol. Add deionized water (30 mL) to the residue and extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic extracts, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield 4-dodecanol as a colorless oil.
-
Analysis: Confirm product identity and purity using GC-MS and ¹H NMR spectroscopy.
Caption: Experimental workflow for transfer hydrogenation.
Part 2: Catalytic Oxidation
The oxidation of ketones like 4-dodecanone is less common than their reduction but offers pathways to valuable products like esters and dicarboxylic acids. A key reaction is the Baeyer-Villiger oxidation, which can be performed using peroxy acids or with metal catalysts and a terminal oxidant.
Methodology Comparison: Oxidation
| Method | Catalyst/Reagent System | Typical Conditions | Products | Advantages | Limitations | Ref. |
| Baeyer-Villiger Oxidation | meta-Chloroperoxybenzoic acid (m-CPBA) | CH₂Cl₂, 0 °C to RT | Esters (Propyl nonanoate or Octyl butanoate) | High yields, predictable regioselectivity (migratory aptitude). | Stoichiometric use of peroxy acid, waste generation. | [5] |
| Catalytic Oxidation | 20% Pd(OH)₂/C, t-Butylhydroperoxide | CH₂Cl₂, RT | 1,4-Enediones (from α,β-enones, indicates C-H oxidation potential) | Catalytic use of metal, milder oxidant. | Primarily demonstrated for α,β-enones, may not be suitable for simple ketones. | [6] |
| Catalytic Oxidation | Cr-metalated MOFs, H₂O₂ | Acetonitrile, RT | 4-Dodecanone (from 4-dodecanol) | Demonstrates principle of catalytic alcohol/ketone redox equilibrium. Recyclable catalyst. | Primarily for alcohol oxidation; reverse reaction may be inefficient. | [7] |
Mechanistic Insight: The Baeyer-Villiger oxidation proceeds via the formation of a Criegee intermediate. For an unsymmetrical ketone like 4-dodecanone, the regioselectivity is determined by the migratory aptitude of the adjacent alkyl groups. Generally, more substituted and electron-rich groups migrate preferentially. In this case, the octyl group (secondary carbocation character) has a higher migratory aptitude than the propyl group (primary character), predicting propyl nonanoate as the major product.
Part 3: Catalytic Condensation Reactions
Base-catalyzed condensation reactions, such as the aldol condensation, are powerful tools for forming new carbon-carbon bonds. For 4-dodecanone, this allows for the synthesis of larger, more complex molecules.
Methodology Comparison: Condensation
| Method | Catalyst System | Typical Conditions | Products | Advantages | Limitations | Ref. |
| Homogeneous Base Catalysis | NaOH or KOH in Ethanol | 25-50 °C | β-Hydroxy ketone, α,β-Unsaturated ketone | Inexpensive catalyst, simple procedure. | Can lead to side reactions, difficult to control, high waste. | N/A |
| Heterogeneous Base Catalysis | Mg/Al Layered Double Hydroxide (LDH) | 150-250 °C, Dodecane | Ketonization products (from carboxylic acids) | Catalyst is reusable, improved selectivity, thermally stable. | Requires higher temperatures. | [8] |
| Heterogeneous Catalysis | CeₓZr₁₋ₓO₂ Mixed Oxides | >300 °C, Gas Phase | Ketonization and aldol products | High thermal stability, tunable acid-base properties. | Requires high temperatures and gas-phase reactor setup. | [9] |
Causality and Protocol Design: For preparative scale synthesis, heterogeneous catalysts like hydrotalcite (an Mg/Al LDH) are increasingly preferred. Their solid nature simplifies product purification—the catalyst is simply filtered off—and enhances reusability, aligning with green chemistry principles.[8] The basic sites on the LDH surface are responsible for abstracting an α-proton from 4-dodecanone to generate the enolate nucleophile, initiating the condensation cascade.
Experimental Protocol: Heterogeneous Aldol Condensation of 4-Dodecanone
-
Catalyst Activation: Activate the Mg/Al LDH catalyst by heating at 450 °C for 4 hours under a nitrogen flow to convert it to the mixed metal oxide (MMO) form, which possesses stronger basic sites. Cool to room temperature under nitrogen.
-
Reaction Setup: In a three-neck flask fitted with a condenser and nitrogen inlet, suspend the activated catalyst (0.5 g) in an inert, high-boiling solvent like dodecane (40 mL).
-
Reagent Addition: Add 4-dodecanone (4.0 g, 21.7 mmol) to the suspension.
-
Reaction Execution: Heat the mixture to 150 °C with vigorous stirring under a nitrogen atmosphere.
-
Monitoring: Periodically take aliquots of the reaction mixture, filter out the catalyst, and analyze the liquid phase by GC-MS to monitor the formation of the aldol adduct and its dehydrated enone product.
-
Workup: After 24 hours (or upon completion), cool the reaction mixture. Filter to recover the catalyst. The catalyst can be washed, dried, and calcined for reuse.
-
Isolation: Remove the solvent from the filtrate under reduced pressure (if dodecane is used, vacuum distillation is required) to yield the crude product mixture, which can be purified by column chromatography on silica gel.
Conclusion
The catalytic transformation of 4-dodecanone offers diverse pathways to valuable chemical products.
-
For reduction to 4-dodecanol, heterogeneous catalytic transfer hydrogenation using Pd/C and a hydrogen donor like ammonium formate provides a safe, efficient, and scalable method that avoids high-pressure hydrogen gas.
-
For oxidation, the classic Baeyer-Villiger reaction remains a reliable method for producing esters, though it suffers from poor atom economy. The development of catalytic systems for this transformation on long-chain aliphatic ketones is an ongoing area of research.
-
For C-C bond formation, heterogeneous base catalysts such as calcined LDHs offer a green and reusable alternative to homogeneous bases for aldol-type condensation reactions, providing access to larger molecular architectures.
The choice of catalytic system ultimately depends on the desired product, required scale, and available equipment. The protocols and comparative data provided herein serve as a foundational guide for researchers to make informed decisions and design robust experimental plans for the catalytic conversion of 4-dodecanone.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4-Dodecanone in a Laboratory Setting
As a Senior Application Scientist, it is understood that meticulous handling of chemical reagents extends beyond the benchtop; it encompasses the entire lifecycle of a chemical within the laboratory, culminating in its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 4-Dodecanone (CAS No. 6137-26-4), ensuring the safety of laboratory personnel and the protection of our environment. The protocols outlined herein are designed to be self-validating systems, grounded in established safety principles and regulatory standards.
Understanding 4-Dodecanone: A Safety & Hazard Profile
Before initiating any disposal procedure, a thorough understanding of the subject chemical is paramount. 4-Dodecanone, also known as propyl octyl ketone, is a colorless liquid aliphatic ketone.[1][2] While some safety data sheets (SDS) indicate that at its given concentration, it is not considered hazardous to health or the environment, it is crucial to treat all chemical waste with a high degree of caution.[3] It is a combustible material and thermal decomposition can lead to the release of irritating gases and vapors, such as carbon oxides.[3][4]
Key Properties of 4-Dodecanone:
| Property | Value | Source |
| CAS Number | 6137-26-4 | [1][5] |
| Molecular Formula | C12H24O | [1][5] |
| Appearance | Colorless liquid | [2] |
| Solubility | Insoluble in water; Soluble in organic solvents | [2] |
| Flash Point | 65°C / 0.25mm | [1] |
Given its properties as an organic solvent, 4-Dodecanone waste must be managed as hazardous chemical waste.[6][7] Standard laboratory practice dictates that organic solvent waste is not to be disposed of down the sanitary sewer system or in regular trash.[8][9]
The Disposal Decision Workflow: A Step-by-Step Protocol
The following protocol provides a systematic approach to the disposal of 4-Dodecanone, from the point of generation to its final removal from the laboratory.
The foundational principle of chemical waste management is proper segregation to prevent dangerous reactions.[10][11]
-
Initial Classification : Immediately classify any unwanted 4-Dodecanone, including residues in empty containers or mixtures from experimental work, as "Hazardous Waste."[9][12]
-
Segregation by Hazard Class : 4-Dodecanone is an organic solvent (ketone). It should be collected in a waste stream designated for non-halogenated organic solvents.
-
DO NOT mix 4-Dodecanone waste with:
-
Causality : Mixing incompatible waste streams can lead to exothermic reactions, gas evolution, fires, or explosions. For instance, mixing acidic waste with a ketone can catalyze unintended reactions. Segregating halogenated from non-halogenated solvents is often a requirement from waste disposal vendors for incineration or fuel blending processes, impacting disposal costs and efficiency.[7][14]
-
Federal regulations, such as the Resource Conservation and Recovery Act (RCRA), allow for the temporary collection of hazardous waste in designated Satellite Accumulation Areas (SAAs) within the laboratory.[12][15]
-
Designate the SAA : The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[9][13] It could be a designated section of a fume hood or a secondary containment tray on a workbench.
-
Select a Compatible Container :
-
Use a container that is chemically resistant to 4-Dodecanone. A high-density polyethylene (HDPE) or glass bottle with a screw cap is appropriate.[8][13] Avoid using metal containers for any acidic waste streams.[11][15]
-
Ensure the container is in good condition, with no cracks or leaks, and that the cap seals tightly.[11]
-
-
Proper Labeling :
-
As soon as the first drop of waste enters the container, it must be labeled.[14]
-
List all chemical constituents by their full name (no formulas or abbreviations) and their approximate percentages. For example: "4-Dodecanone (80%), Toluene (20%)".[14][16]
-
Indicate the associated hazards (e.g., Flammable, Toxic).[16]
-
-
Container Management :
-
Keep the waste container closed at all times, except when adding waste.[13][17] This is a critical safety and regulatory requirement to prevent the release of vapors.
-
Do not fill the container beyond 90% capacity to allow for vapor expansion.[11][15]
-
Store the container in a secondary containment tray to capture any potential leaks.
-
The following diagram illustrates the decision-making process for handling a newly generated stream of 4-Dodecanone waste.
Caption: Workflow for classifying and accumulating 4-Dodecanone waste.
Containers that once held pure 4-Dodecanone must also be disposed of properly.
-
Decontamination : A container that has held a hazardous chemical is not considered "empty" until it has been triple-rinsed.[17][18]
-
Final Disposal : Once triple-rinsed and fully dried, obliterate or deface the original chemical label on the container.[17][18] It can then typically be disposed of in the regular trash or recycled, depending on institutional policies.
Laboratory personnel are responsible for the waste until it is collected by a trained professional.
-
Contact EHS : When your waste container is approaching 90% full, contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.[13][16]
-
Professional Disposal : EHS works with licensed hazardous waste disposal companies that will transport the waste for final disposition.[15][19] The most common disposal method for organic solvents like 4-Dodecanone is high-temperature incineration or blending for use as an alternative fuel source in industrial furnaces.[7] These methods ensure the complete destruction of the chemical, preventing its release into the environment.
The overall process from generation to disposal is a regulated chain of custody, visualized below.
Caption: Regulated transfer of waste from the lab to final disposal.
Emergency Procedures for Spills
In the event of a 4-Dodecanone spill, immediate and correct action is vital.
-
Alert Personnel : Immediately alert others in the vicinity.
-
Assess the Spill : For a small spill, if you are trained and comfortable, you may clean it up. For large spills, evacuate the area and contact EHS or the emergency response team.
-
Spill Cleanup :
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[8]
-
Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill kit.[4]
-
Sweep up the absorbed material and place it in a sealed, properly labeled container for hazardous waste disposal.
-
Ventilate the area well.
-
By adhering to these systematic procedures, researchers can ensure that the disposal of 4-Dodecanone is conducted with the highest standards of safety, integrity, and environmental responsibility, building a foundation of trust in our laboratory practices.
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-
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Chemical Properties of 4-Dodecanone (CAS 6137-26-4) . Cheméo. [Link]
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
